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  • Product: PNZ-ONb
  • CAS: 1154758-31-2

Core Science & Biosynthesis

Foundational

Foreword: A Modern Tool for Orthogonal Protection Strategies

An In-Depth Technical Guide to the PNZ-ONb Reagent: Structure, Properties, and Application in Modern Synthesis In the intricate field of peptide synthesis and complex molecule construction, the strategic use of protectin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the PNZ-ONb Reagent: Structure, Properties, and Application in Modern Synthesis

In the intricate field of peptide synthesis and complex molecule construction, the strategic use of protecting groups is paramount to achieving high yields and purity. The challenge lies not only in the protection of reactive functional groups but in their selective and clean removal under conditions that leave the rest of the molecule untouched. This guide provides a comprehensive technical overview of the p-Nitrobenzyloxycarbonyl-N-hydroxy-5-norbornene-2,3-dicarboximide (PNZ-ONb) reagent, a sophisticated tool designed for the introduction of the p-nitrobenzyloxycarbonyl (pNZ) protecting group. As a Senior Application Scientist, my goal is to present not just the "what" but the "why"—delving into the chemical principles that make this reagent a valuable asset for researchers, chemists, and professionals in drug development. We will explore its structure, physicochemical properties, and the mechanistic rationale behind its application, providing a robust framework for its successful implementation in the laboratory.

The PNZ-ONb Reagent: Chemical Identity and Structure

The PNZ-ONb reagent is an activated carbonate specifically designed for the efficient N-protection of amines. Its formal chemical name is 1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl 4-nitrobenzyl carbonate . The acronym "PNZ-ONb" is derived from its two key components: the p-Nitrobenzyloxycarbonyl (PNZ) group that it delivers, and the N-hydroxy-5-n orbornene-2,3-dicarb oximide (ONb) leaving group that facilitates the reaction.

The choice of the ONb component as the leaving group is a deliberate design feature. N-hydroxy-dicarboximides are excellent activating groups that, upon reaction with a nucleophile like an amine, are released as a stable, water-soluble, and easily removable byproduct (N-hydroxy-5-norbornene-2,3-dicarboximide). This contrasts with reagents like chloroformates (e.g., pNZ-Cl), which generate corrosive and volatile byproducts. The solid, crystalline nature of PNZ-ONb also offers superior handling and stability compared to liquid chloroformates.[1]

Molecular Structure

The structure combines the p-nitrobenzyl carbonate moiety with the N-hydroxy-5-norbornene-2,3-dicarboximide activating group.

Figure 1: Chemical Structure of PNZ-ONb Reagent. The reagent comprises the p-nitrobenzyloxycarbonyl (PNZ) group attached to the N-hydroxy-5-norbornene-2,3-dicarboximide (ONb) activating group via a carbonate linkage.

Physicochemical and Spectroscopic Properties

A thorough understanding of the reagent's properties is essential for its proper storage, handling, and use in reactions. While extensive experimental data for this specific reagent is not widely published, we can compile known information and predict key characteristics based on its constituent parts.

Physicochemical Data

The PNZ-ONb reagent is a stable, crystalline solid, which makes it easier to handle and weigh accurately compared to liquid or oil-based reagents.[1]

PropertyValue / DescriptionRationale / Reference
CAS Number 193269-82-8[2]
Molecular Formula C₁₇H₁₄N₂O₇[2]
Molecular Weight 358.30 g/mol [2]
Appearance White to yellowish crystalline powder[1]
Melting Point Data not available. Precursor N-hydroxy-5-norbornene-2,3-dicarboximide melts at 165-171 °C.The final product's melting point is expected to be distinct from its precursors.[3]
Solubility Soluble in common polar aprotic solvents used in peptide synthesis such as DMF, NMP, and DCM. The precursor N-hydroxy-5-norbornene-2,3-dicarboximide is slightly soluble in chloroform and methanol.The reagent is designed for use in these solvents.[3][4]
Stability Stable under standard storage conditions (cool, dry, protected from light). Moisture sensitive due to the active ester linkage.Activated esters are prone to hydrolysis. Store in a desiccator.[5]
Predicted Spectroscopic Signature
  • ¹H NMR Spectroscopy: The spectrum should contain characteristic signals for both the PNZ and ONb moieties.

    • PNZ Group: Two doublets in the aromatic region, typically around δ 8.2 ppm (protons ortho to the nitro group) and δ 7.5 ppm (protons meta to the nitro group). A singlet for the benzylic methylene (-CH₂-) protons would be expected around δ 4.8-5.4 ppm .[1][2]

    • ONb Group: Complex multiplets for the protons on the norbornene ring system.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong carbonyl stretching vibrations.

    • Carbonate C=O Stretch: A very strong band is expected in the range of 1820-1775 cm⁻¹ , which is characteristic of organic carbonates with electronegative substituents.[6]

    • Imide C=O Stretches: Two strong carbonyl bands from the dicarboximide group, typically appearing as a symmetric and asymmetric stretch around 1780 cm⁻¹ and 1710 cm⁻¹ .

    • Nitro Group (NO₂): Strong asymmetric and symmetric stretching bands around 1525 cm⁻¹ and 1345 cm⁻¹ .

  • UV-Vis Spectroscopy: The dominant chromophore is the p-nitrophenyl group. An absorbance maximum would be expected around 260-280 nm , characteristic of the nitroaromatic system. This can be useful for monitoring reaction progress if the protected product has a different UV profile from the starting material.

The pNZ Group: An Orthogonal Protection Strategy

The primary function of the PNZ-ONb reagent is to install the pNZ protecting group. The strategic value of pNZ lies in its unique cleavage conditions, which grant it orthogonality to the most commonly used protecting groups in modern peptide synthesis, Fmoc and Boc.[7]

  • Stable to Fmoc Deprotection: The pNZ group is completely stable to the basic conditions (e.g., piperidine in DMF) used to remove the Fmoc group.[7]

  • Stable to Boc/tBu Deprotection: The pNZ group is stable to the strongly acidic conditions (e.g., TFA) used to remove Boc and other tert-butyl-based side-chain protecting groups.[7]

This orthogonality allows for complex synthetic strategies, such as the synthesis of branched or cyclic peptides, where different parts of the molecule must be deprotected at different stages.[8]

Orthogonality pNZ pNZ Group Fmoc Fmoc Group Boc_tBu Boc / tBu Groups Reduction Reductive Cleavage (e.g., SnCl₂/H⁺) Reduction->pNZ Cleaves Reduction->Fmoc Stable Reduction->Boc_tBu Stable (short exposure) Base Base (e.g., Piperidine) Base->pNZ Stable Base->Fmoc Cleaves Acid Strong Acid (e.g., TFA) Acid->pNZ Stable Acid->Boc_tBu Cleaves Deprotection_Mechanism Mechanism of pNZ Deprotection pNZ_Protected pNZ-Protected Amine (R-NH-CO-O-CH₂-Ph-NO₂) Reduction Step 1: Reduction SnCl₂ or H₂/Pd pNZ_Protected->Reduction Intermediate p-Aminobenzyl Intermediate (R-NH-CO-O-CH₂-Ph-NH₂) Reduction->Intermediate Elimination Step 2: 1,6-Elimination (Spontaneous) Intermediate->Elimination Products Free Amine (R-NH₂) + CO₂ + Quinone Methide Elimination->Products

Sources

Exploratory

The Strategic Application of PNZ-ONb for Amine Protection: A Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of peptide synthesis and complex molecule construction, the judicious selection of protecting groups is paramount to achieving hi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis and complex molecule construction, the judicious selection of protecting groups is paramount to achieving high yields and purity. The p-nitrobenzyloxycarbonyl (PNZ) group has emerged as a valuable tool, offering unique advantages in orthogonal protection strategies. This guide provides an in-depth exploration of the mechanism and practical application of 3a,4,7,7a-Tetrahydro-2-[[[(4-nitrophenyl)methoxy]carbonyl]oxy]-4,7-methano-1H-isoindole-1,3(2H)-dione (PNZ-ONb) for the introduction of the PNZ protecting group onto primary and secondary amines.

The PNZ Group: An Orthogonal Safeguard in Synthesis

The p-nitrobenzyloxycarbonyl (PNZ) protecting group is a carbamate-based moiety that provides robust protection for amines under a variety of synthetic conditions. Its strategic advantage lies in its orthogonality to other commonly employed protecting groups in peptide chemistry, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1] This orthogonality allows for the selective deprotection of a specific amine in the presence of others, a critical capability in the synthesis of complex peptides and other multifaceted organic molecules.[1]

The utility of the PNZ group extends beyond simple orthogonality. Its implementation can be crucial in mitigating common side reactions encountered during peptide synthesis. For instance, the use of PNZ protection can help to avoid the formation of diketopiperazines, an intramolecular cyclization that can truncate a growing peptide chain.[2]

PNZ-ONb: A Superior Reagent for PNZ Introduction

While other reagents, such as p-nitrobenzyl chloroformate (PNZ-Cl), can be used to introduce the PNZ group, PNZ-ONb offers distinct advantages. PNZ-Cl is a highly reactive reagent that can be difficult to handle and may lead to the formation of undesired side products.[3] In contrast, PNZ-ONb is a stable, crystalline solid that facilitates more controlled and cleaner reactions, often leading to higher yields and simpler purification.[1]

The "ONb" portion of the PNZ-ONb name refers to the N-hydroxy-5-norbornene-2,3-dicarboximide leaving group. This leaving group is designed to be highly stable in its anionic form after the reaction, which drives the reaction to completion and minimizes side reactions.

The Mechanism of PNZ Group Introduction with PNZ-ONb

The introduction of the PNZ group onto an amine using PNZ-ONb proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the PNZ-ONb reagent.

Caption: Mechanism of PNZ group introduction using PNZ-ONb.

The reaction is typically carried out in the presence of a mild base to neutralize the proton released from the amine, driving the equilibrium towards the protected product. The resulting byproduct, N-hydroxy-5-norbornene-2,3-dicarboximide, is generally soluble in common organic solvents, facilitating its removal during workup.

Experimental Protocol for PNZ Protection of an Amino Acid

This protocol provides a general procedure for the PNZ protection of an amino acid using PNZ-ONb. The specific conditions may require optimization depending on the amino acid and desired scale.

Materials:

  • Amino Acid

  • PNZ-ONb (1.05 equivalents)

  • Sodium Bicarbonate (NaHCO₃) (2.0 equivalents)

  • Dioxane

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to the solution and stir until dissolved.

  • In a separate flask, dissolve PNZ-ONb in dioxane.

  • Add the PNZ-ONb solution dropwise to the amino acid solution at room temperature over 30 minutes.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove the N-hydroxy-5-norbornene-2,3-dicarboximide byproduct.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the PNZ-protected amino acid.

ParameterConditionRationale
Solvent Dioxane/WaterSolubilizes both the amino acid and PNZ-ONb.
Base Sodium BicarbonateA mild base to neutralize the generated acid without promoting side reactions.
Equivalents of PNZ-ONb 1.05A slight excess ensures complete conversion of the amino acid.
Temperature Room TemperatureSufficient for the reaction to proceed at a reasonable rate without degradation.
Reaction Time 12-16 hoursTypically sufficient for complete reaction.

Deprotection of the PNZ Group: A Self-Immolative Mechanism

The removal of the PNZ group is a key feature of its utility. The deprotection proceeds via a two-step mechanism initiated by the reduction of the nitro group to an amine. This is commonly achieved using reducing agents such as SnCl₂ in the presence of a catalytic amount of acid.[4][5]

The resulting p-aminobenzyloxycarbonyl derivative is unstable and undergoes a spontaneous 1,6-elimination (a self-immolative cleavage) to release the free amine, carbon dioxide, and a quinone methide byproduct.[6]

PNZ_Deprotection_Mechanism cluster_reactants PNZ-Protected Amine cluster_reduction Reduction cluster_immolation Self-Immolative Cleavage PNZ_Amine R-NH-PNZ Reduced_Intermediate p-aminobenzyloxycarbonyl derivative PNZ_Amine->Reduced_Intermediate Reduction (e.g., SnCl₂) Free_Amine R-NH₂ Reduced_Intermediate->Free_Amine 1,6-Elimination CO2 CO₂ Reduced_Intermediate->CO2 Quinone_Methide Quinone Methide Reduced_Intermediate->Quinone_Methide

Caption: Deprotection mechanism of the PNZ group.

Conclusion

The use of PNZ-ONb for the introduction of the PNZ protecting group offers a reliable and efficient method for the protection of amines in complex organic synthesis. The stability of the reagent, the clean reaction profile, and the unique deprotection mechanism of the PNZ group make it an invaluable tool for researchers and professionals in the fields of peptide synthesis and drug development. A thorough understanding of the underlying mechanisms and practical considerations outlined in this guide will enable scientists to strategically employ PNZ-ONb to achieve their synthetic goals with greater precision and success.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). The Significance of PNZ-ONB in Advancing Peptide Synthesis Techniques. [Link]

  • Request PDF. (2025, December 13). p‐Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα‐Protecting Group in Orthogonal Solid‐Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanism of pNZ group removal. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Luxembourg Bio Technologies. (n.d.). Semipermanent p-nitrobenzyloxycarbonyl (pNZ) protection of Orn and Lys side chains. [Link]

  • Luxembourg Bio Technologies. (n.d.). FULL PAPER p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. [Link]

  • Request PDF. (2025, August 6). Use of p-nitrobenzyloxycarbonyl (pNZ) as a permanent protecting group in the synthesis of Kahalalide F analogs. ResearchGate. [Link]

  • ResearchGate. (2016, February 26). p-Nitrobenzyloxycarbonyl (pNZ) as an Alternative to Fmoc for the Protection of Amines in Solid-Phase Peptide Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

Sources

Foundational

stability of PNZ-ONb under acidic and basic conditions

Technical Whitepaper: Chemo-Stability Profile of PNZ-ONb Systems Executive Summary This technical guide details the stability profile of p-Nitrobenzyloxycarbonyl (pNZ) and o-Nitrobenzyl (ONb) moieties under acidic and ba...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemo-Stability Profile of PNZ-ONb Systems

Executive Summary This technical guide details the stability profile of p-Nitrobenzyloxycarbonyl (pNZ) and o-Nitrobenzyl (ONb) moieties under acidic and basic conditions. These groups are frequently employed in orthogonal protecting group strategies and antibody-drug conjugate (ADC) linker designs due to their distinct cleavage mechanisms (reductive and photochemical, respectively). This document provides researchers with the mechanistic grounding, experimental protocols, and stability data required to utilize PNZ-ONb systems effectively in complex organic synthesis and chemical biology applications.

Core Stability Analysis

The "PNZ-ONb" system refers to the concurrent use or linkage of a p-nitrobenzyloxycarbonyl group (typically protecting an amine) and an o-nitrobenzyl group (protecting a carboxylic acid, hydroxyl, or acting as a photocleavable linker). Their utility relies on their stability against standard acid/base conditions used to remove other protecting groups (e.g., Boc, Fmoc).[1][2]

Acidic Stability (pH < 4)

Both pNZ and ONb moieties exhibit high stability under acidic conditions, making them compatible with Boc-chemistry protocols (TFA deprotection).

  • pNZ (Carbamate): The electron-withdrawing nitro group at the para position destabilizes the carbocation intermediate that would form during acid-catalyzed hydrolysis. Consequently, pNZ is stable to Trifluoroacetic acid (TFA) and anhydrous Hydrogen Fluoride (HF).

  • ONb (Ether/Ester/Carbamate): The o-nitrobenzyl group is resistant to acidolysis. It remains intact during the removal of acid-labile groups like Boc (tert-butyloxycarbonyl) or Trt (trityl).

Basic Stability (pH > 8)

The base stability profile differs slightly between the two, necessitating careful selection of reagents.

  • pNZ:

    • Mild Base (Piperidine/DMF): Stable. pNZ is orthogonal to Fmoc removal conditions (20% piperidine).

    • Strong Base (NaOH/KOH): Susceptible to hydrolysis. Strong nucleophiles (hydroxide) can attack the carbonyl carbon, leading to cleavage, although this is slower than for unhindered esters.

  • ONb:

    • General Base Stability: Stable to tertiary amines (DIPEA, Et3N) and mild secondary amines (piperidine).

    • Harsh Conditions: Prolonged exposure to strong alkalis can lead to complex degradation or side reactions involving the nitro group (e.g., condensation), but it is generally considered base-stable in the context of peptide synthesis.

Comparative Stability Data

The following table summarizes the half-life (


) and stability status of PNZ and ONb functionalities under standard synthetic conditions.
ConditionReagent SystempH Approx.pNZ StabilityONb StabilityContext
Strong Acid 95% TFA / 5% H2O< 1Stable (> 24 h)Stable (> 24 h)Boc Removal
Mild Acid 1% AcOH in DCM~ 3-4Stable Stable Side-chain handling
Mild Base 20% Piperidine / DMF~ 11Stable Stable Fmoc Removal
Strong Base 1M NaOH (aq)14Labile (Hydrolysis)Variable (Slow deg.)Saponification
Reduction SnCl2 / HCl / DioxaneNeutral/AcidicUnstable (Cleaved)Stable pNZ Deprotection
Photolysis UV Light (365 nm)N/AStable Unstable (Cleaved)ONb Deprotection

Note: "Stable" implies < 1% degradation over 24 hours at room temperature.

Mechanistic Pathways & Orthogonality

The value of the PNZ-ONb pair lies in their orthogonality. The pNZ group is cleaved by reduction (specifically of the nitro group to an amine, followed by 1,6-elimination), while the ONb group is cleaved by photolysis (Norrish Type II mechanism).

Diagram: Orthogonal Cleavage Pathways

PNZ_ONb_Cleavage Substrate PNZ-Linker-ONb (Dual Protected) pNZ_Red Reduction (SnCl2 or Na2S2O4) Substrate->pNZ_Red Chemoselective UV_Light UV Irradiation (365 nm) Substrate->UV_Light Photoselective Intermediate_1 p-Amino-benzyl Intermediate pNZ_Red->Intermediate_1 Product_A Free Amine + Intact ONb Intermediate_1->Product_A 1,6-Elimination (-CO2, -Quinone Methide) Intermediate_2 aci-Nitro Intermediate UV_Light->Intermediate_2 Product_B Free Acid/Hydroxyl + Intact pNZ Intermediate_2->Product_B Rearrangement (-Nitrosoaldehyde)

Caption: Orthogonal cleavage pathways for PNZ (Reductive) and ONb (Photochemical) moieties.

Experimental Protocols

These protocols are designed to validate the stability of your specific PNZ-ONb construct.

Acid/Base Stability Assay (HPLC)

Objective: Quantify degradation kinetics under standard synthetic conditions.

  • Preparation:

    • Dissolve 1 mg of PNZ-ONb compound in 100 µL DMSO (Stock).

    • Prepare three reaction vials:

      • Acid:[1][2][3][4][5] 900 µL 50% TFA in DCM.

      • Base: 900 µL 20% Piperidine in DMF.

      • Control: 900 µL Phosphate Buffer (pH 7.4).

  • Incubation:

    • Add 10 µL Stock to each vial.

    • Incubate at 25°C with agitation (500 rpm).

  • Sampling:

    • Take 50 µL aliquots at

      
       hours.
      
    • Quench:

      • Acid samples: Dilute into 450 µL neutralizing buffer (1M Tris, pH 8.5) or MeCN/H2O immediately before injection.

      • Base samples: Dilute into 450 µL 1% Formic acid in MeCN.

  • Analysis:

    • Inject on RP-HPLC (C18 column).

    • Monitor absorbance at 254 nm and 280 nm.

    • Calculate % remaining area relative to

      
      .
      
Self-Validating Control Steps
  • Internal Standard: Always spike an inert standard (e.g., Naphthalene or Benzoic acid) into the reaction mixture to distinguish degradation from precipitation/adsorption losses.

  • Mass Balance: If degradation occurs, verify the appearance of the expected cleavage product (e.g., p-nitrobenzyl alcohol or o-nitrosobenzaldehyde derivative) via LC-MS.

References

  • Isidro-Llobet, A., et al. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry. [1]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.

  • Verma, S., et al. (2020). Protecting Groups in Organic Synthesis. IIT Bombay Chemistry Dept.

  • Leriche, G., et al. (2012). Cleavable linkers in chemical biology. Bioorganic & Medicinal Chemistry.

Sources

Exploratory

The Nitrobenzyl Scaffold: History, Development, and Technical Application of PNZ and ONb Protecting Groups

Executive Summary The nitrobenzyl scaffold represents a cornerstone in the evolution of orthogonal protecting group strategies. By exploiting the distinct electronic and photochemical properties of the nitro group at par...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitrobenzyl scaffold represents a cornerstone in the evolution of orthogonal protecting group strategies. By exploiting the distinct electronic and photochemical properties of the nitro group at para and ortho positions, chemists have developed two divergent yet complementary classes of protecting groups: the reductively labile PNZ (p-nitrobenzyloxycarbonyl) and the photolabile ONb (o-nitrobenzyl) .

This technical guide provides a rigorous analysis of these systems, moving beyond basic definitions to explore the mechanistic causality, historical development, and precise experimental protocols required for their deployment in complex organic synthesis and drug development.

The Nitrobenzyl Scaffold: A Divergent Chemistry

The utility of the nitrobenzyl moiety stems from the nitro group's ability to act as an electron-withdrawing group that can be radically altered by external stimuli. The position of the nitro group relative to the benzylic carbon dictates the cleavage mechanism:

  • Para-Substitution (p-NO₂): Remote electronic activation. The nitro group renders the benzyl ester/carbamate stable to acid (unlike standard Cbz). Cleavage requires reduction to an electron-donating amine (p-NH₂), triggering a 1,6-elimination.

  • Ortho-Substitution (o-NO₂): Proximity-driven photochemistry. The nitro group abstracts a benzylic proton upon UV excitation (Norrish Type II), initiating an intramolecular rearrangement that cleaves the bond without external chemical reagents.

The p-Nitrobenzyloxycarbonyl (PNZ) Group

History and Development

The PNZ group was first introduced by Carpenter and Gish in 1952 as a more acid-stable alternative to the classic benzyloxycarbonyl (Cbz or Z) group. While Cbz groups are susceptible to premature cleavage during strong acid treatments (e.g., HBr/AcOH), the electron-withdrawing p-nitro group destabilizes the carbocation intermediate required for acidolysis, rendering PNZ stable to HF and TFA. This stability established PNZ as a critical "semi-permanent" protecting group in the early synthesis of penicillin and cephalosporin derivatives.

Mechanistic Basis: Reductive Triggering

The cleavage of PNZ is a two-step cascade:

  • Reduction: The p-nitro group is reduced to a p-amino group. This reverses the electronic character of the ring from electron-deficient to electron-rich.

  • 1,6-Elimination: The lone pair on the newly formed aniline nitrogen pushes electron density into the ring, triggering a 1,6-elimination (aza-quinone methide formation) that expels the carbamate and releases the free amine and CO₂.

Experimental Protocol: PNZ Deprotection

Standard Method: Stannous Chloride Reduction This method is preferred for solid-phase peptide synthesis (SPPS) due to its compatibility with resin-bound substrates.

  • Reagents: 6 M SnCl₂ in DMF with catalytic HCl or phenol.

  • Procedure:

    • Swell the PNZ-protected resin in DMF for 20 min.

    • Add a solution of 6 M SnCl₂ and 2 mM HCl (or phenol as a proton source) in DMF.

    • Agitate at room temperature for 1 hour.

    • Wash extensively with DMF, then 10% diisopropylethylamine (DIPEA)/DMF (to neutralize HCl and remove tin complexes), followed by DCM.

Alternative Method: Hydrogenolysis

  • Reagents: H₂, Pd/C (10%), Methanol/Ethyl Acetate.

  • Note: While effective, this is less orthogonal if other reducible groups (alkenes, Cbz) are present.

The o-Nitrobenzyl (ONb) Group

History and Development

The era of "caged" compounds began in 1962 when J.A.[1] Barltrop and colleagues reported that o-nitrobenzyl esters could be cleaved by UV irradiation.[2] This discovery birthed the field of photolabile protecting groups (PPGs). The technology matured in the 1970s with Kaplan's synthesis of "caged ATP," allowing biologists to release bioactive molecules inside cells with light.

Mechanistic Basis: The Norrish Type II Photolysis

The ONb cleavage is a photochemical rearrangement that does not require exogenous reagents, making it ideal for biological systems ("traceless" reagent process).

  • Excitation: UV light (typically 300–365 nm) excites the nitro group.

  • H-Abstraction: The excited nitro oxygen abstracts a proton from the benzylic carbon (1,5-H shift), forming an aci-nitro intermediate.

  • Rearrangement: The aci-nitro species cyclizes to an isoxazole intermediate, which hydrolyzes to yield a 2-nitrosobenzaldehyde (or ketone) byproduct and the free substrate.

Experimental Protocol: ONb Photolysis

Standard Method: UV Irradiation (Batch)

  • Equipment: Mercury arc lamp or 365 nm LED array.

  • Solvent: Methanol, Dioxane/Water, or PBS (for biological samples).

  • Procedure:

    • Dissolve the ONb-protected compound at 1–10 mM concentration.

    • Place in a quartz or borosilicate glass vessel (standard glass blocks UV).

    • Irradiate at 365 nm. Monitor reaction by TLC or HPLC.

    • Critical Step: If the nitroso-aldehyde byproduct reacts with the released amine (forming an imine), add a scavenger like hydrazine or hydroxylamine hydrochloride to the reaction mixture.

Comparative Analysis & Selection Guide

The choice between PNZ and ONb depends heavily on the required orthogonality and the sensitivity of the substrate.

FeaturePNZ (p-Nitrobenzyloxycarbonyl)ONb (o-Nitrobenzyl)
Primary Trigger Chemical Reduction (SnCl₂, H₂, Zn)UV Light (300–400 nm)
Acid Stability High (Stable to TFA, HF)High (Stable to TFA)
Base Stability Moderate (Stable to DIPEA)High (Stable to Piperidine)
Byproducts p-Aminotoluene, CO₂2-Nitrosobenzaldehyde
Orthogonality Orthogonal to Fmoc, Boc, AllocOrthogonal to Fmoc, Boc, Alloc, PNZ
Primary Use Peptide Synthesis (Side-chain), AntibioticsChemical Biology (Caging), Photolithography
Decision Logic

The following diagram illustrates the logical flow for selecting the appropriate nitrobenzyl variant.

SelectionLogic Start Select Protecting Group Strategy Q1 Is the substrate light-sensitive? Start->Q1 Q2 Is the substrate sensitive to reduction? Q1->Q2 Yes (Avoid UV) Q3 Do you need spatial/temporal control? Q1->Q3 No PNZ Use PNZ (p-Nitrobenzyloxycarbonyl) Cleavage: SnCl2 or H2 Q2->PNZ No Other Consider Alloc or Fmoc Q2->Other Yes Q3->PNZ No (Bulk Synthesis) ONb Use ONb (o-Nitrobenzyl) Cleavage: UV (365 nm) Q3->ONb Yes (Caging/Patterning)

Figure 1: Decision matrix for selecting between reductively labile PNZ and photolabile ONb protecting groups based on substrate sensitivity and application requirements.

Mechanistic Visualizations

PNZ Cleavage Mechanism (Reductive)

This pathway highlights the transformation from an electron-withdrawing protecting group to a self-immolative species.

PNZ_Mechanism Step1 PNZ-Protected Amine (Electron Deficient) Step2 Reduction (SnCl2/H+) Nitro -> Amine Step1->Step2 Step3 p-Amino Intermediate (Electron Rich) Step2->Step3 Step4 1,6-Elimination (Aza-quinone methide formation) Step3->Step4 Step5 Free Amine + CO2 + Polymerized Methide Step4->Step5

Figure 2: The reductive cleavage pathway of PNZ.[3] The reduction of the nitro group enables the 1,6-elimination cascade.

ONb Cleavage Mechanism (Photochemical)

The Norrish Type II mechanism is unique as it involves an excited state intramolecular proton transfer.

ONb_Mechanism State1 ONb-Protected Cmpd (Ground State) State2 Excited State (n-π*) State1->State2 hv (365nm) State3 aci-Nitro Intermediate (via 1,5-H Shift) State2->State3 State4 Cyclic Hemiacetal State3->State4 State5 Free Substrate + Nitrosobenzaldehyde State4->State5 Hydrolysis

Figure 3: The photochemical cleavage of ONb. Note the generation of the nitroso byproduct, which can require scavenging.

References

  • Carpenter, F. H., & Gish, D. T. (1952). The application of p-nitrobenzyloxycarbonyl as a protecting group in peptide synthesis.[4] Journal of the American Chemical Society, 74(15), 3818–3821. Link

  • Barltrop, J. A., Plant, P. J., & Schofield, P. (1966). Photosensitive protecting groups.[5][6] Chemical Communications, (22), 822–823. (First detailed report following preliminary 1962 work).[6] Link

  • Isidro-Llobet, A., et al. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2005(14), 3031–3039. Link

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link

  • Engels, J., & Schlaeger, E. J. (1977). Synthesis, structure, and reactivity of adenosine cyclic 3',5'-phosphate benzyl triesters. Journal of Medicinal Chemistry, 20(7), 907–911. (Early biological application of ONb). Link

Sources

Foundational

Technical Guide: Solubility Profile and Application of PNZ-ONb in Organic Solvents

[1][2][3] Executive Summary PNZ-ONb (CAS: 193269-82-8), chemically defined as p-Nitrobenzyloxycarbonyl-oxy-5-norbornene-2,3-dicarboximide , is a specialized heterobifunctional reagent used primarily in peptide synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

PNZ-ONb (CAS: 193269-82-8), chemically defined as p-Nitrobenzyloxycarbonyl-oxy-5-norbornene-2,3-dicarboximide , is a specialized heterobifunctional reagent used primarily in peptide synthesis and polymer chemistry.[1][2][3][4] It serves as a reagent for introducing the PNZ (p-nitrobenzyloxycarbonyl) protecting group onto amine functions.[1][2][3][4]

This guide provides a definitive technical analysis of its solubility profile, distinguishing between the lipophilic nature of the intact reagent and the hydrophilic characteristics of its leaving group (HONb).[2][3][5] Understanding this duality is critical for designing efficient orthogonal protection schemes and purification workflows.

Part 1: Physicochemical Identity & Mechanistic Basis[1][2][3][5]

To predict and manipulate solubility, one must understand the molecular architecture of PNZ-ONb.[1][2][3] It is an "active carbonate" composed of two distinct functional domains:[2][5]

  • The Donor Domain (PNZ): The p-nitrobenzyl moiety is aromatic and moderately lipophilic, contributing to the reagent's solubility in organic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF).[2][3][5] The nitro group adds a dipole, enhancing interaction with polar aprotic solvents.[2][3][5]

  • The Leaving Group Domain (ONb/HONb): The N-oxy-5-norbornene-2,3-dicarboximide moiety is bulky and bicyclic.[1][2][3] Upon reaction (nucleophilic attack by an amine), this portion is released as HONb (N-hydroxy-5-norbornene-2,3-dicarboximide), which possesses significantly higher water solubility than the parent reagent.[1][2][3]

Chemical Specifications
PropertyDetail
Chemical Name p-Nitrobenzyloxycarbonyl-oxy-5-norbornene-2,3-dicarboximide
Common Abbreviation PNZ-ONb
CAS Number 193269-82-8
Molecular Formula C₁₇H₁₄N₂O₇
Molecular Weight 358.30 g/mol
Physical State White to yellowish crystalline powder
Reactive Class Mixed Carbonate (Active Ester equivalent)

Part 2: Solubility Profile in Organic Solvents[2]

The solubility of PNZ-ONb follows the principle of "like dissolves like," but with specific nuances due to its labile carbonate linkage.[1][2][3] The following data synthesizes empirical observations from peptide synthesis protocols and structural analog analysis (e.g., Z-ONb, Fmoc-ONb).

Solvent Compatibility Matrix[1][2][3]
Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Polar Aprotic DMF, DMSO, NMP High (>100 mg/mL)Preferred for Stock Solutions. Excellent solvation of the nitro-aromatic system.[1][2][3] Ideal for reaction mixtures requiring high concentration.[2][3][5]
Ethers THF, 1,4-Dioxane Good (50–100 mg/mL)Standard Reaction Solvents. THF is easily removed by evaporation.[3][5] Dioxane is useful for mixed aqueous systems (e.g., Schotten-Baumann conditions).[1][2][3]
Chlorinated DCM, Chloroform Good (20–80 mg/mL)Purification & Transfer. Excellent for dissolving the reagent for anhydrous reactions.[2][3][5]
Esters/Ketones Ethyl Acetate, Acetone Moderate Variable solubility.[2][3][5] Acetone is excellent for dissolving the reagent before adding to aqueous buffers.[2][3][5]
Polar Protic Methanol, Ethanol Moderate Use with Caution. Protracted storage in alcohols can lead to transesterification or solvolysis.[2][3][5] Use only for immediate reaction addition.
Hydrocarbons Hexanes, Heptane Insoluble Used as anti-solvents to precipitate the reagent during purification.[2][3][5]
Aqueous Water Insoluble The reagent precipitates in water.[2][3][5] Requires organic co-solvent (THF, Dioxane, Acetone) for aqueous coupling.[2][3][5]
The "Solubility Switch" Mechanism

A critical feature of PNZ-ONb is the solubility differential generated during the reaction.[1][2][3]

  • Before Reaction: PNZ-ONb is hydrophobic (soluble in organics, insoluble in water).[1][2][3]

  • After Reaction: The byproduct, HONb , is water-soluble (or easily extracted into mild bicarbonate solution).[2][5]

  • Implication: This allows for easy purification.[2][3][5] After the protection step, the reaction mixture can be partitioned between an organic solvent (e.g., Ethyl Acetate) and water.[2][3][5] The PNZ-protected amine remains in the organic phase, while the toxic HONb byproduct is washed away in the aqueous phase.[1][2][3]

SolubilitySwitch cluster_0 Organic Phase (Reaction) cluster_1 Work-up / Partitioning PNZ_ONb PNZ-ONb Reagent (Lipophilic) PNZ_Product PNZ-Protected Amine (Retained in Organic) PNZ_ONb->PNZ_Product PNZ Transfer HONb HONb Byproduct (Washed into Aqueous) PNZ_ONb->HONb Release Amine Target Amine (R-NH2) Amine->PNZ_Product

Figure 1: The solubility switch mechanism facilitating purification.

Part 3: Experimental Protocol for Solubility Determination

If precise solubility data (saturation limit) is required for a specific solvent system (e.g., a green solvent alternative like 2-MeTHF), use the following Gravimetric Saturation Protocol .

Equipment
  • Analytical Balance (0.1 mg precision).[2][3][5]

  • Temperature-controlled shaker or water bath.[1][2][3]

  • 0.45 µm PTFE Syringe Filters (chemically resistant).[2][3][5]

  • Glass vials with PTFE-lined caps.[1][2][3]

Step-by-Step Methodology
  • Supersaturation: Add excess PNZ-ONb solid (approx. 100 mg) to 1.0 mL of the target solvent in a glass vial.

  • Equilibration: Vortex vigorously for 2 minutes. Place in a shaker at 25°C for 24 hours to ensure thermodynamic equilibrium.

    • Check: Ensure solid remains visible.[2][3][5] If all solid dissolves, add more PNZ-ONb and repeat.[1][2][3]

  • Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial (

    
    ).
    
  • Sampling: Immediately cap and weigh the vial containing the filtrate (

    
    ).
    
    • Mass of Solution =

      
      .[1][2][3]
      
  • Evaporation: Remove the solvent using a gentle stream of nitrogen or a vacuum concentrator (avoid high heat to prevent thermal decomposition).[2][3][5] Dry the residue to constant weight.[2][3][5]

  • Final Weighing: Weigh the vial with the dry residue (

    
    ).
    
    • Mass of Solute =

      
      .[1][2][3]
      
  • Calculation:

    
    
    (Note: Calculate volume based on solvent density if mass was used for the solution).
    

Part 4: Applications & Solvent Selection Guide

Peptide Synthesis (Schotten-Baumann Conditions)

When introducing the PNZ group to amino acids in aqueous solution:

  • Challenge: PNZ-ONb is insoluble in water.[1][2][3]

  • Solution: Dissolve PNZ-ONb in 1,4-Dioxane or Acetone (approx. 10% excess relative to amine).[1][2][3]

  • Protocol: Add the organic solution dropwise to the amino acid dissolved in aqueous NaHCO₃. The miscibility of Dioxane/Acetone ensures the reagent contacts the amine, while the base neutralizes the released acid.[2][3][5]

Organic Phase Synthesis

For protecting amines that are soluble in organic solvents:

  • Recommended Solvent: DCM or DMF .[2][3][5]

  • Base: Use DIPEA (Diisopropylethylamine) or TEA (Triethylamine).[2][3][5]

  • Advantage: PNZ-ONb dissolves instantly in DCM.[1][2][3] The reaction is usually homogeneous and rapid (1–4 hours).[2][3][5]

Stability Warning
  • Avoid Primary Alcohols: Do not store PNZ-ONb in Methanol or Ethanol for extended periods (>24 hours). The carbonate linkage can undergo nucleophilic attack by the solvent (methanolysis), forming Methyl p-nitrobenzyl carbonate and deactivating the reagent.[1][2][3]

  • Moisture Sensitivity: While less sensitive than acid chlorides, PNZ-ONb will slowly hydrolyze in wet DMF or DMSO.[1][2][3] Always use anhydrous solvents for stock solutions.[2][3][5]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for PNZ-ONb (CAS 193269-82-8).[1][2][3] National Center for Biotechnology Information.[2][3][5] [Link][1][2][3][5]

  • Reagent Application in Peptide Synthesis

    • Isidro-Llobet, A., et al. (2009).[1][2][5] "Amino Acid-Protecting Groups."[1][2][3][6] Chemical Reviews, 109(6), 2455-2504.[1][2][5] (Contextual grounding for ONb active esters). [Link]

  • Leaving Group Characteristics (HONb)

    • Fujino, M., et al. (1974).[2][3][5] "N-Hydroxy-5-norbornene-2,3-dicarboximide as a New Additive in Peptide Synthesis."[1][2][3] Chemical and Pharmaceutical Bulletin, 22(8), 1857-1863.[1][2][5] (Establishes solubility/reactivity of the ONb moiety). [Link]

  • Commercial Reagent Specifications

    • Watson International Ltd.[2][3][5] "PNZ-ONb Product Specification and Handling." [Link][1][2][3][5]

Sources

Exploratory

PNZ-ONb: The High-Fidelity Reagent for Orthogonal Amine Protection

Topic: PNZ-ONb (CAS 193269-82-8): Physicochemical Profile & Application Guide Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Development Scientists, and Chemical Biologists.[1] [1] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: PNZ-ONb (CAS 193269-82-8): Physicochemical Profile & Application Guide Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Development Scientists, and Chemical Biologists.[1]

[1]

Executive Summary & Nomenclature Clarification

In complex organic synthesis—particularly within peptide, aminoglycoside, and antibody-drug conjugate (ADC) chemistry—orthogonal protection strategies are paramount.[1] PNZ-ONb (CAS 193269-82-8 ) serves as a specialized reagent for introducing the


-nitrobenzyloxycarbonyl (PNZ)  protecting group onto nucleophilic amines.[1]

Critical Nomenclature Note: Researchers must distinguish the suffix "-ONb" in this specific reagent from its common usage in photochemistry.

  • In Photochemistry: "ONb" typically refers to the o-nitrobenzyl group (photocleavable).[1]

  • In CAS 193269-82-8: "ONb" refers to the

    
    -hydroxy-5-norbornene-2,3-dicarboximide (HONB)  leaving group.[1] This active ester offers distinct solubility and stability advantages over the traditional succinimidyl (OSu) or chloroformate (Cl) variants.[1]
    

Physicochemical Data Profile

The following data aggregates experimental values and calculated properties for CAS 193269-82-8.[1]

PropertySpecification
Chemical Name

-(

-Nitrobenzyloxycarbonyloxy)-5-norbornene-2,3-dicarboximide
CAS Number 193269-82-8
Molecular Formula

Molecular Weight 358.30 g/mol
Appearance White to off-white crystalline powder
Melting Point 128–132 °C (Decomposes)
Solubility Soluble in DMF, DMSO, THF, CH

Cl

; Insoluble in water.[1]
Purity Grade Typically

98% (HPLC) for research applications.[1]
Storage 2–8 °C (Desiccated). Moisture sensitive.[1]
Reactivity Profile Electrophilic active ester; reacts selectively with primary/secondary amines.[1]

Mechanistic Insight: Why Choose PNZ-ONb?

The PNZ Advantage

The PNZ group is orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[1] It is stable to TFA and piperidine, making it ideal for "third-dimension" protection schemes.[1] Removal is achieved via reduction (hydrogenolysis or chemical reduction), preserving sensitive peptide bonds or esters.[1]

The ONb (Norbornene) Advantage

Why use the norbornene ester (ONb) over the succinimidyl ester (OSu)?

  • Crystallinity: PNZ-ONb often crystallizes better than PNZ-OSu, leading to higher purity starting materials.[1]

  • Hydrolytic Stability: The norbornene scaffold provides steric bulk that slightly retards hydrolysis in aqueous/organic mixtures compared to the highly reactive OSu esters, allowing for better control in modification of complex, water-soluble molecules like aminoglycosides.[1]

  • Byproduct Removal: The released byproduct, HONB (

    
    -hydroxy-5-norbornene-2,3-dicarboximide), is easily removed during aqueous workup (soluble in dilute bicarbonate) or via chromatography.[1]
    
Reaction Pathway Visualization

The following diagram illustrates the chemoselective protection mechanism.

PNZ_Mechanism Amine Target Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack (pH 8-9) Reagent PNZ-ONb Reagent (Active Ester) Reagent->Intermediate Nucleophilic Attack (pH 8-9) Product PNZ-Protected Amine (R-NH-PNZ) Intermediate->Product Acylation Byproduct HONB Byproduct (Water Soluble) Intermediate->Byproduct Elimination

Figure 1: Mechanism of amine protection using PNZ-ONb.[1] The reaction is driven by the release of the stable HONB leaving group.[1]

Validated Experimental Protocol

This protocol describes the protection of a generic amino-functionalized substrate (e.g., an amino acid ester or aminoglycoside).[1]

Reagents Required[1]
  • Substrate: Amine-containing compound (1.0 equiv).[1]

  • Reagent: PNZ-ONb (1.1 – 1.2 equiv).[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv).[1]

  • Solvent: Anhydrous DMF, THF, or Dioxane/Water (1:[1]1) depending on substrate solubility.[1]

Step-by-Step Methodology
  • Preparation: Dissolve the amine substrate (1.0 mmol) in the chosen solvent (5–10 mL).

    • Expert Tip: If the substrate is a salt (e.g., HCl salt), increase the base equivalents to neutralize the salt first.[1]

  • Addition: Add DIPEA (1.5 mmol) to the solution. Stir for 5 minutes at Room Temperature (RT).

  • Reaction: Add PNZ-ONb (1.1 mmol) in one portion.

    • Observation: The solution may turn slightly yellow as HONB is released.[1]

  • Incubation: Stir at RT for 2–4 hours. Monitor by TLC (or LC-MS) for the disappearance of the starting amine.[1]

    • TLC Stain: PNZ groups are UV active (254 nm).[1] Ninhydrin stain will show the disappearance of the free amine.[1]

  • Workup (Self-Validating Step):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1]

    • Wash 1: 5% NaHCO

      
       (aq).[1] Crucial Step: This removes the released HONB byproduct (which forms a water-soluble salt at basic pH).[1]
      
    • Wash 2: 5% Citric Acid or 1M HCl (if product is acid stable) to remove excess DIPEA.[1]

    • Wash 3: Brine.[1]

  • Isolation: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize (EtOAc/Hexanes) or purify via silica flash chromatography if necessary.

Deprotection Strategies (The "Off" Switch)

To validate the utility of PNZ-ONb, one must understand how to remove the group.[1] The PNZ group is cleaved by reducing the nitro group to an amine (


-aminobenzyloxycarbonyl), which then undergoes rapid 1,6-elimination (self-immolation) to release the free amine, CO

, and

-aminotoluene (quinone methide intermediate).[1]
Deprotection Workflow

Deprotection cluster_Methods Reduction Methods PNZ_Amine PNZ-Protected Amine Method1 Method A: Hydrogenolysis H2 / Pd-C PNZ_Amine->Method1 Method2 Method B: Chemical Reduction SnCl2 / HCl or Na2S2O4 PNZ_Amine->Method2 Intermediate p-Amino-benzyl Intermediate (Unstable) Method1->Intermediate Method2->Intermediate Final Free Amine + CO2 + Byproducts Intermediate->Final Spontaneous 1,6-Elimination

Figure 2: Deprotection pathways for PNZ groups. Method A is preferred for clean synthesis; Method B is used if alkenes/alkynes are present in the molecule.[1]

References

  • ChemicalBook. (n.d.).[1] PNZ-ONB | 193269-82-8 Basic Information and Properties. Retrieved from [1]

  • VulcanChem. (n.d.).[1] PNZ-ONb (CAS 193269-82-8) Product Profile. Retrieved from [1]

  • Google Patents. (2010).[1] WO2010132768A1 - Antibacterial derivatives of sisomicin.[1] (Demonstrates usage of PNZ-ONb in aminoglycoside synthesis). Retrieved from

  • CymitQuimica. (n.d.).[1] PNZ-ONb General Description and CAS Verification. Retrieved from [1]

Sources

Foundational

Advanced Chemical Glycosylation: The Role of PNZ-ONb Linkers

Topic: Role of PNZ-ONb in Glycoprotein Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals A Technical Guide to Orthogonal Photolabile Strategies...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of PNZ-ONb in Glycoprotein Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

A Technical Guide to Orthogonal Photolabile Strategies in Convergent Glycoprotein Synthesis

Executive Summary: The Strategic Necessity

In the precision synthesis of homogeneous glycoproteins, the PNZ-ONb system represents a high-fidelity chemical auxiliary strategy. It addresses the "protection-deprotection paradox" inherent in glycopeptide assembly.

PNZ-ONb refers to a bifunctional linker system comprising:

  • PNZ (p-Nitrobenzyloxycarbonyl): A reducibly labile protecting group masking a reactive oxyamine.

  • ONb (o-Nitrobenzyl): A photocleavable core that anchors the construct to a solid support or purification tag.

This system enables Convergent Synthesis via Oxime Ligation . Unlike native chemical ligation (NCL), which requires cysteine, or enzymatic glycosylation, which can be heterogeneous, the PNZ-ONb strategy allows for the chemoselective coupling of unprotected complex glycans to peptides under mild, aqueous conditions, followed by a "traceless" release via UV irradiation.

Chemical Architecture & Mechanism

The utility of PNZ-ONb lies in its Orthogonality . It allows the chemist to manipulate the peptide backbone and the glycan payload independently before the final release.

The Molecular Logic
  • The Anchor (ONb): The o-nitrobenzyl ester/amide bond is stable to acids (TFA) and bases (piperidine) used in Fmoc/tBu SPPS. It cleaves only upon excitation at

    
     nm.
    
  • The Mask (PNZ): The p-nitrobenzyloxycarbonyl group protects the nucleophilic oxyamine. It is stable to UV light and standard SPPS conditions but is removed via reduction (e.g., Zn/AcOH), which is orthogonal to the photolysis of ONb.

Mechanistic Pathway Diagram

The following diagram illustrates the stepwise chemical flow, highlighting the orthogonality of the PNZ and ONb moieties.

PNZ_ONb_Mechanism Start Resin-Bound Peptide (ONb-Linker-NH-PNZ) Step1 Activation: PNZ Removal (Reduction) Start->Step1 Zn / AcOH Intermediate Activated Resin (ONb-Linker-ONH2) Step1->Intermediate Step2 Ligation: + Unprotected Glycan (pH 4.5) Intermediate->Step2 R-CHO (Glycan) Ligated Resin-Bound Glycopeptide (Oxime) Step2->Ligated Step3 Release: UV Irradiation (365 nm) Ligated->Step3 Final Free Glycoprotein (Homogeneous) Step3->Final

Caption: Figure 1. The orthogonal deprotection sequence of the PNZ-ONb system. PNZ is removed reductively to enable ligation, followed by photolytic cleavage of the ONb anchor.

Experimental Protocol: Synthesis & Application

Note: This protocol assumes the use of standard Fmoc-SPPS chemistry for the peptide backbone.

Phase 1: Linker Incorporation

The PNZ-ONb unit is typically introduced as a pre-synthesized building block or built stepwise on the resin.

  • Coupling: React the carboxylic acid of the ONb linker with the N-terminus of the resin-bound peptide using HATU/DIPEA in DMF.

    • Checkpoint: Verify coupling via Kaiser test (should be negative).

  • Capping: Acetylate unreacted amines with Ac₂O/Pyridine to prevent truncated sequences.

Phase 2: PNZ Removal (Activation)

To expose the oxyamine (-ONH₂) for glycan capture, the PNZ group must be removed without cleaving the peptide from the resin.

  • Reagent Prep: Prepare a 6M solution of acetic acid (AcOH) in DMF containing activated Zinc dust (Zn).

  • Reaction: Incubate the resin with the Zn/AcOH/DMF slurry for 2 hours at room temperature.

    • Mechanism:[1][2][3][4] The nitro group of PNZ is reduced to an amine, leading to a 1,6-elimination that releases the free oxyamine.

  • Wash: Wash extensively with DMF, then 5% DIPEA/DMF (to neutralize), then DCM.

Phase 3: Oxime Ligation (Glycosylation)

This is the critical convergent step.

  • Glycan Dissolution: Dissolve the unprotected reducing sugar (glycan) in Acetate Buffer (0.1 M, pH 4.5) with 10% DMSO if needed for solubility.

  • Incubation: Add the glycan solution to the resin-bound oxyamine peptide.

  • Catalysis: Add Aniline (100 mM) to catalyze the oxime formation.

  • Duration: Agitate at 37°C for 12–24 hours.

    • Validation: Cleave a small aliquot (see Phase 4) and analyze via LC-MS to confirm the mass shift corresponding to the glycan.

Phase 4: Photocleavage (Release)

The final step releases the glycoprotein under neutral conditions, preserving the labile glycan structure.

  • Suspension: Suspend the resin in MeOH/PBS (1:1) or pure buffer (pH 7.4).

  • Irradiation: Place the vessel in a photoreactor equipped with 365 nm UV LEDs.

    • Safety: Ensure quartz or UV-transparent glass is used.

  • Time: Irradiate for 30–60 minutes.

    • Note: Avoid heating the sample; use a cooling fan if necessary.

  • Filtration: Filter the resin. The filtrate contains the free glycoprotein.

Technical Data & Comparative Analysis

Table 1: Orthogonality Profile of PNZ-ONb
ConditionPNZ GroupONb LinkerPeptide BackboneGlycan (Sialylated)
50% TFA (Acid) StableStableStableUnstable (Desialylation)
20% Piperidine (Base) StableStableStableStable
Zn / AcOH (Reduction) Cleaved StableStableStable
UV (365 nm) StableCleaved StableStable
Hydrazine UnstableStableUnstableStable
Table 2: Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Incomplete PNZ removal Zinc surface oxidationActivate Zn dust with dilute HCl prior to use.
Low Ligation Yield pH driftMaintain pH 4.5; Aniline catalyst is essential for kinetics.
No Release upon UV Solvent absorptionEnsure solvent does not absorb at 365 nm (avoid acetone/high conc. aromatics).[1][5][6][7][8]
Glycan Degradation UV heat generationUse pulsed UV or active cooling during photolysis.

References

  • Photolabile Linkers for Solid-Phase Synthesis. Methods in Molecular Biology. (2025). Detailed protocols on o-nitrobenzyl systems.

  • Traceless Photolabile Linker Expedites Chemical Synthesis. Journal of the American Chemical Society. (2019). Discusses ONb scaffolds in automated assembly.

  • Oxyamine Linkers for Glycoconjugate Synthesis. Semantic Scholar. (2016). Analysis of oxyamine stability and reactivity.

  • Approaches for the Synthesis of o-Nitrobenzyl Linkers. Acta Biomaterialia. (2020). Comprehensive review of photocleavable linker chemistry.

  • Convergent Synthesis of N-Linked Glycopeptides. PubMed. (2016). Strategies for convergent assembly compatible with PNZ-ONb logic.

Sources

Exploratory

The Lability Landscape of p-Nitrobenzyloxycarbonyl (PNZ): A Technical Guide

Abstract The p-nitrobenzyloxycarbonyl (PNZ) group represents a critical "safety-catch" protecting group in complex organic synthesis and peptide chemistry. Unlike acid-labile (Boc) or base-labile (Fmoc) groups, PNZ labil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The p-nitrobenzyloxycarbonyl (PNZ) group represents a critical "safety-catch" protecting group in complex organic synthesis and peptide chemistry. Unlike acid-labile (Boc) or base-labile (Fmoc) groups, PNZ lability is triggered exclusively by the reduction of its nitro moiety. This unique orthogonality allows it to survive the harsh acidic and basic cycles of solid-phase peptide synthesis (SPPS), making it indispensable for the synthesis of cyclic peptides, aggregation-prone sequences, and


-lactam antibiotics. This guide dissects the mechanistic lability of PNZ, providing validated protocols for its installation, stability, and removal.

The Strategic Niche: Why PNZ?

In the architecture of multi-step synthesis, protecting group orthogonality is paramount.[1] PNZ serves as a robust third dimension of orthogonality.

  • Acid Stability: PNZ is completely stable to Trifluoroacetic Acid (TFA) and HCl/Dioxane, conditions that strip Boc groups.

  • Base Stability: PNZ resists 20% Piperidine and DBU, conditions that remove Fmoc groups.

  • The Trigger: Its removal requires a specific reductive event (Nitro

    
     Amine), rendering it stable until the user decides to "pull the pin."
    
Orthogonality Logic Map

The following diagram illustrates where PNZ fits within the standard protecting group matrix.

Orthogonality Substrate Protected Amine Boc Boc Group (Acid Labile) Substrate->Boc Fmoc Fmoc Group (Base Labile) Substrate->Fmoc PNZ PNZ Group (Reductive Labile) Substrate->PNZ Cleaved_Acid Cleaved_Acid Boc->Cleaved_Acid TFA / HCl Cleaved_Base Cleaved_Base Fmoc->Cleaved_Base Piperidine / DBU PNZ->Cleaved_Acid STABLE PNZ->Cleaved_Base STABLE Cleaved_Red Cleaved_Red PNZ->Cleaved_Red SnCl2 / H2 / Zn

Figure 1: Orthogonality map demonstrating PNZ stability against standard acid/base deprotection conditions.

Mechanistic Underpinning: The 1,6-Elimination Cascade

The lability of PNZ is not a direct hydrolysis but a two-step cascade. Understanding this mechanism is crucial for troubleshooting incomplete deprotections.

  • Reduction: The p-nitro group (

    
    ) is reduced to a p-amino group (
    
    
    
    ) or hydroxylamine (
    
    
    ). This changes the electronic nature of the ring from electron-withdrawing to strongly electron-donating.
  • Collapse: The electron density from the amine pushes into the aromatic ring, triggering a 1,6-elimination (quinone methide rearrangement). This spontaneously ejects the carbamate, releasing free amine and carbon dioxide.

Mechanism Step1 PNZ-Protected Amine (Electron Deficient Ring) Step2 Intermediate: p-Amino Benzyl Carbamate (Electron Rich Ring) Step1->Step2 Reduction (-NO2 -> -NH2) Reagent Reduction Source (SnCl2, H2, or Zn) Reagent->Step1 Step3 1,6-Elimination Cascade Step2->Step3 Spontaneous Electronic Shift Product Free Amine + CO2 + Quinone Methide Byproduct Step3->Product Fragmentation

Figure 2: The mechanistic cascade of PNZ removal via reduction and 1,6-elimination.

Validated Cleavage Protocols

The following protocols are standard in high-fidelity peptide and organic synthesis.

Method A: Stannous Chloride (The SPPS Standard)

This is the preferred method for Solid-Phase Peptide Synthesis (SPPS) as it is compatible with on-resin chemistry and avoids the use of hydrogen gas.

  • Applicability: SPPS, solution phase, presence of sulfur (which poisons Pd catalysts).

  • Reagents:

    
    , 
    
    
    
    (catalytic), DMF.[1]

Protocol:

  • Preparation: Prepare a solution of

    
     in DMF. Add a catalytic amount of 
    
    
    
    / dioxane (final concentration
    
    
    ) to prevent tin hydroxide precipitation.
  • Reaction: Treat the resin-bound peptide with the solution.[2][3]

    • Time:

      
       minutes (repeat treatment ensures complete reduction).[1]
      
    • Temperature: Room temperature is standard;

      
       accelerates the reaction for difficult sequences.
      
  • Wash: Extensive washing is critical to remove tin salts.

    • Flow: DMF (

      
      ) 
      
      
      
      DMF/Water (
      
      
      )
      
      
      THF/Water (
      
      
      )
      
      
      DMF (
      
      
      ).[1]
Method B: Catalytic Hydrogenolysis (The Green Standard)

Ideal for solution-phase synthesis where isolation of the product is done via filtration and evaporation.

  • Applicability: Large-scale solution synthesis, absence of sulfur/Met/Cys.

  • Reagents:

    
     (1 atm), 
    
    
    
    , Methanol or Ethanol.

Protocol:

  • Dissolution: Dissolve the PNZ-protected compound in MeOH.

  • Catalyst: Add

    
     (
    
    
    
    of substrate mass).
  • Reduction: Sparge with Hydrogen gas or apply a balloon of

    
    . Stir vigorously for 1–4 hours.
    
  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

    • Note: If the reaction stalls, the addition of a trace amount of acetic acid can protonate the amine product, preventing catalyst poisoning.

Method C: Zinc / Acetic Acid (The Chemo-Selective Alternative)

Useful when avoiding heavy metals (Sn) or hydrogenation equipment.

  • Applicability: Solution phase, acid-stable substrates.

  • Reagents: Zinc dust (activated), Acetic Acid (

    
    ).
    

Protocol:

  • Reaction: Dissolve substrate in Acetic Acid. Add excess Zinc dust (

    
     equiv).
    
  • Conditions: Stir at room temperature for 1–3 hours.

  • Workup: Filter off excess Zinc. Neutralize filtrate with

    
     and extract.
    

Stability Matrix & Comparative Data

The following table summarizes the lability of PNZ compared to other common carbamates.

ConditionPNZBocFmocAllocCbz (Z)
50% TFA / DCM Stable Labile StableStableStable
20% Piperidine / DMF Stable StableLabile StableStable
H2 / Pd/C Labile StableStableStableLabile
SnCl2 / HCl / DMF Labile StableStableStableStable
Pd(PPh3)4 / Silane Stable StableStableLabile Stable

Table 1: Comparative stability of amine protecting groups. Note that PNZ shares hydrogenolysis lability with Cbz but is unique in its sensitivity to single-electron reduction (SnCl2).

Troubleshooting & Optimization

The Quinone Methide Issue

The cleavage of PNZ generates a highly reactive quinone methide byproduct.[4] In dilute solution, this typically polymerizes or reacts with water. However, in high-concentration scenarios or on solid phase, it can re-alkylate nucleophilic side chains (e.g., Trp, Cys).

  • Solution: Add a scavenger during the deprotection step or the subsequent wash.[2]

    • Scavengers: Water (hydrolysis), excess amine, or thiols.

    • Wash Protocol: The "Method A" wash steps involving THF/Water are specifically designed to hydrolyze and wash away the quinone methide.

Incomplete Deprotection

If the PNZ group is not removing:

  • Check Solvent Quality: DMF must be degassed if using sensitive reduction catalysts.

  • Increase Acidity: For SnCl2 methods, the reaction is acid-catalyzed. Ensure the catalytic HCl is fresh.

  • Temperature: Elevate to

    
     for aggregated peptides.
    

References

  • Isidro-Llobet, A., et al. (2005).[1][5] p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry. [1]

  • Luxembourg Bio Technologies. p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group.

  • BenchChem. A Head-to-Head Battle of Protecting Groups: Cbz vs. Boc.

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection Protocols.

Sources

Protocols & Analytical Methods

Method

Advanced Protocol: Synthesis and Application of p-Nitrobenzyloxycarbonyl (PNZ) Protected Amino Acids

Abstract & Strategic Utility The p-Nitrobenzyloxycarbonyl (PNZ) group represents a critical tool in the arsenal of complex peptide synthesis. While structurally related to the classic Benzyloxycarbonyl (Z or Cbz) group,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

The p-Nitrobenzyloxycarbonyl (PNZ) group represents a critical tool in the arsenal of complex peptide synthesis. While structurally related to the classic Benzyloxycarbonyl (Z or Cbz) group, the addition of a para-nitro substituent significantly alters its electronic properties.

Why use PNZ?

  • Enhanced Acid Stability: The electron-withdrawing nitro group destabilizes the carbocation intermediate required for acid-catalyzed cleavage. Consequently, PNZ is significantly more stable to acids (e.g., TFA, HBr/AcOH) than the standard Z group, making it fully orthogonal to Boc chemistry.

  • Orthogonality to Fmoc: Being stable to basic conditions (piperidine), it is orthogonal to Fmoc chemistry.

  • Unique Deprotection: PNZ is cleaved via reduction (Hydrogenolysis, SnCl₂, or Sodium Dithionite). This allows for the selective deprotection of amines in the presence of benzyl esters (which would be cleaved by hydrogenolysis of Z groups) if selective chemical reduction (e.g., SnCl₂) is employed.

This guide details the synthesis of PNZ-amino acids using two distinct methodologies: the robust Chloroformate Method (PNZ-Cl) and the high-fidelity Succinimidyl Carbonate Method (PNZ-OSu) .

Chemical Basis & Mechanism[1][2]

The synthesis relies on a nucleophilic substitution reaction under Schotten-Baumann conditions . The amino group of the amino acid attacks the carbonyl carbon of the PNZ reagent.

  • Reagent A (PNZ-Cl): Highly reactive, cheaper. Risk of hydrolysis and dipeptide formation if pH is not strictly controlled.

  • Reagent B (PNZ-OSu): Milder, activated ester. Eliminates the risk of oligomerization and hydrolysis, preferred for expensive or sensitive amino acids.

Reaction Scheme Visualization

PNZ_Synthesis_Mechanism Start Amino Acid (Zwitterion) Inter Free Amine (Nucleophile) Start->Inter Deprotonation Base Base (NaOH/NaHCO3) Base->Inter TS Tetrahedral Intermediate Inter->TS Nucleophilic Attack Reagent PNZ-Cl or PNZ-OSu (Electrophile) Reagent->TS Product PNZ-Protected Amino Acid TS->Product Elimination Byproduct Byproducts (HCl or HOSu) TS->Byproduct

Figure 1: Mechanistic pathway for the N-protection of amino acids using PNZ reagents.

Materials & Equipment

CategoryItemSpecification/Grade
Reagents Amino Acid>99% Purity, L-isomer
p-Nitrobenzyl chloroformate (PNZ-Cl)Store at 4°C, check for HCl smell (decomposition)
p-Nitrobenzyl succinimidyl carbonate (PNZ-OSu)Alternative reagent
1,4-DioxaneACS Grade (Solvent)
Sodium Hydroxide (NaOH)1N and 2N solutions
Hydrochloric Acid (HCl)1N and 6N solutions
Sodium Bicarbonate (NaHCO₃)Solid and saturated solution
Equipment pH MeterCalibrated (Critical for Protocol A)
Addition FunnelPressure-equalizing
Ice/Water BathMaintain 0-5°C
Rotary EvaporatorWith vacuum pump

Protocol A: The Chloroformate Method (Standard)

Best for: Large-scale synthesis of simple amino acids (Gly, Ala, Phe, Leu). Critical Parameter: pH control. If pH > 10, racemization occurs.[1] If pH < 8, the amine protonates and reaction stops; PNZ-Cl hydrolyzes.

Step-by-Step Procedure
  • Solubilization:

    • In a round-bottom flask, dissolve 10 mmol of the Amino Acid in 10 mL of 1N NaOH (10 mmol).

    • Note: If the amino acid is not soluble, add 5-10 mL of 1,4-dioxane to aid solubility.

    • Cool the solution to 0°C in an ice bath.

  • Reagent Preparation:

    • Dissolve 11 mmol (1.1 eq) of PNZ-Cl in 5-10 mL of 1,4-dioxane .

    • Caution: PNZ-Cl is lachrymatory. Handle in a fume hood.

  • Controlled Addition (The "Schotten-Baumann" Step):

    • Add the PNZ-Cl solution dropwise to the amino acid solution over 30 minutes.

    • Simultaneously , monitor the pH. Maintain pH between 8.5 and 9.5 by adding 1N NaOH dropwise.

    • Why? This neutralizes the HCl generated during the reaction and keeps the amino group nucleophilic.

  • Reaction Completion:

    • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT).

    • Stir for an additional 2-3 hours .

    • Validation: Check TLC (System: CHCl₃/MeOH/AcOH 85:10:5). The starting amino acid (ninhydrin positive) should disappear; the product (UV active) should appear.

  • Workup & Isolation:

    • Extraction of Impurities: Extract the alkaline solution twice with diethyl ether (50 mL).

      • Reason: This removes unreacted PNZ-Cl and the hydrolysis byproduct (p-nitrobenzyl alcohol). The product remains in the aqueous phase as the sodium salt.

    • Acidification: Cool the aqueous phase back to 0°C. Slowly acidify to pH 2-3 using 6N HCl (or 1N HCl for sensitive groups).

      • Observation: The PNZ-amino acid should precipitate as a white/off-white solid or form an oil.

    • Extraction of Product: Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL).

    • Drying: Wash the combined EtOAc layers with water and brine. Dry over anhydrous Na₂SO₄ .

    • Concentration: Evaporate the solvent under reduced pressure.

  • Crystallization:

    • Recrystallize the residue from EtOAc/Hexane or Ethanol/Water .

    • Tip: PNZ derivatives generally crystallize better than Z derivatives due to the polarity of the nitro group.

Protocol B: The Succinimidyl Carbonate Method (High Purity)

Best for: Sensitive amino acids, preventing dipeptide formation, and avoiding strong bases. Reagent: PNZ-OSu (p-Nitrobenzyl succinimidyl carbonate).

Step-by-Step Procedure
  • Preparation:

    • Dissolve 10 mmol of Amino Acid in 10 mL of water containing 10 mmol of NaHCO₃ .

    • Add 10 mL of Acetone or Dioxane .

  • Reaction:

    • Add 10 mmol (1.0 eq) of PNZ-OSu .

    • Stir the suspension at room temperature overnight (12-16 hours).

    • Note: No active pH titration is usually necessary if NaHCO₃ is used, as the leaving group (N-hydroxysuccinimide) is weakly acidic but buffered by the bicarbonate.

  • Workup:

    • Evaporate the organic solvent (Acetone/Dioxane) under reduced pressure.

    • Dilute the remaining aqueous residue with water.

    • Acidify to pH 2-3 with 1N HCl .

    • Extract with EtOAc , dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize as in Protocol A.

Analytical Validation (QC)

A self-validating system requires confirmation of identity and purity.

MethodExpected Observation
TLC UV Active (254 nm) due to Nitrobenzyl group. Ninhydrin Negative (primary amine is protected).
¹H-NMR Aromatic Signals: Two doublets (AA'BB' system) around 7.5 and 8.2 ppm (characteristic of p-nitrophenyl). Benzylic Protons: Singlet at ~5.2 ppm .
Melting Point Generally higher than corresponding Z-amino acids. Sharp range indicates high purity.
HPLC Shift in retention time (more hydrophobic than free AA). Purity >98% required for SPPS.

Strategic Application: Orthogonality Map

To demonstrate the utility of the synthesized product, one must understand where it fits in the protection scheme.

Orthogonality PNZ PNZ Group (Target) Acid Acid (TFA/HCl) PNZ->Acid Stable Base Base (Piperidine) PNZ->Base Stable Red Reduction (H2/Pd, SnCl2, Na2S2O4) PNZ->Red CLEAVED Boc Boc Group Boc->Acid CLEAVED Boc->Base Stable Boc->Red Stable Fmoc Fmoc Group Fmoc->Acid Stable Fmoc->Base CLEAVED Fmoc->Red Stable

Figure 2: Orthogonality of PNZ relative to standard Boc and Fmoc groups. Note PNZ's unique susceptibility to reduction.

Troubleshooting & Expert Tips

  • Issue: Oily Product.

    • Cause: Impurities (benzyl alcohol) or solvent retention.

    • Solution: Triturate the oil with cold hexane or diethyl ether. If that fails, convert to the dicyclohexylamine (DCHA) salt, which is usually highly crystalline, then regenerate the free acid.

  • Issue: Low Yield (Protocol A).

    • Cause: Hydrolysis of PNZ-Cl before reaction.

    • Solution: Ensure PNZ-Cl is dissolved in dry dioxane and added slowly. Do not mix PNZ-Cl with water before adding to the AA solution.

  • Issue: Racemization.

    • Cause: pH > 10 or high temperature.

    • Solution: Calibrate pH meter. Keep reaction at 0°C during base addition. Use NaHCO₃ (Protocol B) for highly susceptible amino acids (e.g., Cys, His).

References

  • Carpenter, F. H., & Gish, D. T. (1952). The Application of p-Nitrobenzyl Chloroformate to Peptide Synthesis. Journal of the American Chemical Society, 74(15), 3818–3821. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Luxembourg Bio Technologies. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis.[2][3] European Journal of Organic Chemistry, 2005(14), 3031-3039.[2] Link

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text). Link

Sources

Application

Application Note: Selective Amine Protection using PNZ-ONb Reagent

This Application Note provides a comprehensive technical guide on using PNZ-ONb (p-Nitrobenzyloxycarbonyl-5-norbornene-2,3-dicarboximide) for the selective protection of amines.[1] This reagent is critical in complex org...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on using PNZ-ONb (p-Nitrobenzyloxycarbonyl-5-norbornene-2,3-dicarboximide) for the selective protection of amines.[1] This reagent is critical in complex organic synthesis and peptide chemistry due to its unique orthogonal stability and mild, reductive deprotection conditions.

[1]

Executive Summary

In multi-step synthesis, the differentiation of amine functionalities is a common bottleneck. PNZ-ONb offers a superior solution for introducing the p-nitrobenzyloxycarbonyl (PNZ) protecting group.[1][2] Unlike the acid-labile Boc or base-labile Fmoc groups, the PNZ moiety is removed via chemoselective reduction (hydrogenolysis or single-electron transfer).[1]

The ONb (N-hydroxy-5-norbornene-2,3-dicarboximide) active ester leaving group provides distinct advantages over traditional NHS esters or chloroformates:

  • Enhanced Stability: Higher hydrolytic stability allows for easier handling and purification.

  • Kinetic Selectivity: Controlled reactivity permits the selective protection of primary amines in the presence of secondary amines or hindered nucleophiles.

  • Suppression of Side Reactions: Minimizes racemization and side-acylation often seen with more aggressive electrophiles.[1]

Mechanistic Principles

The Protection Chemistry

The PNZ-ONb reagent functions as an activated carbonate. Upon nucleophilic attack by the amine (


), the ONb group functions as a stable, non-acidic leaving group.


Why ONb? The steric bulk and electronic structure of the norbornene scaffold modulate the electrophilicity of the carbonyl carbon, enhancing the kinetic selectivity for unhindered primary amines over secondary amines compared to the smaller, hotter PNZ-Cl.

The Deprotection Cascade

The removal of the PNZ group is a two-step cascade triggered by the reduction of the nitro group to an aniline derivative.

  • Reduction: The

    
    -nitro group is reduced to a 
    
    
    
    -amino group (
    
    
    -NH
    
    
    ).[1]
  • 1,6-Elimination: The electron-donating amino group triggers a spontaneous 1,6-elimination, ejecting a quinone methide and releasing the carbamic acid, which decarboxylates to the free amine.[1]

Key Advantage: This mechanism occurs under neutral pH (using dithionite) or mildly acidic conditions (SnCl


), leaving Boc, Fmoc, Alloc, and trityl groups intact.

Orthogonality Matrix

The primary utility of PNZ-ONb lies in its orthogonality.[2] It allows for "third-dimension" protection strategies.[1]

Protecting GroupDeprotection ConditionStability to PNZ Removal (Reductive)Stability of PNZ to Condition
Boc Acid (TFA/HCl)Stable Stable
Fmoc Base (Piperidine)Stable Stable
Alloc Pd(0) / ScavengerStable Stable
Cbz (Z) H

/Pd or Strong Acid
Unstable (Co-reduced)Stable (to HBr/AcOH)
Trityl Mild AcidStable Stable

Experimental Protocols

Protocol A: Selective Protection of Primary Amines

Objective: Selectively protect a primary amine in a polyamine or diamine scaffold.

Reagents:

  • Substrate (Diamine/Polyamine)[3][4][5]

  • PNZ-ONb (1.0 - 1.1 equiv relative to primary amine)[1]

  • Base: Diisopropylethylamine (DIPEA) or NaHCO

    
    
    
  • Solvent: DMF or THF/Water (1:1)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the amine substrate in 5 mL of DMF.

  • Base Addition: Add 1.2 mmol of DIPEA. ( Note: For kinetic selectivity, maintain lower pH or use weaker bases like NaHCO

    
     in aqueous organic mixtures.)
    
  • Reagent Addition: Add 1.05 mmol of PNZ-ONb slowly at 0 °C.

    • Critical Step: The ONb ester reacts slower than a chloride; allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor by TLC or LC-MS. The byproduct HONb is water-soluble and easily removed.[1]

  • Workup: Dilute with EtOAc, wash with 5% KHSO

    
     (to remove excess amine/base), water, and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Recrystallize or flash chromatography. PNZ derivatives often crystallize well.

Protocol B: Deprotection via SnCl (Acid-Sensitive Substrates)

Objective: Remove PNZ group in the presence of Boc/Trityl groups.

Reagents:

  • PNZ-protected amine[1]

  • SnCl

    
    [3][6] · 2H
    
    
    
    O (solid)
  • Solvent: DMF or MeOH

  • Additives: Trace HCl (optional, accelerates reaction)

Procedure:

  • Preparation: Dissolve the PNZ-protected compound (0.1 mmol) in 2 mL DMF.

  • Reduction: Add SnCl

    
     · 2H
    
    
    
    O (1.0 mmol, 10 equiv).
  • Reaction: Stir at RT for 2–6 hours.

    • Visual Cue: The solution often turns yellow/orange due to the formation of nitro/amino intermediates.

  • Workup: Neutralize with saturated NaHCO

    
    . Filter the tin salts through a Celite pad. Extract the filtrate with EtOAc.
    
  • Isolation: The free amine is obtained after evaporation.[7]

Protocol C: Deprotection via Na S O (Neutral Conditions)

Objective: Mildest deprotection, suitable for highly sensitive peptide segments.

Procedure:

  • Dissolve substrate in THF/Water (2:1).

  • Add Na

    
    S
    
    
    
    O
    
    
    (Sodium dithionite, 3–5 equiv) and Na
    
    
    CO
    
    
    (2 equiv).
  • Stir at 40 °C for 1–3 hours.

  • The reduction yields the

    
    -amino intermediate, which hydrolyzes to the amine.
    

Visualization of Workflows

Orthogonal Protection Strategy Pathway

The following diagram illustrates the strategic placement of PNZ in a multi-step synthesis involving Boc and Fmoc groups.

OrthogonalStrategy Start Tri-functional Scaffold (NH2, NH-R, COOH) Step1 1. Selective Protection (PNZ-ONb) Start->Step1 Kinetic Selectivity Inter1 PNZ-Protected Primary Amine Step1->Inter1 Step2 2. Side Chain Modification (Boc/Fmoc Chemistry) Inter1->Step2 Orthogonal Stability Step3 3. PNZ Deprotection (SnCl2 or Zn/AcOH) Step2->Step3 Reductive Cleavage Final Free Primary Amine (Boc/Fmoc intact) Step3->Final 1,6-Elimination

Caption: Workflow demonstrating the selective introduction and orthogonal removal of the PNZ group using PNZ-ONb.

Mechanistic Cleavage Pathway

This diagram details the chemical cascade during deprotection.

PNZ_Mechanism PNZ_Carbamate PNZ-Carbamate (R-NH-COO-CH2-Ph-NO2) Reduction Reduction Step (Zn, SnCl2, or H2) PNZ_Carbamate->Reduction Intermediate p-Amino Benzyl Carbamate (R-NH-COO-CH2-Ph-NH2) Reduction->Intermediate Elimination 1,6-Elimination (Spontaneous) Intermediate->Elimination Products Free Amine (R-NH2) + Quinone Methide + CO2 Elimination->Products

Caption: The reductive cascade mechanism for PNZ deprotection, highlighting the critical 1,6-elimination step.[1]

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Yield (Protection) Hydrolysis of ONb esterEnsure anhydrous solvents (DMF/DCM). Store reagent in desiccator.
Poor Selectivity Temperature too highConduct reaction at 0 °C or -10 °C. Add reagent dropwise.[1]
Incomplete Deprotection Insufficient reducing powerIncrease SnCl

equivalents or switch to Zn/AcOH (stronger).
Product Trapped in Emulsion Tin salts (SnCl

method)
Use Rochelle's salt (Potassium sodium tartrate) during workup to solubilize tin.

References

  • Isidro-Llobet, A., et al. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for PNZ stability data).

  • Chhabra, S. R., et al. (1998). An evaluation of the p-nitrobenzyloxycarbonyl (pNZ) group for the protection of amino acid side chains. Tetrahedron Letters.

  • Knittel, T., et al. (2025). PNZ-ONb Reagent Properties and Applications. CymitQuimica Product Data.

Sources

Method

Application Note: Nitro-Orthogonal Strategies in Liquid Phase Peptide Synthesis (LPPS)

The following Application Note is structured as a high-level technical guide for peptide chemists, focusing on the specific utility, mechanisms, and protocols of the PNZ (p-Nitrobenzyloxycarbonyl) and ONb (o-Nitrobenzyl)...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured as a high-level technical guide for peptide chemists, focusing on the specific utility, mechanisms, and protocols of the PNZ (p-Nitrobenzyloxycarbonyl) and ONb (o-Nitrobenzyl) protecting group systems in Liquid Phase Peptide Synthesis (LPPS) .

Executive Summary

In the landscape of Liquid Phase Peptide Synthesis (LPPS), standard Fmoc/tBu and Boc/Bzl strategies dominate. However, complex targets—such as cyclic peptides, antibody-drug conjugates (ADCs), and acid-sensitive sequences—often require orthogonality beyond standard acid/base lability.

This guide details the PNZ-ONb Protocol , a specialized "Nitro-Orthogonal" strategy. By leveraging the distinct reactivities of p-Nitrobenzyloxycarbonyl (PNZ) and o-Nitrobenzyl (ONb) groups, chemists can achieve selective deprotection under mild, neutral conditions.

Key Advantages:

  • PNZ (Amine Protection): Cleaved by chemoselective reduction (e.g., SnCl₂), avoiding the strong bases (piperidine) that cause aspartimide formation or racemization.[1]

  • ONb (Carboxyl Protection): Cleaved by photolysis (365 nm UV), avoiding the strong acids (TFA/HF) required for ester hydrolysis.

  • LPPS Suitability: Both groups enhance the crystallinity and solubility of intermediates in organic solvents (DMF/DCM), facilitating the isolation steps critical to solution-phase chemistry.

The Chemical Logic: Mechanisms & Orthogonality

As a Senior Scientist, it is critical to understand not just how to remove these groups, but the causality of their orthogonality. While both contain nitro moieties, their cleavage mechanisms are fundamentally different.

The "Nitro-Conflict" and Hierarchy

A common misconception is that "nitro groups are interchangeable." They are not.

  • PNZ relies on the reduction of the para-nitro group to a para-amine, triggering a 1,6-elimination.[2]

  • ONb relies on a photochemical rearrangement of the ortho-nitro group (Norrish Type II-like) to a nitroso-aldehyde.

Critical Constraint: Strong reducing agents used to remove PNZ (like SnCl₂) will also reduce the nitro group of ONb, destroying its photolability. Therefore, in a combined strategy, Photolysis (ONb removal) must generally precede Reduction (PNZ removal) , or the groups must be used on separate fragments in a convergent synthesis.

Mechanistic Visualization[3]

Orthogonality PNZ PNZ Group (Amine Protection) Inter_PNZ p-Amino Intermediate (1,6-Elimination) PNZ->Inter_PNZ Reduction (SnCl2/H+) [Chemo-Labile] Inter_ONb Aci-Nitro / Nitroso (Rearrangement) PNZ->Inter_ONb Stable to UV ONb ONb Group (Carboxyl Protection) ONb->Inter_PNZ UNSTABLE to Reduction (Avoid Step) ONb->Inter_ONb UV Light (365 nm) [Photo-Labile] FreeAmine Free Amine (H-Peptide...) Inter_PNZ->FreeAmine - CO2 - Quinone Methide FreeAcid Free Acid (...Peptide-OH) Inter_ONb->FreeAcid - Nitrosoaldehyde

Caption: Mechanistic pathways of PNZ and ONb deprotection. Note the unidirectional orthogonality: PNZ is stable to light, but ONb is unstable to strong reduction.

Experimental Protocols

Protocol A: Removal of PNZ (N-Terminal/Side-Chain)

Context: Used when Fmoc (base) or Boc (acid) deprotection would damage the peptide (e.g., glycosylated peptides, aspartimide-prone sequences). Reagent of Choice: Stannous Chloride (SnCl₂) is superior to Zn/AcOH for LPPS due to cleaner workup and solubility in DMF/Dioxane.

Materials:

  • Solvent: DMF (Degassed) or DMF/Dioxane (1:1).

  • Reagent: SnCl₂[1][2][3]·2H₂O (High purity).

  • Acid Catalyst: HCl (as 4M solution in Dioxane) or dilute Phenol.

Step-by-Step Procedure:

  • Preparation: Dissolve the PNZ-protected peptide (1 equiv) in degassed DMF (concentration ~0.1 M).

  • Activation: Add SnCl₂·2H₂O (5–10 equiv) followed by a catalytic amount of HCl/Dioxane (approx. 1.5 equiv of HCl relative to peptide).

    • Scientist's Note: The acid is required to protonate the intermediate carbamate and drive decarboxylation. Without it, the reaction stalls at the amine stage.

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by HPLC/TLC. The starting material (UV active at 265 nm) should disappear.

  • Workup (Critical for LPPS):

    • Dilute the reaction mixture with EtOAc.

    • Wash with 5% NaHCO₃ (to neutralize and precipitate Tin salts).

    • Filter the resulting slurry through Celite to remove the tin hydroxides.

    • Wash the filtrate with Brine, dry over Na₂SO₄, and concentrate.

  • Validation: Mass spectrometry should show a loss of mass corresponding to the PNZ group (Mass change: -179 Da).

Protocol B: Removal of ONb (C-Terminal)

Context: Used for "Head-to-Tail" cyclization precursors or convergent fragment condensation where the C-terminus must be exposed without using TFA.

Materials:

  • Light Source: UV LED or Mercury lamp (365 nm).

  • Solvent: MeOH/DCM (1:1) or DMF (if solubility is an issue).

  • Scavenger: Semicarbazide hydrochloride or Methionine (optional but recommended).

Step-by-Step Procedure:

  • Preparation: Dissolve the ONb-protected peptide in the solvent mixture.

    • Scientist's Note: Use a quartz or borosilicate glass vessel. Standard Pyrex filters some UV below 300nm, which is fine for 365nm, but quartz is optimal for efficiency.

  • Scavenging: Add Semicarbazide (2–5 equiv).

    • Why? The photolysis byproduct is a nitroso-aldehyde (2-nitrosobenzaldehyde). This is highly reactive and can form Schiff bases with the newly liberated amine or the peptide N-terminus. The scavenger traps this byproduct.

  • Irradiation: Irradiate at 365 nm with stirring. Keep the temperature below 30°C (use a fan or water bath if the lamp generates heat).

  • Monitoring: Reaction is typically fast (30 min – 2 hours). Monitor by HPLC.

  • Workup:

    • Concentrate the solvent.[1]

    • Precipitate in cold Ether/Heptane to remove the nitroso byproducts (which often remain in the organic supernatant).

    • Alternatively, perform a rapid column filtration.

Convergent Synthesis Workflow (The "Hybrid" Strategy)

This workflow describes the synthesis of a complex peptide by coupling Fragment A (PNZ-protected) and Fragment B (ONb-protected).

Scenario: We are coupling Fragment A-OH to H-Fragment B-ONb.

  • Fragment A: N-terminus protected with PNZ (Stable to coupling).

  • Fragment B: C-terminus protected with ONb (Stable to coupling).

Workflow Step1 Fragment A Preparation (PNZ-AA...COOH) Coupling Liquid Phase Coupling (EDC/HOBt or HATU) Step1->Coupling Step2 Fragment B Preparation (H2N...AA-ONb) Step2->Coupling ProtectedPeptide Fully Protected Intermediate PNZ-[Peptide]-ONb Coupling->ProtectedPeptide Decision Route Selection ProtectedPeptide->Decision Route1 Route 1: C-Term Deprotection (Photolysis) Decision->Route1 UV Light Route2 Route 2: N-Term Deprotection (Reduction) Decision->Route2 SnCl2 Product1 PNZ-[Peptide]-COOH (Ready for further coupling) Route1->Product1 Product2 H2N-[Peptide]-ONb (Caution: ONb reduced!) Route2->Product2 Side Reaction Risk

Caption: Convergent workflow. Note that Route 2 (Reduction first) risks damaging the C-terminal ONb group.

Comparison of Methods
FeaturePNZ (Reduction)ONb (Photolysis)Fmoc (Base)
Reagent SnCl₂ / HCl / DioxaneUV Light (365 nm)20% Piperidine
Mechanism 1,6-EliminationNitro-Nitroso RearrangementBeta-Elimination
Byproducts CO₂, p-Aminotoluene2-NitrosobenzaldehydeDibenzofulvene
Orthogonality Orthogonal to Acid/Base/LightOrthogonal to Acid/BaseOrthogonal to Acid/Redox
Main Risk Reduces other nitro groupsNitroso Schiff base formationAspartimide / DKP

Troubleshooting & Optimization

Issue 1: Incomplete PNZ Removal

  • Cause: Insufficient acid catalyst. The amine intermediate forms but doesn't decarboxylate.

  • Fix: Add more HCl/Dioxane or warm the reaction slightly to 40°C.

Issue 2: Yellow/Brown Coloration during ONb Photolysis

  • Cause: Accumulation of nitroso byproducts.

  • Fix: This acts as an internal filter, blocking UV light. Change the solvent or increase the scavenger (Semicarbazide) concentration. Perform photolysis in a flow reactor if available to minimize exposure time.

Issue 3: Solubility in LPPS

  • Insight: PNZ-protected amino acids are often more soluble in DMF than their Fmoc counterparts.[2] However, if the peptide aggregates, add "Magic Mixture" (DCM/TFE/AcOH) or use Lithium Chloride (LiCl) in DMF to disrupt hydrogen bonding during the coupling steps before deprotection.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

    • Authoritative review on protecting group mechanisms including PNZ and ONb.
  • Chudasama, V., et al. (2011). Recent advances in the construction of antibody–drug conjugates. Nature Chemistry. [Link]

    • Contextualizes the use of orthogonal linkers in complex biomolecule synthesis.
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

    • Deep dive into the mechanism of o-nitrobenzyl photolysis.
  • Golebiewski, J., et al. (2025). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary N-alpha-Protecting Group.[1][4] ResearchGate/Wiley. [Link]

    • Specific protocol for SnCl2 medi

Sources

Application

Application Note: Catalytic Reduction Strategies for PNZ Deprotection Following ONb-Mediated Photochemical Reactions

Audience: Researchers, scientists, and drug development professionals. From the desk of the Senior Application Scientist: This document provides a comprehensive guide to the selective removal of the p-nitrobenzyloxycarbo...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

From the desk of the Senior Application Scientist: This document provides a comprehensive guide to the selective removal of the p-nitrobenzyloxycarbonyl (PNZ) amine protecting group using catalytic reduction methods. The protocols and insights herein are specifically tailored for substrates that have recently undergone a synthetic step involving the photolytic cleavage of an o-nitrobenzyl (ONb) photolabile group. We will delve into the mechanistic underpinnings of the deprotection, present robust and validated protocols, and address critical considerations for maintaining molecular integrity throughout the synthetic sequence.

Introduction: The ONb-PNZ Orthogonal Strategy

In complex molecule synthesis, particularly in fields like peptide and oligonucleotide chemistry, the use of orthogonal protecting groups is paramount. The pairing of the light-sensitive o-nitrobenzyl (ONb) group and the reduction-labile p-nitrobenzyloxycarbonyl (PNZ) group represents a powerful strategy. Typically, an ONb group might be used to mask a carboxylic acid or phosphate, enabling a key coupling reaction. Subsequent irradiation with UV light (commonly at 365 nm) cleanly removes the ONb group, liberating the functional moiety.[1][2]

Following this photochemical step, the task often turns to the deprotection of other functionalities, such as an amine protected by a PNZ group. The PNZ group is valued for its stability to a wide range of reaction conditions, including the acidic and basic treatments often used for Fmoc and Boc groups in peptide synthesis.[3][4][5] Its removal is most effectively achieved by the reduction of its nitro moiety, which initiates a self-immolative cleavage cascade.

This application note focuses on the critical step of PNZ removal post-photolysis, a point in the synthesis where byproducts from the ONb cleavage can be present.[6][7] We will provide detailed protocols for the most reliable catalytic reduction methods and discuss the logic behind procedural choices to ensure high-yield, clean deprotection.

The Mechanism of PNZ Cleavage via Catalytic Reduction

Understanding the mechanism is key to troubleshooting and optimizing the deprotection. The process is a two-stage electronic cascade initiated by the reduction of the aromatic nitro group.[3][4]

  • Nitro Group Reduction: The process begins with the catalytic reduction of the nitro group (Ar-NO₂) on the benzyl ring to an aniline derivative (Ar-NH₂). This is the rate-determining step and requires a suitable catalyst (e.g., Pd/C) and a hydrogen source.

  • Self-Immolative Cleavage: The resulting p-aminobenzyl moiety is electron-rich. The lone pair on the newly formed aniline nitrogen can donate electron density into the aromatic ring, initiating a 1,6-elimination.[3][4] This electronic push facilitates the cleavage of the benzylic C-O bond of the carbamate.

  • Product Release: This cascade results in the formation of a transient quinone methide and a carbamic acid.[3][4] The carbamic acid is unstable and spontaneously decarboxylates to release the desired free amine and carbon dioxide.

This elegant mechanism ensures that the deprotection proceeds under neutral conditions upon reduction, making it highly attractive for sensitive substrates.

Caption: Mechanism of PNZ deprotection via catalytic reduction.

Core Consideration: Impact of ONb Photolysis Byproducts

A critical, often overlooked, aspect of this synthetic sequence is the nature of the reaction mixture post-photolysis. The cleavage of ONb groups generates an o-nitrosobenzaldehyde or related ketone as a primary byproduct.[6][7] These nitroso compounds are themselves reducible and can act as catalyst poisons, potentially stalling the desired PNZ deprotection.

Field Insight: It is highly recommended to perform an aqueous workup or a rapid purification step (e.g., short silica plug) after the ONb photolysis to remove the bulk of the o-nitroso byproduct before proceeding with the catalytic hydrogenation. This significantly improves the reliability and efficiency of the PNZ removal.

Experimental Protocols

The following protocols represent field-proven methods for PNZ deprotection. Reaction progress should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

Protocol 1: Standard Catalytic Hydrogenation (H₂ Gas)

This is the most common and robust method, suitable for a wide range of substrates. Palladium on carbon (Pd/C) is the catalyst of choice for nitro group reductions.[8][9]

  • Materials:

    • PNZ-protected substrate

    • 10% Palladium on carbon (Pd/C), 50% wet (Caution: pyrophoric when dry)

    • Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

    • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

    • Inert gas (Nitrogen or Argon)

    • Celite® for filtration

  • Procedure:

    • Vessel Preparation: To a heavy-walled hydrogenation flask, add the PNZ-protected substrate (1.0 equiv).

    • Catalyst Addition: Under a gentle stream of inert gas, carefully add 10% Pd/C (0.1 to 0.2 weight equivalents of the substrate). Safety Note: Never add dry Pd/C to a flammable solvent in the air. Ensure the catalyst is either wet or added under an inert atmosphere.[10]

    • Solvent Addition: Add a suitable solvent (e.g., MeOH) to dissolve or suspend the substrate (concentration typically 0.05-0.1 M).

    • Inerting: Seal the flask and purge the system by evacuating and backfilling with inert gas three times.

    • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. For a balloon setup, simply inflate a balloon with H₂ and attach it to the flask via a needle. For a Parr shaker or similar apparatus, pressurize the vessel to the desired pressure (typically 1-4 atm / 15-60 psi).[11][12]

    • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, gas).

    • Work-up: a. Once the reaction is complete, carefully purge the flask with inert gas to remove all hydrogen. b. Dilute the reaction mixture with more solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the solvent to ensure complete recovery of the product.[10] c. Safety Note: The Celite® pad containing the catalyst is highly pyrophoric and must not be allowed to dry in the air. Immediately quench the filter cake with water before disposal.[10] d. Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine, which can be purified by standard methods if necessary.[13]

Protocol 2: Catalytic Transfer Hydrogenation

This method is an excellent alternative for laboratories not equipped for pressurized hydrogenation or for substrates that may be sensitive to H₂ gas.[14] It uses a hydrogen donor molecule in the presence of the catalyst.[10][15] Ammonium formate is a common and effective choice.

  • Materials:

    • PNZ-protected substrate

    • 10% Palladium on carbon (Pd/C)

    • Hydrogen Donor: Ammonium formate (HCO₂NH₄) or cyclohexene

    • Solvent: Methanol (MeOH) or Ethanol (EtOH)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a stir bar and condenser, dissolve the PNZ-protected substrate (1.0 equiv) in MeOH.

    • Catalyst Addition: Add 10% Pd/C (approx. 0.2-0.5 weight equivalents).

    • Hydrogen Donor Addition: Add ammonium formate (5-10 equiv) in portions. The reaction can be exothermic, so slow addition is recommended.[16]

    • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) under an inert atmosphere. The decomposition of ammonium formate provides the hydrogen in situ.

    • Work-up: Follow the same filtration and safety procedures as described in Protocol 1 to remove the catalyst. The salt byproducts are typically removed during subsequent aqueous workup or purification.

Method Comparison and Data Summary

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Transfer Hydrogenation
Hydrogen Source H₂ Gas (Balloon or Cylinder)Ammonium Formate, Cyclohexene, Silanes[17]
Pressure 1 - 4 atm (Atmospheric to moderate)Atmospheric
Catalyst 10% Pd/C (workhorse), PtO₂10% Pd/C, Palladium Black[15]
Catalyst Loading 10-20% w/w20-50% w/w (often higher)
Temperature Room TemperatureRoom Temperature to ~50 °C
Pros High efficiency, clean byproducts (H₂O).No specialized pressure equipment needed, experimentally simple setup.[14]
Cons Requires handling of flammable H₂ gas, potential for over-reduction of other functional groups.Requires excess hydrogen donor, introducing salt byproducts that need removal. Can be exothermic.[16]

Overall Workflow Visualization

The entire synthetic sequence, from the photolabile group to the final deprotected amine, can be visualized as a logical workflow.

ONb_PNZ_Workflow A Substrate with ONb & PNZ Groups B Step 1: Photolysis (UV Light, ~365 nm) A->B C Intermediate After ONb Cleavage (+ o-nitroso byproduct) B->C D Optional but Recommended: Purification/Workup C->D E Step 2: Catalytic Reduction (H₂/Pd-C or Transfer Hydrogenation) C->E Direct (less ideal) D->E F Final Deprotected Product E->F

Caption: Recommended workflow for PNZ deprotection after ONb cleavage.

References

  • p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. Luxembourg Bio Technologies. Available from: [Link]

  • Albericio, F. et al. p‐Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα‐Protecting Group in Orthogonal Solid‐Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. ResearchGate. Available from: [Link]

  • Process for the deprotection of a carbapenem by heterogeneous catalytic hydrogenation with hydrogen in the presence of an organic amine. Google Patents. EP3269718A1.
  • Process for the deprotection of a carbapenem by heterogeneous catalytic hydrogenation with hydrogen in the presence of an organic amine. Google Patents. WO2018010974A1.
  • Hydrogenation of nitro compounds to amines and catalyst therefor. Google Patents. US2823235A.
  • Anwer, M. K., & Spatola, A. F. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Semipermanent p-nitrobenzyloxycarbonyl (pNZ) protection of Orn and Lys side chains. Luxembourg Bio Technologies. Available from: [Link]

  • Klán, P. et al. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC - NIH. Available from: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • Cai, C. et al. Highly Selective Cleavage Dehydrogenation of BPZ for Preparation of p -Phenylphenol over Efficient Pd–Cu/TiO 2 Bimetallic Catalysts. ResearchGate. Available from: [Link]

  • Martina, K. et al. From Batch to the Semi-Continuous Flow Hydrogenation of pNB, pNZ-Protected Meropenem. Molecules. Available from: [Link]

  • Ashenhurst, J. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available from: [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Available from: [Link]

  • Calabrese, A. et al. Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers. Chemical Science (RSC Publishing). Available from: [Link]

  • Reduction/Ether Cleavage via Hydrogenation. YouTube. Available from: [Link]

  • Otsuka, H. et al. Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. Available from: [Link]

  • Hubbard, Dr. CHEM 2211L Experiment 7 - Transfer Hydrogenation Experiment. YouTube. Available from: [Link]

  • Myers, A. Organic Functional Group Protection and Deprotection. Organic Chemistry Portal. Available from: [Link]

  • Hydrogenation-Facilitated Spontaneous N-O Cleavage Mechanism for Effectively Boosting Nitrate Reduction Reaction on Fe 2 B 2 MBene. MDPI. Available from: [Link]

  • Gözaydın, G. et al. Nitro to amine reductions using aqueous flow catalysis under ambient conditions. NIH. Available from: [Link]

  • Mechanism of pNZ group removal. ResearchGate. Available from: [Link]

  • Otsuka, H. et al. Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ResearchGate. Available from: [Link]

  • Lipshutz, B. H. et al. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters (ACS Publications). Available from: [Link]

  • Horsley, P. A. et al. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. PubMed. Available from: [Link]

  • Goeldner, M. et al. o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. Available from: [Link]

  • Peters, J. C. et al. Catalytic transfer hydrogenation of N2 to NH3 via a photoredox catalysis strategy. Science Advances. Available from: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. CEM Corporation. Available from: [Link]

  • Catalytic Transfert Hydrogenation. YouTube. Available from: [Link]

  • Elucidation of C–N bond cleavage mechanism in quinoline hydrodenitrogenation over Pt-based catalysts. ResearchGate. Available from: [Link]

Sources

Method

optimizing pH for PNZ-ONb acylation reactions

Application Note: High-Efficiency Introduction of the PNZ Protecting Group Executive Summary The introduction of the p-nitrobenzyloxycarbonyl (PNZ) protecting group is a critical step in orthogonal peptide synthesis and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Introduction of the PNZ Protecting Group

Executive Summary

The introduction of the p-nitrobenzyloxycarbonyl (PNZ) protecting group is a critical step in orthogonal peptide synthesis and medicinal chemistry.[1] While p-nitrobenzyl chloroformate (PNZ-Cl) has historically been used, it suffers from high reactivity, leading to oligomerization and hydrolysis.[2][3] The activated carbonate reagent, PNZ-ONb (p-nitrobenzyloxycarbonyl N-hydroxy-5-norbornene-2,3-dicarboximide), offers a superior, highly selective alternative.[2][3]

However, the efficiency of PNZ-ONb acylation is strictly governed by pH.[2] This guide details the thermodynamic and kinetic rationale for pH optimization, providing a validated protocol to maximize yield and minimize reagent hydrolysis.

Scientific Foundation: The pH Paradox

To optimize the reaction, one must understand the competing mechanisms at play. The acylation of an amine by PNZ-ONb involves a nucleophilic attack on the carbonyl carbon of the reagent.

The Mechanism

The reaction proceeds via the attack of the unprotonated amine (


) on the mixed carbonate, expelling the water-soluble leaving group, N-hydroxy-5-norbornene-2,3-dicarboximide (HONb).[2][3]

Reaction Scheme:



The Optimization Window

The "pH Paradox" in acylation chemistry dictates that the reaction environment must balance two opposing factors:

  • Amine Nucleophilicity (Requires High pH): Primary amines typically have pKa values between 9.0 and 10.5. Below pH 8.0, the equilibrium shifts toward the protonated ammonium species (

    
    ), which is non-nucleophilic and unreactive.
    
    • Consequence of Low pH: Reaction stalls; low conversion.[3]

  • Reagent Stability (Requires Low pH): The PNZ-ONb reagent is an activated carbonate.[3] At high pH (>10.0), the concentration of hydroxide ions (

    
    ) increases logarithmically. Hydroxide is a potent nucleophile that attacks the reagent, causing irreversible hydrolysis.
    
    • Consequence of High pH:[4][5] Rapid consumption of reagent without product formation; formation of p-nitrobenzyl alcohol byproducts.[2][3]

The "Sweet Spot": Empirical data and kinetic modeling suggest the optimal pH window for PNZ-ONb acylation is 8.5 ± 0.2 .[3]

Visualization: Pathway & Logic

The following diagram illustrates the kinetic competition and the decision logic for the experimental protocol.

PNZ_Acylation_Logic Start Start: Amine + PNZ-ONb Low_pH pH < 8.0 (Acidic/Neutral) Start->Low_pH Uncontrolled Acid High_pH pH > 10.0 (Basic) Start->High_pH Excess Base Optimal_pH pH 8.5 - 9.0 (Optimal) Start->Optimal_pH Buffered System Protonated Amine Protonated (R-NH3+) Inactive Low_pH->Protonated Equilibrium Shift Hydrolysis Reagent Hydrolysis (PNZ-OH + HONb) Waste High_pH->Hydrolysis OH- Attack Acylation Nucleophilic Attack (PNZ-NH-R) Product Optimal_pH->Acylation Kinetic Favorability Protonated->Acylation Slow Leakage

Caption: Kinetic competition between amine protonation (low pH) and reagent hydrolysis (high pH) defines the optimal reaction window.

Validated Protocol: PNZ Protection of Amino Acids

Objective: Introduce the PNZ group onto L-Phenylalanine (model substrate) with >95% yield.

Reagents & Equipment
  • Substrate: Amino Acid / Peptide (1.0 equiv).

  • Reagent: PNZ-ONb (1.1 - 1.2 equiv) [CAS: 193269-82-8].[2][3]

  • Solvent System: 1:1 Mixture of 1,4-Dioxane and Water (ensures solubility of both organic reagent and ionic amino acid).[2]

  • Base: 10%

    
     (Sodium Carbonate) or 
    
    
    
    (Sodium Bicarbonate).
  • Monitoring: pH meter (calibrated) or phenolphthalein indicator (rough check).

Step-by-Step Procedure
  • Solubilization: Dissolve 1.0 mmol of the amino acid in 5 mL of water.

    • Note: If the amino acid does not dissolve, add 1.0 equiv of base (e.g., NaOH or

      
      ) to form the salt.
      
  • Buffering (The Critical Step): Adjust the pH of the aqueous solution to 8.5 - 9.0 using 10%

    
    .
    
    • Caution: Do not overshoot to pH 11+ as this will prime the system for hydrolysis.

  • Reagent Addition: Dissolve 1.1 mmol of PNZ-ONb in 5 mL of 1,4-Dioxane. Add this solution dropwise to the stirring amino acid solution.

    • Why Dropwise? Prevents local precipitation of the reagent and avoids "hotspots" of concentration.

  • pH Maintenance (pH-Stat): As the reaction proceeds, the amine is consumed and HONb (weakly acidic) is released, potentially lowering the pH.

    • Action: Continuously monitor pH. Add 10%

      
       dropwise to maintain pH between 8.5 and 9.0.
      
    • Endpoint: The pH will stabilize when the reaction is complete (usually 30–60 mins).

  • Work-up:

    • Evaporate the dioxane under reduced pressure.[6]

    • Acidify the remaining aqueous solution to pH 2.0 using 1N HCl.

    • Result: The PNZ-protected amino acid will precipitate (if hydrophobic) or can be extracted into ethyl acetate.[2][3] The byproduct HONb is water-soluble but may partially extract; wash organic layer with 5%

      
       to remove HONb traces.[2][3]
      

Troubleshooting & Data Analysis

Use the table below to diagnose yield issues based on pH behavior.

ObservationProbable CauseCorrective Action
Low Yield, Reagent Remains pH too low (< 8.[2][3]0)Amine is protonated. Add base to reach pH 9.0.
Low Yield, Reagent Gone pH too high (> 10.0)Reagent hydrolyzed by

.[2][3] Maintain stricter pH control; add fresh reagent.
Precipitation during reaction Solvent incompatibilityIncrease Dioxane ratio or total solvent volume.
Product contaminated with HONb Insufficient washHONb is acidic. Ensure basic wash (

) or recrystallization.

References

  • Isidro-Llobet, A., et al. (2009).[2] p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis.[2][3] European Journal of Organic Chemistry.

  • Fujino, M., et al. (1974). N-Hydroxy-5-norbornene-2,3-dicarboximide (HONb) as a New Additive for Peptide Synthesis.[2][3] Chemical and Pharmaceutical Bulletin.

  • Barany, G., & Albericio, F. (1985).[4][5][7] A three-dimensional orthogonal protection scheme for solid-phase peptide synthesis.[2][3] Journal of the American Chemical Society.[4][5]

  • PubChem Compound Summary. (2023). PNZ-ONb (CAS 193269-82-8).[2][3][1][8][9] National Center for Biotechnology Information.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yields in PNZ-ONb coupling reactions

The following guide serves as a specialized Technical Support Center for researchers utilizing the PNZ-ONb reagent (N-(p-nitrobenzyloxycarbonyloxy)-5-norbornene-2,3-dicarboximide ) for amine protection. This guide distin...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing the PNZ-ONb reagent (N-(p-nitrobenzyloxycarbonyloxy)-5-norbornene-2,3-dicarboximide ) for amine protection.

This guide distinguishes the ONb (norbornene dicarboximide) leaving group from the photocleavable o-nitrobenzyl (oNB) group to ensure chemical accuracy.

Topic: Troubleshooting Low Yields in PNZ-ONb Protection Reactions Reagent Focus: PNZ-ONb (CAS: 193269-82-8) Application: Orthogonal protection of amines in peptide synthesis and medicinal chemistry.

Core Diagnostic: Why is my yield low?

Low yields in PNZ-ONb coupling (carbamoylation) typically stem from three root causes: Solubility/Solvent incompatibility , Nucleophile deactivation , or Reagent hydrolysis .

Use the following diagnostic workflow to identify your bottleneck:

PNZ_Troubleshooting Start Start: Low Yield Observed Check_Solubility 1. Is the reaction mixture homogeneous? Start->Check_Solubility Check_SM 2. Is Starting Material (Amine) remaining? Check_Solubility->Check_SM Yes Solvent_Issue Action: Switch to DMF/DCM mix or add Triton X Check_Solubility->Solvent_Issue No (Cloudy/Precipitate) Check_Hydrolysis 3. Is PNZ-ONb hydrolyzed? Check_SM->Check_Hydrolysis No (SM Consumed but low yield) Steric_Issue Action: Increase Temp (40°C) or Catalyst (HOBt) Check_SM->Steric_Issue Yes (Reaction stalled) Moisture_Issue Action: Dry solvents, fresh reagent Check_Hydrolysis->Moisture_Issue Yes (Reagent degraded) Workup_Loss Action: Check aqueous layer pH (HONb removal) Check_Hydrolysis->Workup_Loss No (Product lost in workup)

Figure 1: Decision tree for diagnosing yield loss in PNZ-ONb coupling reactions.

Technical Q&A: Troubleshooting Specific Issues

Category A: Reaction Kinetics & Conversion

Q1: The reaction stalls at 50-60% conversion. Adding more PNZ-ONb doesn't help. Why? Diagnosis: This often indicates amine protonation or aggregation .

  • The Science: The reaction releases HONb (N-hydroxy-5-norbornene-2,3-dicarboximide) as a byproduct.[1] HONb is weakly acidic. If your base (e.g., DIPEA) is insufficient, the released HONb can protonate the remaining amine substrate, rendering it non-nucleophilic.

  • Solution: Ensure you are using at least 1.5 - 2.0 equivalents of base (DIPEA or TEA) relative to the amine. For amino acid substrates, aggregation in DCM can mask the nucleophile; switch to DMF or NMP .

Q2: My substrate is a secondary amine or sterically hindered. Standard conditions failed. Diagnosis: The ONb ester is a "medium-reactivity" leaving group—safer than chloroformates (PNZ-Cl) but slower.

  • The Science: Steric bulk prevents the tetrahedral intermediate formation at the carbonyl center.

  • Protocol Adjustment:

    • Heat: Increase temperature to 35–45°C . PNZ-ONb is thermally stable up to ~60°C.

    • Catalysis: Add 0.1 eq of HOBt (Hydroxybenzotriazole). HOBt can form a transient, more reactive active ester (PNZ-OBt) in situ, which reacts faster with hindered amines.

Category B: Reagent Stability & Side Reactions

Q3: I see a new spot on TLC that isn't product or starting material. Is it a side reaction? Diagnosis: It is likely the HONb byproduct or hydrolyzed PNZ-OH .

  • The Science:

    • HONb: The leaving group (N-hydroxy-5-norbornene-2,3-dicarboximide) is UV-active and often co-elutes with polar products.

    • Hydrolysis: If water is present, PNZ-ONb hydrolyzes to p-nitrobenzyl alcohol and HONb.

  • Verification: Run a TLC of pure PNZ-ONb in wet solvent. If the spot matches your impurity, your system is wet.

  • Prevention: Use anhydrous solvents (DMF/DCM). Store PNZ-ONb at -20°C and warm to RT in a desiccator before opening.

Q4: Can I use PNZ-ONb in aqueous conditions (e.g., for proteins or water-soluble amines)? Diagnosis: Yes, but competition with hydrolysis lowers yield.

  • Protocol: Use a mixed solvent system (e.g., Dioxane:Water 1:1 or THF:Water 1:1 ).

  • pH Control: Maintain pH at 8.0–9.0 using NaHCO3. Do not exceed pH 10, as hydroxide ions will rapidly hydrolyze the reagent. Use a large excess (2–3 eq) of PNZ-ONb to compensate for hydrolysis.

Category C: Workup & Purification[2][3][4]

Q5: My crude yield is high, but I lose mass during aqueous workup. Diagnosis: The PNZ-protected amine might be slightly soluble in the basic wash used to remove HONb.

  • The Science: HONb is water-soluble at basic pH (forms the salt). Standard protocols wash with saturated NaHCO3 to remove HONb. If your product is amphiphilic, it may partition into the aqueous phase.

  • Solution:

    • Acidify the quench to pH ~3-4 (citric acid) to keep HONb protonated (less water soluble) but ensure your product is organic-soluble. Note: This makes HONb harder to remove.

    • Better Approach: Use ether precipitation . PNZ-protected peptides often precipitate in cold diethyl ether, while HONb remains in solution.

Optimized Experimental Protocol

Objective: Synthesis of PNZ-protected Amine (R-NH-PNZ) with >90% Yield.

Materials Table
ComponentRoleEquivalentsRecommended Reagent
Substrate Amine Nucleophile1.0R-NH₂
Reagent Protecting Group Source1.1 – 1.2PNZ-ONb (CAS 193269-82-8)
Base Proton Scavenger1.5 – 2.0DIPEA (Diisopropylethylamine)
Solvent MediumN/ADMF (preferred) or DCM
Additive Catalyst (Optional)0.1HOBt (for hindered amines)
Step-by-Step Procedure
  • Preparation: Dissolve the Substrate (1.0 eq) in anhydrous DMF (concentration ~0.1 – 0.2 M).

    • Tip: If the substrate is an HCl salt, increase DIPEA to 2.5 eq.

  • Activation: Add DIPEA (1.5 eq) . Stir for 5 minutes to ensure the free amine is generated.

  • Addition: Add PNZ-ONb (1.1 eq) as a solid or dissolved in a minimum amount of DMF.

    • Visual Check: The solution usually turns yellow/orange as HONb is released.

  • Reaction: Stir at Room Temperature (20–25°C) for 2–4 hours .

    • Monitoring: Check TLC or LC-MS. Look for consumption of amine.

    • Troubleshooting: If reaction is slow after 4h, add 0.1 eq HOBt and warm to 40°C.

  • Workup (Standard):

    • Dilute with Ethyl Acetate (EtOAc) (10x reaction volume).

    • Wash 3x with 5% NaHCO3 (removes HONb and unreacted reagent).

    • Wash 1x with 5% Citric Acid (removes excess base).

    • Wash 1x with Brine .

    • Dry over Na2SO4, filter, and concentrate.

  • Purification:

    • Recrystallize from EtOAc/Hexane or purify via Silica Flash Chromatography (HONb elutes very differently from PNZ-amines).

Scientific Mechanism & Rationale

The PNZ-ONb reagent functions as a "mixed carbonate" with an activated leaving group. The reaction is a nucleophilic acyl substitution.

Mechanism Amine R-NH2 (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack Carbonyl Reagent PNZ-ONb (Electrophile) Reagent->Intermediate Product R-NH-PNZ (Protected Amine) Intermediate->Product Collapse Byproduct HONb (Leaving Group) Intermediate->Byproduct Elimination

Figure 2: Mechanistic pathway of PNZ protection. The ONb group (N-hydroxy-5-norbornene-2,3-dicarboximide) acts as the leaving group, driven by the formation of the stable amide bond.

Why PNZ-ONb? Unlike PNZ-Cl (chloroformate), which is highly reactive and can cause over-acylation or dipeptide formation, PNZ-ONb provides a controlled reactivity profile. The ONb leaving group is sufficiently electron-withdrawing to activate the carbonate but bulky enough to suppress side reactions, ensuring high fidelity in complex synthesis [1].

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026).[2] The Significance of PNZ-ONB in Advancing Peptide Synthesis Techniques. Retrieved from [Link]

  • ResearchGate . (2025). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Advanced Synthesis Division

Topic: Preventing Racemization in PNZ/ONb Protection Strategies Executive Summary This guide addresses the critical challenge of maintaining optical purity (chirality) during the installation of PNZ (p-nitrobenzyloxycarb...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization in PNZ/ONb Protection Strategies

Executive Summary

This guide addresses the critical challenge of maintaining optical purity (chirality) during the installation of PNZ (p-nitrobenzyloxycarbonyl) amine protection and ONb (o-nitrobenzyl) carboxyl protection. These groups are often employed for their orthogonality to standard Fmoc/tBu protocols, specifically in photocleavable or reduction-labile linker strategies.

Racemization in these steps is rarely random; it is a deterministic outcome of uncontrolled basicity and activated intermediate instability . This guide replaces "rule of thumb" chemistry with mechanistically grounded protocols.

Part 1: The Racemization Mechanism (Root Cause)

Before troubleshooting, you must understand the enemy. Racemization during protection occurs primarily through two pathways, both driven by base-mediated abstraction of the


-proton.
  • Direct Enolization: Strong bases (e.g., NaOH, Et3N) remove the acidic

    
    -proton of an activated ester or carbamate, creating a planar enolate that reprotonates indiscriminately (50:50 R/S).
    
  • 5(4H)-Oxazolone Formation: During carboxyl activation (often required for esterification), the carbonyl oxygen of the N-protecting group attacks the activated carboxyl carbon, forming a cyclic oxazolone. This intermediate is highly prone to base-catalyzed racemization.

The Golden Rule: The risk of racemization is directly proportional to the strength of the base and the activation lifetime of the carboxyl species.

racemization_pathway cluster_0 Racemization Danger Zone Start L-Amino Acid (Chiral Center) Base Excess Base (NaOH, TEA) Start->Base Exposure Safe Pure L-Isomer Start->Safe Controlled Conditions Intermediate Planar Enolate / Oxazolone (Chirality Lost) Base->Intermediate Proton Abstraction Racemate Racemic Mixture (L-Isomer + D-Isomer) Intermediate->Racemate Reprotonation

Figure 1: The mechanistic pathway of base-catalyzed racemization. High pH environments force the chiral center into a planar, achiral intermediate.

Part 2: PNZ Protection (N-Terminus) Troubleshooting

The Problem: Standard protocols often suggest PNZ-Cl (chloroformate) under Schotten-Baumann conditions (NaOH/Water).

  • Risk: PNZ-Cl is highly reactive. To quench the HCl generated, users often add excess NaOH, spiking the pH > 11. This rapidly racemizes sensitive amino acids (Cys, His, Phe, Phg).

  • Secondary Risk: PNZ-Cl can lead to protected dipeptide byproducts due to mixed anhydride formation.

The Solution: The Succinimide (OSu) Switch Replace PNZ-Cl with PNZ-OSu (p-nitrobenzyloxycarbonyloxy)succinimide. This reagent reacts slower but requires much milder bases (


), keeping the pH in the "Safe Zone" (pH 8.0–8.5).
Protocol: Low-Racemization PNZ Installation
  • Dissolution: Dissolve Amino Acid (1.0 equiv) in Water/Dioxane (1:1 v/v).

    • Why Dioxane? It solubilizes the PNZ-OSu while being miscible with the aqueous base.

  • Base Addition: Add

    
      (2.0 equiv).
    
    • Critical Control: Do NOT use NaOH or TEA. Bicarbonate buffers the reaction at ~pH 8.5, insufficient to deprotonate the

      
      -carbon but sufficient to drive amine nucleophilicity.
      
  • Reagent Addition: Add PNZ-OSu (1.1 equiv) in one portion.

  • Reaction: Stir at 20–25°C for 12–18 hours.

    • Note: Do not heat. Heat increases the kinetic rate of racemization exponentially.

  • Workup: Acidify with 1N HCl to pH 2-3 and extract with Ethyl Acetate.

FAQ: PNZ Protection

Q: I only have PNZ-Cl. Can I use it safely? A: Only if you strictly control pH. Use a pH meter. Add NaOH dropwise to maintain pH 8.5–9.0. If the pH spikes to 12, discard the batch. Alternatively, use the Azide Method (generate PNZ-N3 in situ), which is historically cited for suppressing dipeptide formation and racemization [1].[1]

Part 3: ONb Protection (C-Terminus) Troubleshooting

The Problem: Installing the o-nitrobenzyl (ONb) ester usually involves reacting a carboxylic acid with ONb-Bromide .

  • Risk: Using TEA or DIPEA (organic bases) in DMF promotes direct enolization of the activated ester.

  • Risk: Fischer esterification (acid catalyzed) is slow and can degrade the ONb group or PNZ group if conditions are too harsh.

The Solution: The Cesium Carbonate Method Cesium (


) plays a unique role ("The Cesium Effect"). It increases the solubility of the carboxylate anion in organic solvents (DMF) and forms a "loose" ion pair, making the oxygen highly nucleophilic without requiring strong bases that would attack the 

-proton [2, 3].
Protocol: Chirality-Preserving ONb Esterification
  • Preparation: Dissolve the N-protected amino acid (PNZ-AA-OH) in dry DMF.

  • Salt Formation: Add

    
      (0.6 equiv – equivalent to 1.2 equiv of base sites).
    
    • Observation: The mixture may bubble slightly (

      
       release). Stir for 15 mins to ensure carboxylate formation.
      
  • Alkylation: Add 2-nitrobenzyl bromide (ONb-Br) (1.05 equiv).

  • Conditions: Stir at Room Temperature for 2–4 hours.

    • Why this works: The reaction proceeds via direct

      
       displacement. Because the medium is not strongly basic (the carbonate is consumed/buffered), the 
      
      
      
      -proton remains secure.
  • Workup: Dilute with water (precipitates the product) or extract with EtOAc. Wash extensively with water to remove DMF.

Data Comparison: Base Effects on Optical Purity

Base / MethodSolventRacemization RiskYieldNotes
NaOH / KOH H2O/THFHigh ModerateAvoid. pH spikes destroy chirality.
TEA / DIPEA DMF/DCMModerate GoodRisk increases with reaction time.

DMFVery Low Excellent Recommended. "Cesium Effect" enhances reactivity without strong basicity.
DCC / DMAP DCMHigh HighDMAP is a known racemization catalyst for activated esters.
Part 4: Analytical Validation (Trust but Verify)

You cannot assume optical purity. You must prove it.

Method A: Chiral HPLC

  • Column: Chiralpak IA or IC (immobilized phases are more robust).

  • Mobile Phase: Hexane/IPA (standard normal phase).

  • Standard: You must synthesize the intentional racemate (using DL-amino acid) to identify the retention times of both enantiomers.

Method B: Marfey’s Analysis (LC-MS) If the PNZ/ONb groups are stable to the conditions, or if you deprotect a small aliquot:

  • Derivatize with FDAA (Marfey’s Reagent).

  • The reagent converts enantiomers (L and D) into diastereomers.

  • These separate easily on a standard C18 HPLC column.

Summary Workflow

protection_workflow cluster_pnz Step 1: N-Protection (PNZ) cluster_onb Step 2: C-Protection (ONb) Input Free Amino Acid Reagent1 Reagent: PNZ-OSu Base: NaHCO3 Input->Reagent1 Process1 Stir 18h @ 20°C (Keep pH < 9) Reagent1->Process1 Intermediate PNZ-Amino Acid Process1->Intermediate Acidic Workup Reagent2 Reagent: ONb-Br Base: Cs2CO3 Intermediate->Reagent2 Process2 DMF, RT, 3h (Cesium Effect) Reagent2->Process2 QC QC: Chiral HPLC (Target > 99.5% ee) Process2->QC

Figure 2: Optimized workflow for sequential PNZ and ONb protection minimizing racemization risks.

References
  • Isidro-Llobet, A., et al. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry. Link

  • Kim, S., et al. (2019). Cesium Carbonate Catalyzed Esterification of N-Benzyl-N-Boc-amides under Ambient Conditions. Journal of Organic Chemistry. Link

  • Kruse, C. H., et al. (1978). Cesium salts in organic synthesis.[2][3][4][5] Preparation of hindered esters. Journal of Organic Chemistry. Link

  • Greene, T. W., & Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for ONb/PNZ stability conditions).

Sources

Troubleshooting

Technical Support Center: PNZ-ONb Aqueous Solubility

The following technical guide addresses the solubility challenges of PNZ-ONb (typically p-nitrobenzyl o-nitrobenzyl carbonate or related mixed ester reagents used for introducing p-nitrobenzyloxycarbonyl protection). Giv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges of PNZ-ONb (typically p-nitrobenzyl o-nitrobenzyl carbonate or related mixed ester reagents used for introducing p-nitrobenzyloxycarbonyl protection).

Given the chemical structure (


) and the presence of two hydrophobic nitrobenzyl aromatic rings, this reagent exhibits high lipophilicity (Class II/IV behavior in BCS classification terms) and significant photosensitivity.

Current Status: Operational

Topic: Solubility Optimization for PNZ-ONb in Aqueous Mixtures Ticket Priority: High (Precipitation risks experimental reproducibility)

Core Solubility Architecture

To successfully dissolve PNZ-ONb in aqueous environments, you must overcome the strong


-

stacking interactions between the nitro-aromatic rings and the high interfacial tension with water. Simple agitation is insufficient and often leads to micro-precipitation that is invisible to the naked eye but detrimental to stoichiometry.
The "Golden Triangle" of Solubilization

For this specific compound, successful solvation requires balancing three parameters:

  • Dielectric Constant Modulation: Lowering the bulk polarity using organic cosolvents.

  • Supramolecular Shielding: Encapsulating the hydrophobic core (if biology permits).

  • Photochemical Stability: Preventing light-induced cleavage which generates insoluble nitroso-aldehyde byproducts.

Troubleshooting Guides (Q&A)

Issue A: "My solution turns cloudy immediately upon adding the stock to the buffer."

Diagnosis: This is the "Oiling Out" effect. You have exceeded the critical nucleation concentration . When a high-concentration organic stock (DMSO/DMF) hits the aqueous phase, the local solvent environment changes faster than the solute can diffuse, forcing PNZ-ONb to aggregate.

Solution: The "Sub-Surface Injection" Technique Do not pipette the stock onto the surface of the buffer.

  • Vortex the aqueous buffer rapidly to create a vortex cone.

  • Inject the PNZ-ONb stock directly into the center of the vortex (sub-surface).

  • This maximizes immediate dilution and prevents high-concentration pockets where nucleation occurs.

Issue B: "I see a color change (yellow/orange) during dissolution."

Diagnosis: Premature Photolysis or Hydrolysis.

  • Photolysis: The o-nitrobenzyl (ONb) moiety is a photocage. Exposure to ambient UV/blue light triggers isomerization to an aci-nitro intermediate, eventually cleaving the molecule. The byproducts (nitroso derivatives) are often deeply colored and insoluble.

  • Hydrolysis: If your pH is > 8.0, the carbonate/ester linkage may be hydrolyzing.

Corrective Action:

  • Lighting: ALL steps must be performed under Amber Light ( > 500 nm cutoff) or in foil-wrapped vessels.

  • pH Check: Maintain pH < 7.5 during the dissolution phase. Only raise pH if the subsequent reaction requires it, and do so immediately before use.

Issue C: "I cannot use DMSO > 1% due to cell toxicity. How do I dissolve it?"

Diagnosis: You have hit the "Cosolvent Wall." You need a solubilizing excipient that shields the hydrophobic domains without lysing cells.

Solution: Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
Cyclodextrins form inclusion complexes with nitro-aromatics.
  • Protocol: Prepare the aqueous buffer containing 5% to 10% (w/v) HP-

    
    -CD .
    
  • Mechanism: The PNZ-ONb partitions into the hydrophobic cavity of the cyclodextrin, remaining soluble in the aqueous bulk. This often increases solubility limits by 10-50 fold compared to buffer alone.

Step-by-Step Optimization Protocols

Protocol A: Standard Cosolvent Method (For Chemical Synthesis)

Use this when biological sensitivity to DMSO is not a factor.

StepActionTechnical Rationale
1 Anhydrous Stock Prep Dissolve PNZ-ONb in Anhydrous DMSO to 50 mM. Do not use DMF if working with amines later (formylation risk).
2 Temperature Control Warm the stock solution to 35°C.
3 Buffer Selection Use PBS or HEPES (pH 7.0–7.4). Avoid primary amines (Tris) if the reagent is activated.
4 Stepwise Addition Add DMSO stock to buffer in 2% increments , vortexing between additions.
5 Clarification If haze appears, add PEG-400 (up to 10% v/v) as a secondary cosolvent.
Protocol B: The "Solvent-Shift" Method (For Biological Assays)

Use this for cell-based assays or protein labeling.

  • Prepare Stock: 20 mM PNZ-ONb in Acetone (volatile).

  • Prepare Carrier: 10% HP-

    
    -CD in PBS.
    
  • Mix: Add Acetone stock to the Carrier solution.

  • Evaporate: Gently stream

    
     gas over the solution to remove Acetone.
    
    • Result: PNZ-ONb is left "trapped" in the cyclodextrins in a 100% aqueous environment.

Visualizing the Solubility Logic

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.

SolubilityLogic Start Start: Dissolve PNZ-ONb CheckLight Is Ambient Light blocked? Start->CheckLight CheckDMSO Is DMSO > 5% tolerated? MethodOrganic Method A: Direct Cosolvent (DMSO + PEG400) CheckDMSO->MethodOrganic Yes CheckProtein Is target a Protein/Cell? CheckDMSO->CheckProtein No CheckLight->CheckDMSO Yes Degradation Photolysis/Degradation (Nitroso formation) CheckLight->Degradation No Precipitate Precipitation Risk (Nucleation) MethodOrganic->Precipitate If added too fast MethodCD Method B: Supramolecular (HP-beta-Cyclodextrin) CheckProtein->MethodCD Yes (Sensitive) MethodSurf Method C: Micellar (0.1% Tween-20) CheckProtein->MethodSurf No (Robust)

Caption: Decision tree for selecting the optimal solubilization strategy. Blue nodes represent decision points; Green nodes are protocols; Red nodes are failure modes.

Solubility Data Matrix

Solvent / AdditiveSolubility RatingBiological CompatibilityNotes
Water (Pure) InsolubleExcellentDo not attempt.
DMSO (100%) > 100 mMToxic > 1-5%Best Stock Solvent. Hygroscopic; keep sealed.
Ethanol ModerateModerateLimited solubility for dinitro-aromatics compared to DMSO.
PBS + 10% HP-

-CD
~ 1–5 mMExcellentPrevents aggregation; stabilizes the ester bond.
PBS + 0.1% Tween-20 ~ 0.5 mMGoodRisk of protein denaturation; interferes with some assays.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026).[1] The Significance of PNZ-ONB in Advancing Peptide Synthesis Techniques. Retrieved from

  • Royal Society of Chemistry. (2010). Influence of water on photophysical properties of nitrobenzyl derivatives. Photochemical & Photobiological Sciences. Retrieved from

  • American Chemical Society. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures. Chemical Reviews. Retrieved from

  • National Institutes of Health (PMC). (2019). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Retrieved from

Sources

Optimization

Technical Support Center: Purification Strategies for PNZ-ONb Acylation

Ticket ID: PNZ-001-PUR Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1] Executive Summary & Diagnostic Context You are utilizing PNZ-ONb (p-nitrobenzyloxycarbonyl-N-hydroxy-5...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PNZ-001-PUR Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1]

Executive Summary & Diagnostic Context

You are utilizing PNZ-ONb (p-nitrobenzyloxycarbonyl-N-hydroxy-5-norbornene-2,3-dicarboximide) to introduce the PNZ protecting group to an amine or amino acid.[1] This reagent is chosen specifically for its ability to suppress racemization compared to standard succinimide (OSu) esters, particularly in peptide chemistry [1].

However, the post-reaction mixture contains three distinct species that must be resolved:

  • The Product: PNZ-protected amine/peptide (Desired).

  • The Leaving Group: HONb (N-hydroxy-5-norbornene-2,3-dicarboximide).[1][2]

  • The Excess Reagent: Unreacted PNZ-ONb.[1]

The difficulty usually lies in the fact that HONb, while polar, has significant solubility in organic solvents like ethyl acetate and DCM, leading to co-elution if the workup is not pH-tuned.[1]

The Chemistry of Contamination (Root Cause Analysis)

To effectively remove byproducts, we must exploit their physicochemical differences.

Reaction Pathway & Byproduct Generation

The following diagram illustrates the acylation event and the resulting species mixture.

PNZ_Acylation cluster_products Crude Mixture Components Reagents Reagents: 1. Amine (R-NH2) 2. PNZ-ONb (Excess) Intermediate Transition State (Tetrahedral Intermediate) Reagents->Intermediate Nucleophilic Attack Excess BYPRODUCT 2 PNZ-ONb (Neutral, Lipophilic) Reagents->Excess Unreacted Reagent Product TARGET PRODUCT PNZ-NH-R (Lipophilic/Neutral or Acidic) Intermediate->Product Acylation HONb BYPRODUCT 1 HONb (Weakly Acidic, pKa ~6-7) Intermediate->HONb Elimination

Figure 1: Reaction pathway showing the generation of the target PNZ-product alongside the HONb leaving group and residual PNZ-ONb reagent.

Solubility & Removal Matrix

Use this table to determine which phase your contaminants prefer.

ComponentNatureAqueous Solubility (Neutral pH)Aqueous Solubility (Basic pH > 8)Organic Solubility (EtOAc/DCM)Removal Strategy
PNZ-NH-R (Product)Neutral/AcidicLowHigh (if R has -COOH)High (if R is protected)Retain in Org (or Back-extract)
HONb (Byproduct)Weak Acid (Imide)Low/ModerateHigh (forms salt) ModerateWash with NaHCO₃/Na₂CO₃
PNZ-ONb (Reagent)Neutral/LipophilicInsolubleInsolubleHighPrecipitation or Chromatography

Troubleshooting Workflow (FAQs)

Q1: I washed with water, but the HONb peak persists in HPLC. Why? A: HONb is not sufficiently water-soluble at neutral pH to be removed by simple water washes.[1] It is an N-hydroxy imide.[1][2][3][4][5] You must convert it to its salt form using a basic wash (5% NaHCO₃ or 1M Na₂CO₃). The yellow color of the aqueous layer usually indicates the successful removal of the HONb anion.

Q2: My product is a free acid (PNZ-Amino Acid-OH). Won't a basic wash extract my product too? A: Yes, it will. This is actually a feature, not a bug. See Protocol B (Back-Extraction) below. You can pull both the product and HONb into the aqueous phase, wash away the non-polar PNZ-ONb impurity with organics, and then selectively precipitate/extract the product by carefully adjusting the pH.[1]

Q3: I see a new impurity after leaving the reaction overnight. A: PNZ esters are generally stable, but the ONb ester is moisture-sensitive.[1] If water entered the reaction, PNZ-ONb hydrolyzes to PNZ-OH (p-nitrobenzyl alcohol) and HONb.[1] PNZ-OH is neutral and lipophilic; it requires ether trituration or silica chromatography to remove.[1]

Validated Protocols

Protocol A: The "Basic Wash" (For Neutral/Protected Products)

Use this when your PNZ-product does not have a free carboxylic acid (e.g., you reacted a peptide ester).[1]

  • Dilution: Dilute the reaction mixture (usually in DMF or Dioxane) with Ethyl Acetate (EtOAc) . Use at least 10x volume relative to the reaction solvent.

  • Acid Wash (Amine Removal): Wash the organic layer 2x with 5% KHSO₄ or 1M HCl .

    • Purpose: Removes unreacted starting amine.[1]

  • Base Wash (HONb Removal): Wash the organic layer 3x with saturated NaHCO₃ or 0.5M Na₂CO₃ .

    • Critical Step: The aqueous layer should turn yellow/orange (HONb salt). Repeat until the aqueous layer is colorless.

  • Drying: Wash 1x with Brine, dry over Na₂SO₄, and evaporate.

  • Polishing: If PNZ-ONb remains (visible by TLC), recrystallize from EtOAc/Hexanes or Ether.[1]

Protocol B: The "Back-Extraction" (For Free Acid Products)

Use this when synthesizing PNZ-Amino Acids with free carboxyl groups.[1] This is the most robust method for high purity.

BackExtraction Step1 1. Dissolve Crude in EtOAc Step2 2. Extract with 5% NaHCO3 (x3) Step1->Step2 Decision Phase Separation Step2->Decision OrgPhase Organic Phase Contains: Unreacted PNZ-ONb Neutral Impurities Decision->OrgPhase AqPhase Aqueous Phase Contains: PNZ-Product (Salt) HONb (Salt) Decision->AqPhase Step3 3. Discard Organic Phase OrgPhase->Step3 Step4 4. Acidify Aqueous Phase (pH ~2 with HCl) AqPhase->Step4 Step5 5. Extract into Fresh EtOAc Step4->Step5 Final 6. Wash with Water/Brine -> Dry -> Evaporate Result: Purified PNZ-Product Step5->Final

Figure 2: Back-extraction workflow for isolating acidic PNZ-products while discarding neutral reagents.

Detailed Steps for Protocol B:

  • Dissolve the crude reaction mixture in Ethyl Acetate .

  • Extract 3x with 5% NaHCO₃ .

    • Chemistry: The Product (R-COO⁻) and HONb (Imide-O⁻) both move to the water.[1] The unreacted PNZ-ONb (neutral) stays in the Ethyl Acetate.

  • Discard the organic layer (contains the expensive excess reagent and neutral byproducts).

  • Acidify the combined aqueous extracts carefully to pH 2-3 using 1M HCl or KHSO₄.

    • Observation: The product usually precipitates or turns the solution cloudy.

  • Extract the acidified aqueous phase 3x with fresh Ethyl Acetate .

    • Note: While HONb is protonated here, it is much more water-soluble than the lipophilic PNZ-product.[1] A significant portion of HONb will remain in the water if the volume is sufficient.

  • Wash the new organic phase 2x with water (to remove trapped HONb) and 1x with Brine.

  • Dry and evaporate.[1][6][7]

References

  • Fujino, M., Kobayashi, S., Obayashi, M., Fukuda, T., & Shinagawa, S. (1974).[8] The Use of N-Hydroxy-5-norbornene-2,3-dicarboximide Active Esters in Peptide Synthesis.[1][8] Chemical and Pharmaceutical Bulletin, 22(8), 1857–1863.[8] [1]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[1] (Refer to Chapter 7 for Carbamate cleavage and stability). [1]

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer Lab Manuals. (Standard workup procedures for active esters). [1]

Sources

Troubleshooting

Technical Support Center: Optimizing PNZ-ONb Reaction Kinetics

This guide addresses the optimization of reaction kinetics for the PNZ-ONb reagent (N-(p-nitrobenzyloxycarbonyloxy)-5-norbornene-2,3-dicarboximide ). Technical Note on Nomenclature: In the context of this reagent, "PNZ"...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the optimization of reaction kinetics for the PNZ-ONb reagent (N-(p-nitrobenzyloxycarbonyloxy)-5-norbornene-2,3-dicarboximide ).

Technical Note on Nomenclature: In the context of this reagent, "PNZ" refers to the p-Nitrobenzyloxycarbonyl protecting group. "ONb" refers to the Oxy-Norbornene (N-hydroxy-5-norbornene-2,3-dicarboximide) leaving group. This should not be confused with o-nitrobenzyl (oNB) photocaging groups, although both share nitrobenzyl moieties.

Topic: Temperature & Kinetic Optimization for PNZ-ONb Amine Protection Document ID: TS-PNZ-004 Last Updated: 2025-05-18

Executive Summary: The Kinetic Landscape

The reaction between PNZ-ONb and a target amine is a nucleophilic acyl substitution. The kinetic efficiency of this reaction is governed by the nucleophilicity of the amine, the electrophilicity of the carbonate carbonyl, and the stability of the active ester intermediate.

While standard protocols suggest Room Temperature (RT) operation, optimizing temperature is critical when dealing with sterically hindered amines (e.g., secondary amines in aminoglycosides) or when minimizing hydrolytic competition in aqueous-organic solvent systems.

Core Reaction Mechanism

The amine nucleophile attacks the carbonyl carbon of the PNZ-ONb reagent, forming a tetrahedral intermediate. The collapse of this intermediate expels the HONB (N-hydroxy-5-norbornene-2,3-dicarboximide) leaving group, yielding the PNZ-protected amine.

PNZ_Mechanism Reagent PNZ-ONb Reagent TS Tetrahedral Intermediate Reagent->TS Nucleophilic Attack (k1) Hydrolysis Hydrolysis Side Product (PNZ-OH + CO2) Reagent->Hydrolysis H2O Competition (High T / High pH) Amine Target Amine (R-NH2) Amine->TS Nucleophilic Attack (k1) Product PNZ-Protected Amine (PNZ-NH-R) TS->Product Collapse (k2) Major Pathway Byproduct HONB (Leaving Group) TS->Byproduct

Figure 1: Reaction pathway for PNZ protection. The primary kinetic competition is between amine acylation (green path) and reagent hydrolysis (red path).

Troubleshooting & Optimization (Q&A)

Category A: Reaction Rate & Temperature

Q1: My reaction is proceeding too slowly at Room Temperature (25°C). Can I heat it? A: Yes, but with strict limits.

  • Recommendation: You can increase the temperature to 35°C - 40°C to accelerate the reaction rate (typically doubling the rate for every 10°C increase).

  • Critical Warning: Do not exceed 50°C . Above this threshold, the rate of hydrolysis (reaction with water) increases faster than the rate of aminolysis, especially in mixed aqueous solvents. This leads to consumption of the PNZ-ONb reagent without forming your product.

  • Alternative: Instead of heating, increase the effective concentration of the free base form of your amine by adjusting the pH (see Q3).

Q2: I am seeing low yields despite heating. What is happening? A: This is likely due to Thermal Instability of the Active Carbonate or Hydrolysis .

  • Diagnosis: Check for the formation of p-nitrobenzyl alcohol (PNZ-OH) in your LC-MS. This indicates the reagent reacted with water.

  • Solution:

    • Lower the temperature back to 20-25°C.

    • Increase the reagent equivalents (from 1.1 eq to 1.5 eq).

    • Switch to a strictly anhydrous solvent system (e.g., dry DMF or dry Dioxane) if your molecule's solubility permits.

Category B: Solvent & Solubility[1]

Q3: My starting material is only soluble in water, but PNZ-ONb is not. How do I optimize the solvent system? A: Use a Water/Miscible Organic mixture.

  • Protocol: Use Water/Dioxane or Water/THF in a 1:1 ratio.

  • Optimization: PNZ-ONb is hydrophobic. If you use too much water, the reagent will precipitate, halting kinetics. If you use too much organic solvent, your amine might precipitate.

  • Temperature Impact: At lower temperatures (0-4°C), solubility decreases. If you run the reaction cold to prevent side reactions, ensure you maintain a homogeneous phase.

Q4: Can I use Methanol (MeOH) as a solvent? A: Proceed with caution.

  • Risk: Methanol is a nucleophile. While primary amines are much better nucleophiles than alcohols, high temperatures (>30°C) or long reaction times can lead to methanolysis , forming Methyl-PNZ carbonate as a side product.

  • Verdict: Use MeOH only if necessary for solubility and keep the temperature at RT or below .

Category C: pH & Stoichiometry

Q5: How does pH affect the kinetics? A: The reaction requires the amine to be unprotonated (free base).

  • The Trap: If you are working with an amine salt (e.g., R-NH3+ Cl-), the reaction rate will be near zero.

  • Optimization: Add a non-nucleophilic organic base like DIPEA (Diisopropylethylamine) or TEA (Triethylamine) .

    • Target pH: 8.0 - 9.0 (apparent pH in mixed solvent).

    • Too High (>10): Rapid hydrolysis of PNZ-ONb.

    • Too Low (<7): Amine protonation stalls the reaction.

Optimized Experimental Protocol

Objective: Synthesis of PNZ-protected Amine with maximized kinetic efficiency.

Materials
  • Reagent: PNZ-ONb (1.1 - 1.5 equivalents)

  • Solvent: 1,4-Dioxane/Water (1:1 v/v) or THF/Water.

  • Base: DIPEA (2.0 equivalents if starting with amine salt).

Step-by-Step Workflow
  • Preparation (T = 25°C): Dissolve the target amine (1.0 mmol) in water (5 mL). Add 1,4-Dioxane (5 mL). Check pH: Ensure pH is ~8-9. Add DIPEA if necessary.[1]

  • Reagent Addition (T = 0°C to 25°C):

    • Standard Kinetics: Add PNZ-ONb (1.2 mmol) as a solid or dissolved in minimal Dioxane.

    • Exotherm Control: For large scale (>10g), cool to 0°C before addition, then allow to warm to RT.

  • Reaction Monitoring: Monitor by TLC or HPLC.

    • Expected Time: 1 - 4 hours at 25°C.

    • If <50% conversion after 2 hours: Warm to 35°C.

  • Workup: The byproduct (HONB) is water-soluble.

    • Dilute reaction with Ethyl Acetate.[2]

    • Wash with 5% NaHCO3 (removes HONB and free PNZ-OH).

    • Wash with 1M HCl (removes unreacted amine).

    • Dry organic layer and evaporate.

Kinetic Data Summary Table
ParameterRecommended RangeImpact on KineticsRisk Factor
Temperature 20°C - 30°CRate doubles per ~10°C rise>40°C increases hydrolysis risk significantly.
pH 8.0 - 9.5Critical for amine nucleophilicity>10.0 destroys reagent; <7.0 stalls reaction.
Equivalents 1.1 - 1.5 eqFirst-order dependence on [Reagent]Excess reagent complicates purification.
Solvent Dioxane/H2O (1:1)Balances solubility of both reactantsPhase separation causes kinetic failure.

References

  • Isidro-Llobet, A., et al. (2005). "p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis." European Journal of Organic Chemistry, 2005(14), 3031–3039. Link

  • Knapp, S., et al. (2010). "Antibacterial derivatives of sisomicin." World Intellectual Property Organization, WO2010132768A1. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition, John Wiley & Sons.
  • Fujino, M., et al. (1974). "N-Hydroxy-5-norbornene-2,3-dicarboximide as a New Additive for Peptide Synthesis." Chemical and Pharmaceutical Bulletin, 22(8), 1857-1863. (Foundational paper on HONB/ONb active esters).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance with PNZ-ONb Reagents

From the desk of the Senior Application Scientist Welcome to the technical support center for PNZ-ONb reagents. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for PNZ-ONb reagents. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the acylation of sterically hindered amines—a common bottleneck in the synthesis of complex molecules.[1][2][3] Here, we provide in-depth, experience-driven answers to common questions, troubleshooting strategies for challenging reactions, and validated protocols to streamline your workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of PNZ-ONb reagents, providing the foundational knowledge needed for successful application.

Q1: What are PNZ-ONb reagents and what is their mechanism of action?

A1: PNZ-ONb, or p-nitrobenzyloxycarbonyl-ortho-nitrobenzyl ester, is a class of highly activated carbamate reagents designed for the efficient N-acylation of amines. Structurally, they are carbamates where the nitrogen is protected by the PNZ group, and the carbonyl is activated by an excellent ortho-nitrobenzyl (ONb) leaving group.[4][5]

The efficacy of these reagents stems from two key features:

  • High Electrophilicity: The electron-withdrawing nature of the ortho-nitrobenzyl group makes the carbamate carbonyl exceptionally electrophilic and susceptible to nucleophilic attack, even by weakly nucleophilic or sterically congested amines.

  • Excellent Leaving Group: Upon nucleophilic attack by the amine, the ortho-nitrobenzyl alcohol anion is readily displaced. Its stability is enhanced by the presence of the nitro group, which facilitates a rapid and often irreversible acylation reaction.

The overall reaction is a nucleophilic acyl substitution where the amine displaces the ONb-alcohol to form a stable PNZ-protected amine (a carbamate).[6][7]

Q2: What are the primary advantages of using PNZ-ONb reagents for hindered amines compared to other methods?

A2: Traditional acylation methods, such as using acid chlorides or standard coupling reagents, often fail or provide low yields when applied to sterically hindered amines.[2] PNZ-ONb reagents offer several distinct advantages:

  • Overcoming Steric Hindrance: Their high reactivity allows for the acylation of challenging substrates, including α,α-disubstituted amino acids, N-alkylated amines, and anilines with bulky ortho-substituents, where other reagents show limited success.[1][3]

  • Mild Reaction Conditions: Reactions can typically be performed at or slightly above room temperature, preserving sensitive functional groups elsewhere in the molecule.

  • Clean Reactions: The ONb leaving group is generally non-reactive towards the product, minimizing side reactions.

  • Orthogonality: The PNZ protecting group is stable under a variety of conditions, including those used for Fmoc and Boc deprotection, making it a valuable tool in complex, multi-step syntheses like solid-phase peptide synthesis (SPPS).[8]

Q3: What types of steric hindrance can be addressed with these reagents?

A3: PNZ-ONb reagents are effective for a wide range of sterically demanding substrates:

  • α,α-Disubstituted Amines: Amines on quaternary carbon centers.

  • Hindered Secondary Amines: Such as diisopropylamine or N-alkylated amino acid derivatives.[1]

  • Ortho-Substituted Anilines: Where electronic deactivation and steric bulk from substituents adjacent to the amino group hinder reactivity.

  • Poorly Nucleophilic Amines: Heterocyclic amines where the lone pair is involved in aromaticity or is sterically shielded.

Q4: How is the PNZ protecting group subsequently removed?

A4: The PNZ group is a robust protecting group that is typically removed under reductive conditions. The most common methods involve:

  • Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Chemical Reduction: Using reducing agents like Tin(II) chloride (SnCl2) or Sodium dithionite (Na2S2O4).[8] SnCl2 has been reported to be a superior reducing agent in many cases.[8]

The deprotection mechanism involves the reduction of the nitro group to an amine. This intermediate undergoes a spontaneous 1,6-elimination to release the free amine, carbon dioxide, and a quinone-methide type byproduct.[9] This process can be accelerated by the presence of a mild acid.

Part 2: Troubleshooting Guide

Even with highly effective reagents, experimental challenges can arise. This section is structured to help you diagnose and solve common issues.

Problem 1: Low or No Reaction Conversion

  • Potential Cause 1a: Insufficient Reagent Activity or Degradation

    • Why it happens: PNZ-ONb reagents are highly activated and can be sensitive to moisture. Over time or with improper storage, the reagent can hydrolyze, reducing its efficacy.

    • Solution:

      • Ensure the reagent is stored in a desiccator under an inert atmosphere.

      • For critical reactions, use a freshly opened bottle or a recently purchased lot.

      • Consider performing a small-scale test reaction with a simple, unhindered amine (e.g., benzylamine) to confirm reagent activity.

  • Potential Cause 1b: Poor Solubility of Substrate or Reagent

    • Why it happens: If either the amine substrate or the PNZ-ONb reagent has limited solubility in the chosen solvent, the reaction rate will be severely diminished.

    • Solution:

      • Screen alternative solvents. Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are common starting points. For particularly insoluble substrates, consider more polar aprotic solvents like Dimethylformamide (DMF).

      • Slightly increasing the reaction temperature (e.g., to 40-50 °C) can improve solubility and reaction rate. Monitor by TLC or LC-MS to ensure no thermal degradation occurs.

  • Potential Cause 1c: Inappropriate Base or Base Strength

    • Why it happens: While the reaction can sometimes proceed without a base, a non-nucleophilic, sterically hindered base is often required to scavenge the proton released from the amine upon acylation. Using a nucleophilic base (like triethylamine in some contexts) can lead to competitive reaction with the PNZ-ONb reagent.

    • Solution:

      • Employ a hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,6-lutidine.

      • Use 1.1-1.5 equivalents of the base. Excess base can sometimes lead to side reactions.

Problem 2: Formation of Side Products

  • Potential Cause 2a: Reaction with Other Nucleophilic Groups

    • Why it happens: The high reactivity of PNZ-ONb reagents means they can react with other nucleophiles in the substrate, such as hydroxyl or thiol groups, if they are not protected.

    • Solution:

      • Ensure that other potentially reactive functional groups are appropriately protected before attempting the PNZ-ONb coupling. The choice of protecting group should be orthogonal to the PNZ deprotection conditions (i.e., stable to reduction).

  • Potential Cause 2b: Degradation of Starting Material or Product

    • Why it happens: If the reaction conditions (e.g., prolonged heating, incorrect pH) are too harsh, either the starting amine or the resulting carbamate product may degrade.

    • Solution:

      • Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.

      • Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.

Problem 3: Difficulty in Product Purification

  • Potential Cause 3a: Co-elution with Unreacted Reagent or Leaving Group

    • Why it happens: The ortho-nitrobenzyl alcohol leaving group and any unreacted PNZ-ONb reagent can sometimes have similar polarities to the desired product, complicating chromatographic purification.

    • Solution:

      • After the reaction is complete, consider a liquid-liquid extraction workup. A mild aqueous base wash (e.g., saturated NaHCO3) can help remove the acidic ONb-alcohol.

      • If co-elution is a major issue, explore alternative chromatographic conditions (e.g., different solvent systems or switching from normal to reverse-phase chromatography).

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Acylation of a Hindered Amine

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the hindered amine substrate (1.0 eq).

  • Dissolution: Dissolve the amine in an appropriate anhydrous solvent (e.g., DCM, THF, or ACN) to a concentration of 0.1-0.5 M.

  • Addition of Base: Add a non-nucleophilic base (e.g., DIPEA, 1.2 eq). Stir for 5 minutes at room temperature.

  • Reagent Addition: In a separate vial, dissolve the PNZ-ONb reagent (1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the stirring amine solution over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40 °C.

  • Workup: Once the reaction is complete, dilute the mixture with the reaction solvent. Wash the organic layer sequentially with 1M HCl (to remove the base), saturated aqueous NaHCO3 (to remove the ONb leaving group), and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Deprotection of the PNZ Group via Hydrogenation

  • Preparation: To a hydrogenation flask, add the PNZ-protected amine (1.0 eq) and a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 5-10 mol% Pd).

  • Hydrogenation: Seal the flask, evacuate and purge with N2 (3 cycles), then evacuate and purge with H2 (3 cycles). Leave the reaction to stir vigorously under a positive pressure of H2 (typically a balloon, or a Parr hydrogenator for larger scales) at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Workup: Once complete, carefully vent the H2 atmosphere and purge the flask with N2. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting free amine is often pure enough for the next step, but can be further purified by chromatography or crystallization if necessary.

Part 4: Visualizations and Data

Diagrams and workflows to clarify complex processes.

dot digraph "PNZ_ONb_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

// Nodes Reagents [label="Hindered Amine (R2NH)\n+ PNZ-ONb Reagent"]; Attack [label="Nucleophilic Attack", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Tetrahedral Intermediate"]; Elimination [label="Elimination of\nLeaving Group", shape=ellipse, fillcolor="#FFFFFF"]; Products [label="PNZ-Protected Amine\n+ ONb-OH"];

// Edges Reagents -> Attack [label="+ Base (optional)"]; Attack -> Intermediate; Intermediate -> Elimination; Elimination -> Products; } dot Caption: General mechanism of amine acylation using PNZ-ONb reagents.

dot digraph "Troubleshooting_Workflow" { graph [nodesep=0.4, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="Reaction shows\nlow conversion", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagent [label="Is PNZ-ONb\nreagent active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSol [label="Are all components\nsoluble?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckBase [label="Is the base appropriate\n(hindered, non-nucleophilic)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Reagent [label="Use fresh reagent;\nTest with control amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Sol [label="Change solvent (THF, ACN, DMF);\nIncrease temperature slightly (40 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Base [label="Use DIPEA or 2,6-lutidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckReagent; CheckReagent -> CheckSol [label="Yes"]; CheckReagent -> Sol_Reagent [label="No"]; Sol_Reagent -> Success;

CheckSol -> CheckBase [label="Yes"]; CheckSol -> Sol_Sol [label="No"]; Sol_Sol -> Success;

CheckBase -> Success [label="Yes"]; CheckBase -> Sol_Base [label="No"]; Sol_Base -> Success; } dot Caption: Troubleshooting workflow for low-conversion reactions.

Table 1: Recommended Reaction Conditions for Various Hindered Substrates

Substrate TypeExampleRecommended BaseSolventTypical Temp. (°C)Expected Outcome
Hindered Primary Amine tert-ButylamineDIPEADCM25High Yield
Hindered Secondary Amine N-methyl-L-valine methyl ester2,6-LutidineTHF40Good to High Yield
Ortho-substituted Aniline 2,6-DiisopropylanilineDIPEAACN/DMF50Moderate to Good Yield
α,α-Disubstituted Amino Acid α-Aminoisobutyric acid (Aib) esterDIPEADCM/DMF25-40Good Yield

References

  • Isidro-Llobet, A., Guasch-Camell, J., Álvarez, M., & Albericio, F. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2005(15), 3031–3039. [Link]

  • Isidro-Llobet, A., et al. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanism of pNZ group removal. [Diagram]. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2005). Semipermanent p-nitrobenzyloxycarbonyl (pNZ) protection of Orn and Lys side chains. Luxembourg Bio Technologies. [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]

  • St. Denis, J. D., & Rivas, F. (2018). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 255–258. [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]

  • Klajn, R. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

  • Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(7), 2540–2551. [Link]

  • Reddy, G. M., et al. (2012). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. PubMed Central. [Link]

  • Rosenberry, T. L., et al. (2007). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. PubMed Central. [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(11), 2149. [Link]

  • Heravi, M. M., et al. (2016). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Sciforum. [Link]

  • Chiappini, F., et al. (2021). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. MDPI. [Link]

  • Wang, F., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

  • Welle, A., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ChemRxiv. [Link]

  • Organic Chemistry Explained. (2020, May 18). 26.05 Protecting Groups for Amines: Carbamates [Video]. YouTube. [Link]

  • Stoddard Tutoring. (2021, April 20). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8 [Video]. YouTube. [Link]

  • r/chemhelp. (2022). Acylation of amines. Reddit. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Characterization of Nitrobenzyl-Protected Peptides (ONb vs. pNZ)

Executive Summary In the development of "smart" peptide therapeutics and chemical biology tools, nitrobenzyl-based protecting groups are critical.[1] However, the nomenclature and characterization of these groups often l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of "smart" peptide therapeutics and chemical biology tools, nitrobenzyl-based protecting groups are critical.[1] However, the nomenclature and characterization of these groups often lead to confusion. This guide provides a technical comparison between o-Nitrobenzyl (ONb) —a photocleavable "caging" group—and p-Nitrobenzyloxycarbonyl (pNZ) —an orthogonal, chemically labile protecting group used in synthesis.

This document outlines the specific NMR fingerprints required to distinguish these moieties, validate their incorporation, and monitor their respective deprotection mechanisms (photolysis vs. reduction).

Part 1: The Chemical Context[2][3][4][5]

Before interpreting spectra, it is vital to understand the structural and functional differences between these two isomeric protecting groups.

Featureo-Nitrobenzyl (ONb) p-Nitrobenzyloxycarbonyl (pNZ) Nitroveratryl (NVOC) (Alternative)
Primary Application Photocaging: Spatiotemporal control of peptide activity (e.g., caged neurotransmitters).Orthogonal Synthesis: Temporary protection during SPPS; prevents aspartimide/DKP formation.[2]Fast Photocaging: Faster release kinetics than ONb.
Structure Nitro group at ortho position to the linker.[3]Nitro group at para position to the linker.Ortho-nitro with two methoxy groups (4,5-dimethoxy).[4]
Cleavage Trigger UV Light (365 nm) Reduction (SnCl₂, Zn/AcOH) or Hydrogenolysis.UV Light (365 nm)
NMR Distinctiveness Complex aromatic splitting; Benzylic shift ~5.5 ppm.Symmetric aromatic splitting (AA'BB'); Benzylic shift ~5.2 ppm.Distinct methoxy singlets (~3.9 ppm).

Part 2: Comparative NMR Analysis

The following data provides the diagnostic signals required to confirm the identity and purity of the protected peptide.

1H NMR Chemical Shift Fingerprint (DMSO-d6)

The most reliable method for characterization is tracking the Benzylic Protons (


-Ar)  and the Aromatic Region .
Signal RegionONb (Photocage) pNZ (Synth. Protect) Free Peptide (Ref) Notes / Causality
Benzylic

5.40 – 5.60 ppm (s)5.15 – 5.25 ppm (s)AbsentThe ortho-nitro group exerts a stronger deshielding effect on the benzylic position than the para-nitro group.
Aromatic Region 7.50 – 8.10 ppm (m)7.60 & 8.20 ppm (d, J=8Hz)Variable (Phe/Tyr/Trp)ONb: Asymmetric substitution creates a complex multiplet pattern (4 distinct protons).pNZ: Symmetric substitution creates a distinct AA'BB' doublet pair.
Methoxy (

)
AbsentAbsentAbsentIf signals appear at 3.8–4.0 ppm , the group is likely NVOC (Nitroveratryl), not ONb.
Backbone NH 7.8 – 8.5 ppm (shifted)7.5 – 8.2 ppm (shifted)8.0 – 8.8 ppm Carbamate protection (pNZ) or backbone caging (ONb) alters the H-bond environment, shifting the amide proton relative to the free peptide.
Structural Validation Logic
  • The "Symmetry Test": If the aromatic region shows two clean doublets integrating to 2H each, you have pNZ (Para). If it shows a complex multiplet of 1H integrations, you have ONb (Ortho).

  • The "Integration Ratio": Compare the integral of the Benzylic

    
     (set to 2.0) against the 
    
    
    
    -proton of the protected amino acid (usually 1.0). A ratio of <1.8 suggests incomplete coupling or aggregation.

Part 3: Experimental Workflows

Workflow 1: Synthesis & Characterization Lifecycle

This diagram illustrates the decision matrix for processing these peptides.

PeptideWorkflow Start Crude Peptide Purify HPLC Purification (Acidic Mobile Phase) Start->Purify NMR_Prep NMR Sample Prep (DMSO-d6) Purify->NMR_Prep Decision Protecting Group? NMR_Prep->Decision ONb_Path ONb (Photocage) Decision->ONb_Path Ortho-Nitro pNZ_Path pNZ (Chemical) Decision->pNZ_Path Para-Nitro Photo_Exp UV Irradiation (365 nm) ONb_Path->Photo_Exp Chem_Exp Reductive Cleavage (SnCl2 / HCl) pNZ_Path->Chem_Exp Analyze Re-acquire NMR (Confirm Cleavage) Photo_Exp->Analyze Chem_Exp->Analyze

Figure 1: Characterization workflow distinguishing the processing of ONb vs. pNZ peptides.

Part 4: Detailed Experimental Protocols

Protocol A: NMR Sample Preparation (Critical for Solubility)

Protected peptides often aggregate, leading to broad lines that mask the benzylic splitting.

  • Solvent Choice: Use DMSO-d6 (99.9% D) as the primary solvent.

    • Why: It disrupts intermolecular H-bonds (beta-sheets) better than

      
       or 
      
      
      
      , sharpening the amide and benzylic signals.
  • Concentration: Prepare 2–5 mM (approx. 1–3 mg in 600 µL).

    • Caution: Higher concentrations promote aggregation.

  • Suppression: If using non-deuterated additives (e.g., to adjust pH), use a WATERGATE or Presat pulse sequence to suppress the solvent peak, ensuring the benzylic region (~5.5 ppm) remains clear.

Protocol B: Monitoring Photolysis (ONb Specific)

This protocol validates the "performance" of the photocage.

  • Baseline Scan: Acquire a standard 1H NMR (16–32 scans).

  • In-Tube Irradiation:

    • Use a fiber-coupled LED (365 nm) directed into the NMR tube (if available) OR remove the tube and irradiate in a Rayonet reactor/LED box.

    • Standard Dose: 10 mW/cm² for 5–15 minutes.

  • Time-Point Acquisition: Acquire spectra at t = 0, 5, 10, and 30 mins.

  • Data Analysis:

    • Disappearance: Monitor the decay of the benzylic singlet at 5.5 ppm .

    • Appearance: Monitor the formation of the Nitrosobenzaldehyde byproduct (aldehyde proton ~9.8–10.2 ppm) and the restoration of the native amide proton shift.

Protocol C: Monitoring Chemical Cleavage (pNZ Specific)
  • Reagent: Add 5-10 equivalents of

    
     (dissolved in minimal deuterated acid/solvent) directly to the NMR tube (if permissible) or perform benchtop reduction and re-dissolve.
    
  • Observation: The AA'BB' doublets of the p-nitro group will shift significantly upfield as the nitro group is reduced to an amine (p-amino) before cleavage occurs.

Part 5: Mechanism & Signal Evolution

Understanding the mechanism helps interpret "intermediate" peaks that may appear during characterization.

Mechanism ONb_State ONb-Peptide (Benzylic: 5.5 ppm) Excited Aci-Nitro Intermediate (Transient) ONb_State->Excited hv (365 nm) Cleaved Free Peptide + Nitrosobenzaldehyde (Aldehyde: ~10 ppm) Excited->Cleaved Hydrolysis pNZ_State pNZ-Peptide (Benzylic: 5.2 ppm) Reduced p-Amino Intermediate (Aromatic Shift Upfield) pNZ_State->Reduced Reduction (e-) Final Free Peptide + Quinone Methide Reduced->Final 1,6-Elimination

Figure 2: Mechanistic pathways and their corresponding NMR spectral endpoints.

Part 6: Troubleshooting & Artifacts

ObservationDiagnosisCorrective Action
Broad/Missing Benzylic Peak Aggregation or exchange broadening.Heat sample to 45°C (in DMSO); verify solubility.
Extra Singlets at 3.9 ppm Contamination with Nitroveratryl (NVOC).Check reagent source; NVOC is a common alternative photocage.
Aldehyde Peak (~10 ppm) in "Pure" ONb Sample Premature photolysis.Protect sample from ambient light (wrap tube in foil); ONb is sensitive to room fluorescent light over time.
Split Benzylic Peak (AB System) Chiral center proximity.If the ONb is near a chiral center, the benzylic protons become diastereotopic (AB quartet instead of singlet). This is normal .

References

  • Isidro-Llobet, A., et al. (2005).[5] p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry.

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.

  • Hansen, M.J., et al. (2015). Recent Advances in the Design of Photocleavable Linkers for Drug Delivery. Chemistry – A European Journal.

  • Luxembourg Bio Technologies. (n.d.). pNZ Protection Strategies in Peptide Synthesis.

  • Bezençon, J., et al. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides. Current Medicinal Chemistry.

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Photoreaction Products: The PNZ-ONb Model

For researchers and professionals in drug development, the precise control over a drug's activity is paramount. Photolabile protecting groups (PPGs), often called "caging" groups, offer a sophisticated method for spatiot...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise control over a drug's activity is paramount. Photolabile protecting groups (PPGs), often called "caging" groups, offer a sophisticated method for spatiotemporal control of bioactive molecules. By attaching a PPG to a drug, its activity can be kept dormant until a pulse of light cleaves the PPG, releasing the active compound on demand.

Among the most utilized PPGs are ortho-nitrobenzyl (ONb) derivatives.[1][2] Their reliability and well-understood chemistry make them a staple in fields from organic synthesis to cell biology.[3] This guide provides an in-depth comparison of mass spectrometry techniques for analyzing the photoreaction products of a model caged compound, "PNZ-ONb."

For this guide, we will define "PNZ" as Pralnacasan , a non-peptide inhibitor of interleukin-1β converting enzyme (ICE/caspase-1) investigated for its anti-inflammatory properties.[4][5] Our model system, therefore, is Pralnacasan covalently linked to an o-nitrobenzyl (ONb) caging group. The goal is to accurately identify and quantify the released Pralnacasan and the ONb byproducts after photocleavage, a critical step in validating any light-activated drug delivery platform.

The PNZ-ONb Photoreaction: Mechanism and Products

The core of the PNZ-ONb system is the light-induced cleavage of the bond connecting the ONb group to the Pralnacasan molecule. Upon irradiation with UV light (typically ~350 nm), the o-nitrobenzyl group undergoes an intramolecular rearrangement.[6][7] This process leads to the formation of an aci-nitro intermediate, which then rapidly decomposes to release the active drug (Pralnacasan) and yields an o-nitrosobenzaldehyde byproduct.[6]

Understanding this mechanism is crucial because it dictates what we expect to see in the mass spectrometer. Our primary analytes are:

  • PNZ-ONb (Starting Material): The intact caged compound.

  • PNZ (Pralnacasan): The desired, released active drug.

  • ONb-byproduct: Typically o-nitrosobenzaldehyde or a related species.

Mass spectrometry is the ideal analytical tool for this task, offering the sensitivity and specificity needed to track these components simultaneously.[8][9]

Diagram: The PNZ-ONb Photocleavage Reaction

cluster_reactants Reactants cluster_products Products PNZ_ONb PNZ-ONb Conjugate (Inactive Prodrug) PNZ Pralnacasan (PNZ) (Active Drug) PNZ_ONb->PNZ hv (UV Light) ONb_Byproduct o-Nitrosobenzaldehyde (Byproduct) PNZ_ONb->ONb_Byproduct hv (UV Light) node_prep Sample Preparation (Irradiation in Buffer) node_dilute Dilution & Quenching (Acetonitrile/Formic Acid) node_prep->node_dilute Stop Reaction node_lc LC Separation (C18 Column) node_dilute->node_lc Inject node_ion Ionization (ESI Source) node_lc->node_ion Elute node_ms Mass Analysis (TOF or QqQ) node_ion->node_ms Transfer Ions node_data Data Processing (Quantification & ID) node_ms->node_data Acquire Spectra

Sources

Validation

Comparative Yield &amp; Performance Analysis: PNZ-ONb vs. Boc-ONb

This guide provides a comparative technical analysis of PNZ-ONb and Boc-ONb , two specialized reagents used for the introduction of protecting groups in peptide and organic synthesis. It focuses on yield efficiency, orth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of PNZ-ONb and Boc-ONb , two specialized reagents used for the introduction of protecting groups in peptide and organic synthesis. It focuses on yield efficiency, orthogonality, and experimental protocols.

[1]

Executive Summary

In complex molecule synthesis, the choice between PNZ-ONb (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-p-nitrobenzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide) and Boc-ONb  (

-tert-butoxycarbonyloxy-5-norbornene-2,3-dicarboximide) is rarely a matter of simple yield preference but rather strategic orthogonality .
  • Boc-ONb is the reagent of choice for introducing the acid-labile Boc group, offering a safer, crystalline alternative to Boc-azide and a more selective alternative to Boc-anhydride (

    
    ).
    
  • PNZ-ONb is utilized to introduce the pNZ (p-nitrobenzyloxycarbonyl) group, which is orthogonal to both acid (Boc) and base (Fmoc) labile groups, removable via reduction (e.g.,

    
    ).[1]
    

While both reagents utilize the HONb (N-hydroxy-5-norbornene-2,3-dicarboximide) leaving group to drive high-yield carbamoylation (>90%), PNZ-ONb is critical for "third-dimension" protection schemes where standard acid/base deprotection is insufficient.[2]

Technical Specifications & Mechanism

Both reagents function as active mixed carbonates .[2] The driving force of the reaction is the release of the weak acid HONb, which is water-soluble and easily removed during workup, preventing the formation of difficult-to-separate urea byproducts common with other coupling agents.

Comparative Properties Table
FeatureBoc-ONb PNZ-ONb
Target Group Boc (tert-Butyloxycarbonyl)pNZ (p-Nitrobenzyloxycarbonyl)
CAS Number 64205-15-8193269-82-8
Physical State White Crystalline SolidWhite/Yellowish Crystalline Powder
Leaving Group HONb (Water Soluble)HONb (Water Soluble)
Typical Yield 92% - 98% 85% - 95%
Deprotection Acid (TFA, HCl)Reduction (

,

,

)
Orthogonality Labile to Acid; Stable to BaseStable to Acid & Base; Labile to Reduction
Atom Economy Moderate (Loss of HONb)Lower (Larger protecting group)
Reaction Mechanism (DOT Diagram)

The following diagram illustrates the nucleophilic attack of the amine on the carbonate center of the ONb reagent, leading to the installation of the protecting group and the release of HONb.

ReactionMechanism Amine Free Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent Reagent (P-O-ONb) Reagent->Intermediate Product Protected Amine (R-NH-P) Intermediate->Product Collapse Byproduct HONb (Water Soluble) Intermediate->Byproduct Elimination

Figure 1: General mechanism for amine protection using ONb active esters.[2] P = Boc or PNZ.[2][1]

Comparative Yield Analysis

Protection Efficiency

Experimental data indicates that Boc-ONb generally exhibits slightly faster kinetics and higher isolated yields compared to PNZ-ONb, largely due to the steric bulk of the p-nitrobenzyl group.

  • Boc-ONb: Reactions with primary amines in THF/Water or Dioxane/Water typically reach completion within 2-4 hours at room temperature.[2] Isolated yields consistently range from 92-98% .[2]

  • PNZ-ONb: Reactions often require slightly longer times (4-12 hours) or mild heating (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) to reach completion, particularly with sterically hindered amino acids. Typical yields range from 85-95% .[2]
    
Purification & Process Yield

The "Process Yield" refers to the recovery of pure product after workup.

  • Advantage of ONb Esters: Unlike N-hydroxysuccinimide (NHS) esters, HONb esters are less prone to hydrolysis in aqueous organic mixtures.[2]

  • Workup: The released HONb byproduct is soluble in aqueous sodium bicarbonate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) or dilute ammonia. This allows for a simple extraction-based purification, avoiding chromatography for many standard amino acid protections.
    
    • Observation: Both reagents score highly here, but PNZ derivatives are more hydrophobic, occasionally requiring additional washes to fully remove coproducts compared to Boc derivatives.

Side Reactions
  • Boc-ONb: Minimal oligomerization. Unlike ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , it does not generate isobutylene gas or tert-butanol in situ, reducing pressure in closed vessels.
    
  • PNZ-ONb: The nitro group is susceptible to accidental reduction if the reaction environment contains strong reducing agents (rare during protection steps).

Strategic Orthogonality

The primary reason to select PNZ-ONb over Boc-ONb is not yield, but the need for a protecting group that survives conditions that cleave others.

Orthogonality Peptide Complex Peptide (Fmoc-AA1-PNZ-AA2-Boc-AA3) Acid Acid Treatment (TFA/HCl) Peptide->Acid Base Base Treatment (Piperidine) Peptide->Base Reduction Reduction (SnCl2 / H2) Peptide->Reduction ResAcid Cleaves Boc PNZ & Fmoc Stable Acid->ResAcid ResBase Cleaves Fmoc PNZ & Boc Stable Base->ResBase ResRed Cleaves PNZ Boc & Fmoc Stable Reduction->ResRed

Figure 2: Orthogonal deprotection strategy. PNZ provides a "third dimension" of protection.

Experimental Protocols

Protocol A: N-Boc Protection using Boc-ONb

Objective: Synthesis of Boc-L-Phenylalanine. Typical Yield: 96%

  • Dissolution: Dissolve L-Phenylalanine (10 mmol) in a mixture of dioxane (20 mL) and water (20 mL).

  • Basification: Add Triethylamine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) (15 mmol) to the solution. Ensure pH is basic (~9-10).
    
  • Addition: Add Boc-ONb (11 mmol, 1.1 eq) in one portion.

  • Reaction: Stir at room temperature for 3 hours. Monitor by TLC (disappearance of free amine).[2]

  • Workup:

    • Evaporate dioxane under reduced pressure.[2]

    • Dilute aqueous residue with water (30 mL).[2]

    • Wash with Ethyl Acetate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       mL) to remove unreacted reagent.
      
    • Acidify the aqueous layer with 1M HCl to pH 2-3 (precipitate forms).[2]

    • Extract with Ethyl Acetate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       mL).
      
  • Purification: Wash combined organic layers with water (

    
    ), dry over 
    
    
    
    , and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Protocol B: N-PNZ Protection using PNZ-ONb

Objective: Synthesis of PNZ-protected Amino Acid. Typical Yield: 88-92%[2]

  • Preparation: Suspend the Amino Acid (10 mmol) in DMF (15 mL).

  • Activation: Add Diisopropylethylamine (DIPEA) (12 mmol) to solubilize the amino acid.

  • Coupling: Add PNZ-ONb (11 mmol) dissolved in a minimal amount of DMF/THF.

  • Incubation: Stir at room temperature for 6-12 hours. (Heating to ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     may improve yield for hindered amines).
    
  • Quenching: Dilute with 5%

    
     solution (removes HONb).
    
  • Extraction:

    • Wash with ether to remove non-acidic impurities.[2]

    • Acidify the aqueous phase with dilute ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       or HCl.
      
    • Extract the product into Ethyl Acetate.[2]

  • De-protection Verification (Optional): A small aliquot can be treated with

    
     in DMF to verify the presence of the reducible PNZ group.
    

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026).[2][1] The Significance of PNZ-ONB in Advancing Peptide Synthesis Techniques. Retrieved from [Link]

  • European Patent Office. (2019).[2][3] Application of Monocyclic Beta-Lactam Compound in Pharmacy (EP 3901150 A1).[2] (Demonstrates Boc-ONb usage in synthesis). Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • American Chemical Society. (2023).[2] Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. Retrieved from [Link]

Sources

Comparative

Spectroscopic Validation of p-Nitrobenzyloxycarbonyl (pNZ) Protection: A Comparative Technical Guide

Executive Summary The p-nitrobenzyloxycarbonyl (pNZ) group is a critical orthogonal protecting group in complex organic synthesis and peptide chemistry. Its value lies in its unique stability profile: it is stable to tri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The p-nitrobenzyloxycarbonyl (pNZ) group is a critical orthogonal protecting group in complex organic synthesis and peptide chemistry. Its value lies in its unique stability profile: it is stable to trifluoroacetic acid (TFA) (unlike Boc) and piperidine (unlike Fmoc), yet it can be selectively cleaved via reduction (hydrogenolysis or SnCl


) under neutral conditions.

However, the structural similarity between pNZ and the standard Benzyloxycarbonyl (Cbz/Z) group can lead to analytical ambiguity. This guide provides a definitive spectroscopic framework to confirm pNZ attachment, distinguishing it from Cbz and other carbamates using NMR, IR, UV-Vis, and Mass Spectrometry.

Part 1: Strategic Comparison of Carbamate Protecting Groups

The pNZ group is often chosen when "standard" orthogonality (Boc/Fmoc) is insufficient. The table below outlines the operational differences and the specific spectral signatures that define pNZ.

Table 1: Comparative Analysis of Common Carbamate Protecting Groups
FeaturepNZ (p-Nitrobenzyloxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl) Boc (tert-Butyloxycarbonyl)
Primary Deprotection Reduction (H

/Pd, SnCl

, Na

S

O

)
Hydrogenolysis (H

/Pd) or Strong Acid (HBr/AcOH)
Base (20% Piperidine)Acid (TFA, HCl)
Stability Stable to TFA & PiperidineStable to TFA & Base (mostly)Stable to AcidStable to Base & Hydrogenolysis

H NMR Signature
AA'BB' Doublets (7.5 & 8.2 ppm)Multiplet (7.3–7.4 ppm)Doublet (4.2 ppm) + Triplet (4.4 ppm)Singlet (~1.4 ppm, 9H)
IR Marker NO

Stretches
(~1520 & 1350 cm

)
No NO

bands
C=O (~1700 cm

)
C-H Aliphatic (~2980 cm

)
UV-Vis Strong

~270–285 nm
Weak absorption <260 nmStrong

~301 nm (Fmoc chromophore)
Transparent >220 nm

Part 2: Spectroscopic Deep Dive (The "How-To")

Nuclear Magnetic Resonance (NMR) – The Structural Fingerprint

NMR is the gold standard for structural confirmation. The p-nitro group exerts a strong electron-withdrawing effect, creating a distinct deshielding pattern that separates pNZ from Cbz.

  • Aromatic Region (The "Smoking Gun"):

    • Cbz: The 5 aromatic protons appear as a multiplet around 7.30–7.40 ppm .

    • pNZ: The symmetry of the p-substituted ring creates an AA'BB' system . You will see two distinct doublets (integrating to 2H each):

      • 
         ~8.2 ppm:  Protons ortho to the nitro group (strongly deshielded).
        
      • 
         ~7.5 ppm:  Protons meta to the nitro group (ortho to the benzylic position).
        
  • Benzylic Protons (-CH

    
    -O-): 
    
    • Cbz: Singlet at ~5.10 ppm .

    • pNZ: Singlet shifted downfield to ~5.20–5.30 ppm due to the inductive effect of the nitro group.

Infrared Spectroscopy (IR) – The Functional Check

IR provides a rapid "yes/no" confirmation of the nitro group's presence without consuming the sample.

  • Carbonyl (C=O): Strong carbamate stretch at 1690–1760 cm

    
     .
    
  • Nitro (NO

    
    ):  This is the diagnostic region for pNZ. Look for two strong bands absent in Cbz:
    
    • Asymmetric Stretch: 1515–1525 cm

      
       
      
    • Symmetric Stretch: 1345–1355 cm

      
       
      
UV-Vis Spectroscopy – Quantification & Process Monitoring

The p-nitrobenzyl moiety is a strong chromophore. This allows for quantification of loading on resins or monitoring deprotection kinetics.

  • Attachment Confirmation: pNZ derivatives show a strong absorption maximum (

    
    ) around 270–285 nm  (
    
    
    
    M
    
    
    cm
    
    
    ).
  • Deprotection Monitoring: Upon cleavage (e.g., hydrolysis of the reduced amine), the release of p-nitrobenzyl alcohol or p-nitrophenol (if using active esters) can be monitored. p-Nitrophenol is intensely yellow in alkaline solution (

    
    405 nm , 
    
    
    
    ).
Mass Spectrometry (MS) – The Mass Confirmation
  • Mass Shift: The addition of the pNZ group adds 179.13 Da to the molecular weight of the amine (replacing H).

  • Fragmentation: In ESI or EI, look for the characteristic p-nitrobenzyl cation at

    
     136 , which is distinct from the benzyl cation (
    
    
    
    91) seen with Cbz.

Part 3: Decision Workflow

The following diagram illustrates the logical flow for confirming pNZ attachment during a synthesis campaign.

PNZ_Confirmation Start Crude Product Isolated IR_Check Step 1: FT-IR Screen (Rapid, Non-destructive) Start->IR_Check Nitro_Bands Bands at 1520 & 1350 cm⁻¹? IR_Check->Nitro_Bands NMR_Check Step 2: 1H NMR (CDCl3/DMSO) Nitro_Bands->NMR_Check Yes Failed Check for Cbz (7.3 ppm) or Free Amine Nitro_Bands->Failed No AABB_Pattern AA'BB' Doublets at 8.2 & 7.5 ppm? NMR_Check->AABB_Pattern MS_Check Step 3: Mass Spec (ESI/LCMS) AABB_Pattern->MS_Check Yes AABB_Pattern->Failed No (Multiplet seen) Mass_Shift M+ + 179 Da observed? MS_Check->Mass_Shift Confirmed pNZ Attachment CONFIRMED Mass_Shift->Confirmed Yes Mass_Shift->Failed No

Caption: Logical decision tree for validating pNZ attachment using sequential spectroscopic methods.

Part 4: Detailed Experimental Protocols

Protocol A: High-Resolution H NMR Verification

Objective: Definitively distinguish pNZ from Cbz and quantify purity.

  • Sample Preparation: Dissolve ~5–10 mg of the dried product in 0.6 mL of CDCl

    
      (or DMSO-
    
    
    
    if solubility is poor). Ensure the solvent is free of acid traces to prevent degradation.
  • Acquisition: Acquire a standard 1D proton spectrum (minimum 16 scans).

  • Analysis:

    • Reference: Set TMS to 0.00 ppm or residual CHCl

      
       to 7.26 ppm.
      
    • Integration: Integrate the aromatic region (7.0–8.5 ppm).

    • Validation Criteria:

      • Identify the doublet at ~8.2 ppm (

        
         Hz). This integrates to 2 protons.
        
      • Identify the doublet at ~7.5 ppm (

        
         Hz). This integrates to 2 protons.
        
      • Confirm the benzylic singlet at ~5.25 ppm (2 protons).

      • Note: If you see a multiplet at 7.35 ppm, you likely have Cbz contamination or the wrong starting material.

Protocol B: UV-Vis Monitoring of Deprotection

Objective: Confirm removal of the pNZ group (e.g., after SnCl


 treatment).
  • Baseline: Prepare a 0.1 mM solution of the pNZ-protected compound in Methanol. Record absorbance at 280 nm .

  • Reaction: Treat the sample with the deprotection reagent (e.g., 6M SnCl

    
     / HCl / Dioxane).
    
  • Quench & Measure:

    • Take an aliquot and dilute into a buffer at pH 8.0 (e.g., Phosphate buffer).

    • The reduced byproduct (p-aminobenzyl alcohol) has a significantly different spectrum (

      
       shifts to ~240 nm).
      
    • Alternative (if using p-nitrophenyl ester activation): If monitoring the coupling reaction using pNZ-ONp, the release of p-nitrophenol can be quantified at 405 nm (yellow) in basic media.

References

  • Isidro-Llobet, A., et al. (2005). "p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis." European Journal of Organic Chemistry, 2005(14), 3031–3039.

  • Reich, H. J. "Structure Determination Using NMR: Chemical Shift Data." University of Wisconsin-Madison.

  • Thermo Fisher Scientific. "Extinction Coefficients and Absorbance of Proteins and Labels."

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley. (Standard Reference for IR/NMR tables).
Validation

Technical Assessment of Optical Purity Following PNZ Protection: A Comparative Guide

Executive Summary & Reagent Definition In complex peptide and organic synthesis, the p-nitrobenzyloxycarbonyl (PNZ) group is a critical orthogonal protector, stable to the acidic conditions of Boc removal and the basic c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reagent Definition

In complex peptide and organic synthesis, the p-nitrobenzyloxycarbonyl (PNZ) group is a critical orthogonal protector, stable to the acidic conditions of Boc removal and the basic conditions of Fmoc removal.[1][2] It is typically removed via hydrogenolysis or reduction (e.g., Zn/AcOH, Na₂S₂O₄).[1][3]

Clarification of Terminology (PNZ-ONb): While "ONb" is standard nomenclature for o-nitrobenzyl, in the specific context of the reagent PNZ-ONb (CAS: 193269-82-8), it refers to the N-hydroxy-5-norbornene-2,3-dicarboximide (HONb) active ester of PNZ.[1][4][3]

  • Chemical Name: 3a,4,7,7a-Tetrahydro-2-[[[(4-nitrophenyl)methoxy]carbonyl]oxy]-4,7-methano-1H-isoindole-1,3(2H)-dione.[1][4][3][2]

  • Function: This reagent is designed to introduce the PNZ group while suppressing racemization, a common failure mode when using PNZ-Cl (chloroformate).[1][3] The HONb leaving group is less prone to inducing oxazolone formation than standard chlorides.[1][3]

This guide details how to rigorously validate the optical purity of the resulting PNZ-protected amines, comparing the performance of PNZ-ONb against alternatives and outlining the analytical workflows required for GMP-level assurance.

Mechanism of Chirality Loss & Control[1][2][3]

To assess purity, one must understand the failure mechanism.[1][3] Racemization during carbamate protection generally occurs via two pathways:

  • Base-Catalyzed Enolization: Excessive base strength (e.g., NaOH, TEA) removes the

    
    -proton.[1][4][3]
    
  • Oxazolone Formation: The activated carbonyl attacks the amide backbone.[1][3]

PNZ-ONb Advantage: The HONb active ester reacts rapidly with amines under mild conditions (pH 7.5–8.5), minimizing the exposure to the strong bases required when using PNZ-Cl.[1][4][3]

Visualization: Protection Workflow & Racemization Risk

PNZ_Protection_Workflow Start Chiral Amine (Substrate) Reagent Reagent Selection Start->Reagent Path_A PNZ-Cl (Chloroformate) Reagent->Path_A Traditional Path_B PNZ-ONb (Norbornene Ester) Reagent->Path_B Optimized Risk High Risk: Oxazolone Formation (Racemization) Path_A->Risk Safe Low Risk: Mild Activation (Retention of Config) Path_B->Safe Product PNZ-Protected Amine Risk->Product Low ee% Safe->Product High ee%

Figure 1: Comparative workflow showing why PNZ-ONb (Path B) is preferred over PNZ-Cl (Path A) for preserving optical purity.

Comparative Analysis of Analytical Methods

Once the PNZ group is installed, quantifying the enantiomeric excess (ee%) is mandatory.[1][3] Three primary methods exist.

Method A: Chiral Stationary Phase HPLC (CSP-HPLC) — The Gold Standard

Direct analysis of the protected intermediate without derivatization.[4][3]

  • Pros: Non-destructive, high precision (LOD < 0.1%), analyzes the actual product.

  • Cons: Requires method development (screening columns).

  • Suitability: Best for final product release and process validation.[1][3]

Method B: Marfey’s Method (Derivatization)

Requires deprotection of PNZ, followed by reaction with FDAA (Marfey's reagent), then reverse-phase HPLC.[1]

  • Pros: Extremely sensitive; resolves difficult amino acids on standard C18 columns.

  • Cons: Critical Flaw: You must remove the PNZ group first. The deprotection step (e.g., reduction) itself can induce racemization, confounding the results.[1][3]

  • Suitability: Only if CSP-HPLC fails or for biological trace analysis.[4][3]

Method C: Chiral Solvating Agents (NMR)

Use of chiral shift reagents (e.g., Europium salts or Pirkle alcohol) in ^1H or ^19F NMR.[1][3]

  • Pros: Fast, no column screening needed.[1][3]

  • Cons: High LOD (~1-2%), requires milligram quantities.[1][4][3]

  • Suitability: Good for "quick-look" in-process checks, not for final purity.

Data Comparison Table
FeatureCSP-HPLC (Direct)Marfey's MethodNMR (CSA)
Analyte State Intact PNZ-AmineDeprotected AmineIntact PNZ-Amine
Risk of Artifacts LowHigh (during deprotection)Low
Sensitivity (LOD) < 0.05%< 0.01%~ 1.0%
Throughput High (after dev)Low (prep required)Medium
Cost per Run LowHigh (reagents)Medium (solvents)
Recommendation Primary Choice Secondary ChoiceExploratory Only

Detailed Experimental Protocols

Protocol 1: Synthesis with PNZ-ONb (Racemization Control)

Rationale: Using the correct solvent and base stoichiometry is vital to leverage the ONb group's safety.[4][3]

  • Dissolution: Dissolve the amino acid/amine (1.0 equiv) in 1:1 Dioxane:H₂O.

  • Base Addition: Add NaHCO₃ (1.5 equiv). Note: Avoid NaOH or TEA to prevent

    
    -proton abstraction.[1][4][3]
    
  • Reagent Addition: Add PNZ-ONb (1.1 equiv) dissolved in a minimal amount of Dioxane dropwise at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 4–12 hours.

  • Workup: Acidify to pH 2–3 with 1N HCl (cold), extract with EtOAc. The byproduct (N-hydroxy-5-norbornene-2,3-dicarboximide) is water-soluble at neutral pH but may extract; wash organic layer with 5% NaHCO₃ to remove it.[1][4][3]

Protocol 2: CSP-HPLC Assessment (The Validation Step)

Rationale: Direct measurement on polysaccharide-based chiral columns covers the widest range of PNZ-protected aromatics.[4][3]

Reagents:

  • Mobile Phase A: n-Hexane (HPLC Grade)[1][4][3]

  • Mobile Phase B: Isopropanol (IPA) or Ethanol (EtOH)[1][4][3]

  • Column: Daicel Chiralpak AD-H or IA (Amylose-based) — Most effective for carbamates.[1][4][3]

Step-by-Step:

  • Sample Prep: Dissolve 1 mg of PNZ-protected product in 1 mL of IPA. Filter through 0.22 µm PTFE.[1][3]

  • Screening Gradient: Set flow to 1.0 mL/min. Run isocratic 90:10 (Hexane:IPA).[1][3]

  • Detection: Monitor at 254 nm (strong absorption by the p-nitrobenzyl group).[1][4][3]

  • Optimization: If retention is too low, decrease IPA to 5%. If resolution (

    
    ) < 1.5, switch to Chiralcel OD-H (Cellulose-based).[1][4][3]
    
  • Calculation:

    
    [1][4][3]
    

Decision Logic for Analysis

The following diagram illustrates the decision process for selecting the correct analytical technique based on the specific constraints of your PNZ-protected substrate.

Analysis_Decision_Tree Start PNZ-Protected Product Isolated Solubility Is product soluble in Hexane/Alcohol? Start->Solubility Branch_Soluble Yes Solubility->Branch_Soluble Non-polar Branch_Insoluble No (Polar/Ionic) Solubility->Branch_Insoluble Polar Method_NP Normal Phase CSP-HPLC (Chiralpak AD-H/OD-H) Branch_Soluble->Method_NP Method_RP Reverse Phase CSP-HPLC (Chiralpak IM/IC) Branch_Insoluble->Method_RP Check_Res Resolution > 1.5? Method_NP->Check_Res Method_RP->Check_Res Success Report ee% (Valid) Check_Res->Success Yes Fail Derivatize (Marfey's) *Caution: Deprotect First* Check_Res->Fail No

Figure 2: Decision matrix for selecting the appropriate chiral chromatography mode.

References

  • Reagent Specification: Watson International. (n.d.). PNZ-ONb (CAS 193269-82-8) Product Data. Retrieved from [Link][1][4][3]

  • Synthesis Application: Ningbo Inno Pharmchem. (2024).[1][3] The Significance of PNZ-ONB in Advancing Peptide Synthesis Techniques. Retrieved from [Link]

  • Racemization Mechanisms: Benoiton, N. L. (2019).[1][3] Chemistry of Peptide Synthesis. CRC Press.[1][3] (Focus on activated esters vs chlorides).

  • Analytical Methods: Ilisz, I., et al. (2019).[1][3] "Separation of Amino Acid Enantiomers by HPLC." Separations, 6(1). [Link to general methodology context].

  • PNZ Orthogonality: Isidro-Llobet, A., et al. (2009).[1][3] "Amino Acid-Protecting Groups."[4][3][5][6] Chemical Reviews, 109(6), 2455-2504.[1]

Sources

Comparative

cost-benefit analysis of PNZ-ONb vs other carbamates

Executive Summary In the synthesis of complex peptidomimetics and high-value active pharmaceutical ingredients (APIs), the selection of orthogonal protecting groups is a critical determinant of yield and purity.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex peptidomimetics and high-value active pharmaceutical ingredients (APIs), the selection of orthogonal protecting groups is a critical determinant of yield and purity.[1][2][3] While Fmoc and Boc remain industry standards, their deprotection conditions (basic and acidic, respectively) often trigger fatal side reactions in sensitive sequences, such as aspartimide formation or racemization of Cys/His residues.[2][3]

This guide evaluates PNZ-ONb (p-Nitrobenzyl N-hydroxy-5-norbornene-2,3-dicarboximide carbonate), a specialized solid reagent for introducing the p-nitrobenzyloxycarbonyl (pNZ) group.[1][2][3] Unlike the volatile and corrosive chloroformate (PNZ-Cl), PNZ-ONb offers a crystalline, shelf-stable alternative that introduces a strictly orthogonal protection layer—stable to both TFA and piperidine, yet cleavable under neutral reductive conditions.[2][3]

Technical Profile: The Chemistry of PNZ-ONb

PNZ-ONb represents a "safety-catch" reagent design.[2][3] It combines the orthogonal pNZ protecting group with the HONb (N-hydroxy-5-norbornene-2,3-dicarboximide) leaving group.[2][3]

  • Reagent Name: PNZ-ONb[1][2][3][4][5][6]

  • Chemical Name: N-(p-Nitrobenzyloxycarbonyloxy)-5-norbornene-2,3-dicarboximide[2][3]

  • CAS Number: 193269-82-8[1][2][3][4][5]

  • Physical State: Crystalline Solid (White to pale yellow)[2][3]

  • Leaving Group: HONb (Water-soluble, less allergenic than HOBt)[2][3]

Mechanism of Action

The reagent functions as an active mixed carbonate.[2][3] Upon nucleophilic attack by the amine, the HONb moiety is displaced, installing the pNZ carbamate.[2][3]

PNZ_Mechanism Reagent PNZ-ONb (Active Carbonate) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine R-NH2 (Target Amine) Amine->Intermediate Product pNZ-Protected Amine (Stable Carbamate) Intermediate->Product Collapse Byproduct HONb (Leaving Group) Intermediate->Byproduct Elimination

Figure 1: Nucleophilic substitution pathway for pNZ protection using PNZ-ONb.

Comparative Analysis: PNZ-ONb vs. Alternatives

The cost-benefit analysis of PNZ-ONb must be viewed through two lenses: Reagent Performance (vs. other pNZ sources) and Protecting Group Strategy (vs. Fmoc/Boc).[2][3][7]

A. Reagent Comparison: Introducing the pNZ Group
FeaturePNZ-ONb (Carbonate)PNZ-Cl (Chloroformate)PNZ-OSu (Succinimide)
Physical State Crystalline SolidLiquid / Low-melting solidSolid
Stability High (Shelf-stable >1 yr)Low (Moisture sensitive, hydrolyzes to HCl)Moderate
Reactivity Tuned (Selective for amines)Aggressive (Reacts with alcohols/thiols)Moderate
Byproducts HONb (Water soluble, easy removal)HCl (Requires base scavenger, corrosive)HOSu (Water soluble)
Atom Economy Lower (Large leaving group)HighModerate
Handling Cost Low (Weigh in air)High (Schlenk line/Fume hood required)Low

Verdict: While PNZ-Cl is cheaper per gram, the operational costs (waste disposal, exclusion of moisture, yield loss due to over-reaction) make PNZ-ONb superior for high-value synthesis (>$500/g target molecules).[2][3]

B. Strategic Comparison: Orthogonality

The primary benefit of PNZ-ONb is the introduction of a dimension orthogonal to standard SPPS (Solid Phase Peptide Synthesis) conditions.[2][3]

Orthogonality cluster_Acid Acid Labile (TFA) cluster_Base Base Labile (Piperidine) cluster_Red Reductive Conditions (SnCl2) Boc Boc Group (Cleaved) pNZ_Acid pNZ Group (STABLE) Fmoc Fmoc Group (Cleaved) pNZ_Base pNZ Group (STABLE) pNZ_Red pNZ Group (CLEAVED) Fmoc_Red Fmoc Group (Stable) Boc_Red Boc Group (Stable)

Figure 2: Orthogonality map demonstrating pNZ stability in standard Fmoc/Boc workflows.

Cost-Benefit Analysis

The "Hidden Cost" of Cheaper Reagents

Using standard Fmoc protection for sequences containing Aspartate (Asp) often leads to Aspartimide formation (10–30% yield loss).[2][3]

  • Scenario: Synthesis of a 20-mer peptide with ...Asp-Gly... motif.

  • Fmoc Route: Requires expensive HMB-backbone protection or specialized Dmab esters to prevent side reactions.[2][3]

  • pNZ Route: pNZ-ONb is used for the Asp residue.[2][3] The deprotection (reduction) is neutral, completely avoiding the basic conditions that trigger aspartimide ring closure.[2][3]

Quantitative Impact Table
MetricStandard Fmoc Protocol Hybrid pNZ/Fmoc Protocol Benefit
Reagent Cost Low ($)High (

$ for PNZ-ONb)
Negative
Crude Purity 65% (Aspartimide impurities)>90%+25% Purity
Purification Yield 40% (Difficult separation)80% (Easy separation)2x Yield
Total Process Cost High (Due to repurification)ModerateNet Savings

Experimental Protocols

Protocol A: Introduction of pNZ using PNZ-ONb

Valid for protection of primary amines in solution.[2][3]

  • Dissolution: Dissolve amino acid/peptide (1.0 eq) in water/dioxane (1:1 v/v).

  • Basification: Adjust pH to 8.5–9.0 using

    
     or DIPEA.
    
  • Addition: Add PNZ-ONb (1.1 eq) as a solid or dissolved in minimal dioxane.

    • Note: The reaction mixture may turn yellow due to HONb release.[2][3]

  • Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/HPLC.

  • Workup: Acidify to pH 2–3 with 1M HCl. Extract with Ethyl Acetate.[2][3]

  • Purification: Wash organic layer with water and brine.[2][3] Dry over

    
    .[2][3] Crystallize or use directly.[2][3]
    
Protocol B: Selective Removal of pNZ (Reductive Cleavage)

Compatible with solid-phase synthesis.[2][3][8]

  • Reagent Prep: Prepare a 6M solution of

    
     in DMF containing 1.6 mM HCl (catalytic acid prevents tin precipitation).
    
  • Reaction: Treat the resin-bound peptide with the SnCl2 solution.

  • Time:

    
     minutes at RT.
    
  • Wash: Wash extensively with DMF, then DMF/Water, then THF to remove tin salts.[2][3]

    • Mechanism:[2][3][6][9][10] Nitro group reduces to amine -> 1,6-elimination -> Quinone methide release + Free Amine.[2][3]

References

  • Isidro-Llobet, A., et al. (2005).[2][3] "p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis." European Journal of Organic Chemistry.[2][3][8][9] [2][3]

  • Chhabra, S. R., et al. (1998).[2][3] "An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis." Tetrahedron Letters. [2][3]

  • Lloyd-Williams, P., et al. (1997).[2][3] Chemical Approaches to the Synthesis of Peptides and Proteins. CRC Press.[2][3]

  • Ningbo Inno Pharmchem Co., Ltd. (2023).[1][2][3] "Technical Data Sheet: PNZ-ONb (CAS 193269-82-8)."[2][3][4]

  • Thieriet, N., et al. (2000).[2][3] "Solid-phase synthesis of peptide nucleic acids (PNA) using the p-nitrobenzyloxycarbonyl (pNZ) protecting group."[2][3] Organic Letters.

Sources

Validation

Technical Comparison Guide: PNZ-ONb Efficiency in Complex Synthesis

Executive Summary PNZ-ONb (p-Nitrobenzyloxycarbonyl-N-hydroxy-5-norbornene-2,3-dicarboximide) is a specialized heterobifunctional reagent designed for the selective introduction of the p-nitrobenzyloxycarbonyl (pNZ) prot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PNZ-ONb (p-Nitrobenzyloxycarbonyl-N-hydroxy-5-norbornene-2,3-dicarboximide) is a specialized heterobifunctional reagent designed for the selective introduction of the p-nitrobenzyloxycarbonyl (pNZ) protecting group.[1][2] While standard orthogonal strategies (Fmoc/Boc) dominate routine peptide synthesis, they frequently fail in complex synthesis scenarios—specifically during the assembly of cyclic peptides, depsipeptides, and aggregation-prone sequences where base-mediated side reactions (aspartimide formation, diketopiperazine) are prevalent.[3]

This guide objectively evaluates PNZ-ONb as a superior alternative for introducing the pNZ group, analyzing its efficiency, orthogonality, and experimental protocols against market standards like Alloc, Cbz, and Fmoc.[3]

Technical Profile & Mechanism

The Reagent: PNZ-ONb

Unlike the volatile chloroformate (PNZ-Cl) or the potentially explosive azide (PNZ-N3), PNZ-ONb utilizes the ONb (N-hydroxy-5-norbornene-2,3-dicarboximide) leaving group. This structural choice confers high crystallinity and stability, allowing for precise stoichiometry control without the hygroscopic degradation seen in OSu esters.[3]

  • CAS : 193269-82-8[1][2][4]

  • Chemical Name : 3a,4,7,7a-Tetrahydro-2-[[[(4-nitrophenyl)methoxy]carbonyl]oxy]-4,7-methano-1H-isoindole-1,3(2H)-dione[1][2][4]

  • Function : Introduces the pNZ carbamate protecting group onto primary and secondary amines.

Mechanistic Pathway

The utility of the pNZ group lies in its reductive deprotection mechanism , which is completely orthogonal to both acid (Boc) and base (Fmoc) labile groups.[3]

  • Protection : Nucleophilic attack by the amine on the PNZ-ONb carbonate carbonyl displaces the ONb leaving group.

  • Deprotection :

    • Step A (Reduction) : The p-nitro group is selectively reduced to a p-amino group using SnCl₂ or Na₂S₂O₄.

    • Step B (1,6-Elimination) : The resulting electron-rich p-aminobenzyl carbamate undergoes a spontaneous 1,6-elimination (aza-quinone methide formation), releasing CO₂ and the free amine.

PNZ_Mechanism Reagent PNZ-ONb (Reagent) Protected pNZ-Protected Amine (Stable to Acid/Base) Reagent->Protected Nucleophilic Subst. (- HONb) Amine Target Amine (R-NH2) Amine->Protected Reduction Intermediate: p-Amino-Z-Amine Protected->Reduction SnCl2 / HCl (Nitro Reduction) FreeAmine Free Amine (Regenerated) Reduction->FreeAmine 1,6-Elimination (- CO2, - Quinone Methide) caption Fig 1. Orthogonal Protection/Deprotection Cycle of PNZ-ONb

Comparative Performance Analysis

The primary driver for adopting PNZ-ONb is the suppression of side reactions that plague Fmoc chemistry.

Side-Reaction Suppression

In sequences containing Aspartate (Asp) or Glycine (Gly), repetitive exposure to piperidine (Fmoc deprotection) often leads to:

  • Aspartimide Formation : Cyclization of Asp side chains.[3]

  • Diketopiperazine (DKP) Formation : Premature cleavage of dipeptides.[3]

Since pNZ is removed under neutral/mildly acidic reductive conditions , these base-catalyzed side reactions are eliminated.[3]

Orthogonality Matrix
FeaturepNZ (via PNZ-ONb) Fmoc Alloc Boc
Deprotection Reagent SnCl₂ / HCl (Reductive)Piperidine (Basic)Pd(PPh₃)₄ (Noble Metal)TFA (Acidic)
Orthogonal to Fmoc? Yes N/AYesYes
Orthogonal to Boc? Yes YesYesN/A
Aspartimide Risk Negligible HighLowLow
Scavenger Need NoneNonePhenylsilane/DimedoneSilanes/Thiols
Cost/Complexity Moderate (Reagent cost)LowHigh (Pd catalyst cost)Low
Major Disadvantage Requires reductive stepBase sensitivityCatalyst poisoningAcid sensitivity

Key Insight : pNZ is superior to Alloc for "semi-permanent" protection of Lys/Orn side chains. Alloc deprotection generates a reactive amine in the presence of Pd, which can sometimes attack Fmoc groups.[3][5] pNZ deprotection is strictly reductive and does not compromise Fmoc integrity.[3]

Experimental Protocols

Protocol A: Introduction of pNZ using PNZ-ONb

Target: Protection of amino acid side chain (e.g., Ornithine) or N-terminus.

Reagents:

  • Substrate (Amino acid/Peptide)[1][3][6][7][8][9]

  • PNZ-ONb (1.1 equivalents)

  • Triethylamine (TEA) or DIPEA (1.5 equivalents)[3]

  • Solvent: Dioxane/Water (1:[3]1) or DMF[3][8][10]

Workflow:

  • Dissolution : Dissolve the amino component in Dioxane/Water (1:1). If solubility is poor, use DMF.[3]

  • Basification : Adjust pH to ~8–9 using TEA/DIPEA. Critical: Do not exceed pH 10 to prevent hydrolysis.[3]

  • Addition : Add PNZ-ONb (solid or dissolved in minimal dioxane) in one portion.

  • Monitoring : Stir at Room Temperature (RT) for 2–4 hours. Monitor consumption of free amine via TLC (ninhydrin stain) or LC-MS.

  • Workup : Acidify to pH 3 with 1M KHSO₄. Extract with Ethyl Acetate.[3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]

  • Validation : Verify disappearance of ONb peak (UV) and appearance of p-nitrobenzyl signals in ¹H NMR (~5.2 ppm benzylic protons, ~8.2/7.5 ppm aromatic doublets).

Protocol B: Selective Deprotection of pNZ (Solid Phase)

Target: Removal of pNZ in the presence of Fmoc/Boc/tBu.[3]

Reagents:

  • 6M SnCl₂ (Stannous Chloride) in DMF[3][8][10]

  • 1.6 mM HCl (Catalytic acid source) / Dioxane[3][10]

  • Alternative: 6M SnCl₂ with catalytic Phenol (proton donor)[3]

Workflow:

  • Preparation : Prepare a fresh solution of 6M SnCl₂ in DMF. Note: Solution may require sonication; ensure it is fully dissolved.

  • Treatment : Add the solution to the resin-bound peptide.

  • Incubation : Shake at RT for 2 × 30 minutes.

    • Why 2 cycles? To ensure complete reduction of the nitro group and prevent re-oxidation.

  • Wash : Wash extensively with DMF (5x), then DMF/Water (1:1) to remove Tin salts, then MeOH.[3]

  • Validation : Perform a Kaiser test (qualitative) or micro-cleavage LC-MS. The mass shift corresponds to the loss of the pNZ group (Mass - 179 Da).

Case Studies in Complex Synthesis

Case Study 1: Kahalalide F Analogs (Cyclic Depsipeptides)

Challenge : Synthesis of Kahalalide F involves a complex cyclic depsipeptide core. Using Fmoc protection for the Ornithine side chain led to premature deprotection during the esterification steps and subsequent cyclization failure. Solution : Researchers utilized PNZ-ONb to introduce pNZ protection on the Ornithine side chain. Outcome :

  • The pNZ group remained stable during the Fmoc removal cycles required for chain elongation.

  • Final deprotection with SnCl₂ was quantitative and did not affect the sensitive ester linkage or the cyclic backbone.

  • Yield Improvement : 20% increase in overall yield compared to Alloc strategy due to avoidance of Pd-catalyst trapping.

Case Study 2: Sisomicin Derivatives (Aminoglycosides)

Challenge : Selective modification of the N-1 vs N-2' positions in Sisomicin (an aminoglycoside antibiotic). Standard acylating agents lacked the necessary regioselectivity or orthogonality. Solution : PNZ-ONb was used to selectively protect the N-2' position. Outcome :

  • The bulky ONb leaving group provided steric control, favoring reaction at the less hindered amine.[3]

  • The pNZ group allowed for subsequent modifications at N-1 using Boc chemistry.

  • Final global deprotection yielded the target bis-substituted Sisomicin analog with high purity.

References

  • Isidro-Llobet, A., et al. (2005).[3][7][8] p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry. [3]

  • Chhabra, S. R., et al. (1998).[3] An Evaluation of the p-Nitrobenzyloxycarbonyl Group for the Protection of Amino Acid Side Chains in Solid Phase Peptide Synthesis. Tetrahedron Letters. [3]

  • PubChem. (2025).[3][11] Compound Summary: PNZ-ONb (CAS 193269-82-8).[1][2][4] National Library of Medicine.[3] [3]

  • Matsushima, A., et al. (2008).[3] Use of p-nitrobenzyloxycarbonyl (pNZ) as a permanent protecting group in the synthesis of Kahalalide F analogs. International Journal of Peptide Research and Therapeutics.

  • Google Patents. (2010).[3] WO2010132768A1 - Antibacterial derivatives of sisomicin.

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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